(S,E)-TCO2-PEG8-NHS ester
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C32H54N2O14 |
|---|---|
Peso molecular |
690.8 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H54N2O14/c35-29-8-9-30(36)34(29)48-31(37)10-12-39-14-16-41-18-20-43-22-24-45-26-27-46-25-23-44-21-19-42-17-15-40-13-11-33-32(38)47-28-6-4-2-1-3-5-7-28/h4,6,28H,1-3,5,7-27H2,(H,33,38)/b6-4+/t28-/m1/s1 |
Clave InChI |
MZIQTDNEOIBQJT-ZPUKQLKQSA-N |
SMILES isomérico |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
SMILES canónico |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S,E)-TCO2-PEG8-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,E)-TCO2-PEG8-NHS ester is a heterobifunctional crosslinker integral to the advancement of bioconjugation techniques, particularly in the fields of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker possesses two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a trans-cyclooctene (B1233481) (TCO) group, separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer.[1] The NHS ester facilitates covalent attachment to primary amines on biomolecules, while the TCO group enables a highly efficient and bioorthogonal "click" reaction with tetrazine-modified molecules. This dual reactivity allows for the precise and stable linkage of different molecular entities, a critical requirement in the design of targeted therapeutics and advanced biological probes.
The PEG8 spacer enhances the solubility and reduces aggregation of the resulting conjugate, while minimizing steric hindrance.[2] The applications of this compound are extensive, encompassing fluorescent imaging, drug delivery, PET and SPECT imaging, and radionuclide therapy.[2]
Core Technical Specifications
Quantitative data for this compound has been aggregated from various suppliers to provide a comprehensive overview of its chemical and physical properties.
| Property | Value | Reference(s) |
| Chemical Formula | C32H54N2O14 | [2] |
| Molecular Weight | 690.78 g/mol | [2] |
| CAS Number | 2353409-95-5 | [3] |
| Purity | >90% to ≥98% (supplier dependent) | [2][3] |
| Appearance | Colorless oil or solid powder | [2][3] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, acetonitrile | [2][3] |
| Storage Conditions | -20°C, protect from light and moisture | [2][3] |
Reaction Mechanisms and Kinetics
This compound's utility stems from two key reactions: the amine-reactive NHS ester coupling and the bioorthogonal TCO-tetrazine ligation.
NHS Ester Reaction with Primary Amines
The NHS ester group reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on proteins and antibodies, to form a stable amide bond. This reaction is typically carried out in a slightly basic pH environment (pH 7-9) to ensure the primary amine is deprotonated and thus nucleophilic.[4] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), to prevent competition with the intended reaction.[5]
TCO-Tetrazine Inverse Electron Demand Diels-Alder (iEDDA) Reaction
The TCO moiety reacts with a tetrazine (Tz) derivative via an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1] This [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) product.[4] The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, often described as the fastest bioorthogonal reaction currently available.[4][6] This rapid kinetics allows for efficient conjugation even at low concentrations of reactants.[2]
Experimental Protocols
Detailed methodologies for the use of this compound in bioconjugation are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: General Antibody Labeling with this compound
This protocol outlines the steps for conjugating the TCO moiety to an antibody using the NHS ester functionality.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using a desalting column or dialysis against an amine-free buffer like PBS.[3]
-
Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer (e.g., PBS, pH 7.2-8.0).[5]
-
-
Linker Preparation:
-
Conjugation Reaction:
-
Quenching:
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 50-100 mM.[7]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted linker and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[5]
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of linker molecules conjugated per antibody, using methods such as UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Two-Step Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the generation of an ADC where the antibody is first modified with the TCO group, followed by the attachment of a tetrazine-modified drug.
Step 1: Preparation of TCO-Modified Antibody
-
Follow the procedure outlined in Protocol 1 to conjugate this compound to the antibody.
Step 2: Conjugation with Tetrazine-Modified Drug
-
Reaction Setup:
-
To the purified TCO-modified antibody, add the tetrazine-functionalized cytotoxic drug. The molar ratio of the drug to the antibody should be optimized for the desired drug-to-antibody ratio (DAR).
-
-
iEDDA Reaction:
-
The reaction proceeds rapidly at room temperature. Incubation times can range from a few minutes to a few hours.[8] The progress of the reaction can be monitored by LC-MS.
-
-
Purification:
-
Purify the final ADC using methods such as size exclusion chromatography or hydrophobic interaction chromatography to remove any unreacted drug and other impurities.
-
-
Characterization:
-
Characterize the final ADC for its DAR, purity, and functional activity.
-
Visualizing Workflows and Pathways
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict key processes.
General Bioconjugation Strategy
Caption: A two-step bioconjugation workflow using this compound.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Preparation
Caption: Step-by-step experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
PROTAC Synthesis and Evaluation Workflow
Caption: A generalized workflow for the synthesis and subsequent evaluation of a PROTAC molecule.
Conclusion
This compound is a versatile and powerful tool for modern bioconjugation. Its dual-reactive nature, combined with the benefits of a hydrophilic PEG spacer, enables the straightforward and efficient construction of complex biomolecules like ADCs and PROTACs. The protocols and workflows provided herein serve as a comprehensive guide for researchers looking to leverage this advanced linker in their work. As the fields of targeted therapy and chemical biology continue to evolve, the application of such precisely engineered linkers will undoubtedly play a pivotal role in the development of next-generation diagnostics and therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TCO(axial)-PEG8-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to (S,E)-TCO2-PEG8-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional crosslinker, (S,E)-TCO2-PEG8-NHS ester. This reagent is a cornerstone in the field of bioconjugation, enabling the precise and efficient linkage of molecules to proteins, antibodies, and other biomolecules. Its unique structure, incorporating a strained trans-cyclooctene (B1233481) (TCO) moiety and an amine-reactive N-hydroxysuccinimide (NHS) ester, facilitates a two-step bioorthogonal conjugation strategy with broad applications in research and therapeutic development.
Core Structure and Physicochemical Properties
This compound is a heterobifunctional crosslinker featuring three key components: an (S,E)-trans-cyclooctene (TCO) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eight units, and an N-hydroxysuccinimide (NHS) ester. The TCO group is a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloadditions with tetrazines, a cornerstone of "click chemistry". The NHS ester readily reacts with primary amines on biomolecules to form stable amide bonds. The PEG8 spacer enhances aqueous solubility and reduces steric hindrance during conjugation.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | C32H54N2O14 |
| Molecular Weight | 690.78 g/mol |
| CAS Number | 2353409-95-5 |
| Appearance | Solid powder or colorless oil |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents such as DMSO, DMF, DCM, THF, and acetonitrile.[1][2] |
| Storage Conditions | Store at -20°C, desiccated and protected from light.[2] |
Reactivity and Reaction Kinetics
The utility of this compound lies in the distinct reactivity of its two terminal functional groups, allowing for sequential or one-pot, two-step conjugation strategies.
NHS Ester-Amine Reaction
The NHS ester facilitates the covalent attachment of the TCO moiety to a biomolecule of interest. It reacts with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[3][4]
Key Reaction Parameters:
-
pH: The reaction is highly pH-dependent. The optimal pH range for the amidation reaction is typically 7.2-8.5.[3] At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction rate. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[4]
-
Buffers: Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are recommended.[3][4] Buffers containing primary amines, like Tris, should be avoided as they will compete for reaction with the NHS ester.[3][4]
Quantitative Data on NHS Ester Reactivity and Stability:
The following tables summarize the pH-dependent stability of NHS esters and a comparison of amidation versus hydrolysis kinetics.
| pH | Half-life of NHS Ester Hydrolysis | Temperature (°C) |
| 7.0 | 4-5 hours | 0 |
| 8.0 | 1 hour | Room Temperature |
| 8.5 | 180 minutes | Room Temperature |
| 8.6 | 10 minutes | 4 |
| 9.0 | 125 minutes | Room Temperature |
Data compiled from multiple sources.[3][5][6][7]
| pH | Amidation Half-life (t1/2) | Hydrolysis Half-life (t1/2) |
| 8.0 | 80 min | 210 min |
| 8.5 | 20 min | 180 min |
| 9.0 | 10 min | 125 min |
Data for a model porphyrin-NHS ester at room temperature.[6]
TCO-Tetrazine Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The TCO moiety partakes in an exceptionally fast and selective bioorthogonal "click" reaction with a tetrazine. This iEDDA reaction is characterized by its high efficiency and ability to proceed under mild, physiological conditions without the need for a catalyst.[8]
Key Reaction Features:
-
Kinetics: The reaction is extremely rapid, with second-order rate constants that can exceed 10^6 M⁻¹s⁻¹.[9][10] This allows for efficient conjugation even at low concentrations of reactants.
-
Selectivity: The TCO and tetrazine groups are highly selective for each other and do not cross-react with other functional groups found in biological systems.[11]
-
Stability: The TCO moiety has a limited shelf life and can isomerize to the less reactive cis-cyclooctene (CCO).[12] Therefore, it is recommended to use the reagent promptly after preparation.
Quantitative Data on TCO-Tetrazine Reaction Kinetics:
The reaction rate is dependent on the specific structures of the TCO and tetrazine derivatives.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k2) (M⁻¹s⁻¹) | Conditions |
| d-TCO (syn-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | 25°C, Water |
| d-TCO (anti-diastereomer) | Water-soluble 3,6-dipyridyl-s-tetrazine | 318,000 ± 3,000 | 25°C, Water |
| s-TCO | 3,6-dipyridyl-s-tetrazine derivative | 3,300,000 ± 40,000 | 25°C, Water |
| TCO-PEG4 | Me2Pyr-Tetrazine | 5120 | 37°C, DPBS |
| TCO | 3,6-bisalkyl-tetrazine | ~0.5 | 20°C, ACN |
| sTCO-acid | Model tetrazine | 420 ± 49 | Not specified |
Data compiled from multiple sources.[9][12][13][14][15]
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol for Antibody Labeling with this compound
This protocol describes the first step of a two-step antibody-drug conjugation or imaging probe attachment strategy.
Materials:
-
Antibody of interest (in an amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting columns or dialysis equipment
Procedure:
-
Antibody Preparation:
-
TCO-PEG8-NHS Ester Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[17]
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[17] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[17]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM TCO-PEG8-NHS ester solution to the antibody solution.[17][18] The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.[17] Protect the reaction from light.
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess, unreacted TCO-PEG8-NHS ester and the quenching agent by gel filtration (desalting column) or dialysis against an appropriate buffer (e.g., PBS).[17]
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm.
-
The TCO-labeled antibody is now ready for the subsequent click reaction with a tetrazine-modified molecule. Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol for Live Cell Surface Labeling
This protocol outlines a general procedure for labeling cell surface proteins with the TCO moiety.
Materials:
-
Suspension or adherent cells
-
This compound
-
Anhydrous DMSO
-
Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), pH 8.3[20]
-
Quenching Buffer: Glycine solution (e.g., 45 mg/mL in water)[20]
-
Cell culture medium
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with PBS.
-
Resuspend the cell pellet in the Labeling Buffer at a density of approximately 2 x 10^5 cells/mL.[20]
-
-
NHS Ester Solution Preparation:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 0.5 µg/µL).[20]
-
-
Cell Labeling:
-
Add the NHS ester solution to the cell suspension. The final concentration of the NHS ester needs to be optimized for the specific cell type to avoid over-labeling, which can affect cell viability and function.[20]
-
Gently rotate the cell suspension for 3-5 minutes at room temperature, protected from light.[20] Do not exceed 15 minutes to minimize internalization of the label.[20]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the cell suspension to stop the reaction.[20]
-
Mix briefly by gentle inversion.
-
-
Washing:
-
Wash the cells three times with PBS or cell culture medium to remove unreacted reagents.
-
-
Subsequent Click Reaction:
-
The TCO-labeled cells are now ready for the click reaction with a tetrazine-functionalized probe (e.g., a fluorescent dye, biotin, or a drug molecule).
-
Mandatory Visualizations
Two-Step Bioconjugation Workflow
The following diagram illustrates the general experimental workflow for a two-step bioconjugation using this compound.
Caption: A two-step bioconjugation workflow using this compound.
Logical Relationship of Reaction Parameters
This diagram illustrates the key relationships influencing the outcome of the NHS ester-amine conjugation step.
Caption: Logical relationships of key parameters in NHS ester-amine conjugation.
References
- 1. xcessbio.com [xcessbio.com]
- 2. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation. | Semantic Scholar [semanticscholar.org]
- 11. broadpharm.com [broadpharm.com]
- 12. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. furthlab.xyz [furthlab.xyz]
- 17. broadpharm.com [broadpharm.com]
- 18. broadpharm.com [broadpharm.com]
- 19. interchim.fr [interchim.fr]
- 20. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TCO-Tetrazine Click Chemistry: Mechanism and Application
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) has become a cornerstone of bioorthogonal chemistry.[1] This "click" reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, making it an invaluable tool for in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules in complex biological systems.[1][2] This technical guide provides a comprehensive overview of the core reaction mechanism, quantitative kinetic data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this powerful chemical ligation strategy.
Core Reaction Mechanism
The TCO-tetrazine ligation proceeds through a two-step mechanism.[1] The initial and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[1] This cycloaddition forms a highly unstable tricyclic intermediate.[1] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, which involves the irreversible elimination of dinitrogen (N₂) gas.[1] The release of N₂ is a significant thermodynamic driving force for the reaction's irreversibility.[1] The final product is a stable dihydropyridazine, which can subsequently tautomerize and oxidize to a pyridazine.[1][3]
Factors Influencing Reaction Kinetics
The kinetics of the TCO-tetrazine ligation are exceptionally rapid, with second-order rate constants (k₂) ranging from 10³ to 10⁶ M⁻¹s⁻¹.[1] This allows for efficient conjugation at low, micromolar to nanomolar concentrations, which is critical for in vivo applications.[1] The reaction rate is primarily influenced by three key factors:
-
Electronics: The reaction is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO.[4] This is achieved by substituting tetrazines with electron-withdrawing groups (EWGs) and TCOs with electron-donating groups (EDGs).[4] This narrows the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile (TCO) and the lowest unoccupied molecular orbital (LUMO) of the diene (tetrazine).[5]
-
Ring Strain: The high ring strain of the trans-cyclooctene double bond significantly contributes to its high reactivity.[5] More strained TCO derivatives, such as s-TCO, exhibit faster reaction rates.[5]
-
Sterics: Less sterically hindered tetrazines and TCOs generally react faster.[6] For instance, monosubstituted 3-phenyl-1,2,4,5-tetrazines (H-Tzs) are typically more reactive than their disubstituted counterparts.[4]
Quantitative Kinetic Data
The following table summarizes the second-order rate constants for various TCO and tetrazine pairs, highlighting the impact of different substituents and structural features on the reaction kinetics.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | 9:1 Methanol/Water |
| Methyl-substituted tetrazines | TCO | up to 1000 | Aqueous Media |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Aqueous Media |
| 3,6-diphenyl-s-tetrazine | s-TCO | 3100 | Methanol |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 (± 15,000) | Water, 25°C |
| 3,6-dipyridyl-s-tetrazine | s-TCO | 3,300,000 (± 40,000) | Water, 25°C |
| General Range | General Range | 1 - 1 x 10⁶ | General |
Note: The actual rates will depend on specific experimental conditions such as temperature, pH, and buffer composition.[6][7]
Experimental Protocols
The following protocols provide detailed methodologies for a typical TCO-tetrazine bioconjugation and for monitoring the reaction kinetics.
Protocol 1: Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol describes the functionalization of two proteins with TCO and tetrazine moieties, respectively, followed by their conjugation.
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Part A: Preparation of TCO- and Tetrazine-Functionalized Proteins
-
Protein Preparation: Dissolve Protein A and Protein B in PBS at a concentration of 1-5 mg/mL.[8] If the protein storage buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[7]
-
NHS Ester Stock Solution Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester and methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF to create 10 mM stock solutions.[7][8]
-
Activation of Protein A with TCO:
-
Activation of Protein B with Tetrazine:
-
Quenching and Purification:
Part B: TCO-Tetrazine Conjugation
-
Initiate Conjugation: Mix the TCO-functionalized Protein A and the tetrazine-functionalized Protein B in a 1:1 molar ratio.[7] A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used to drive the reaction to completion.[7]
-
Incubation: Incubate the reaction mixture at room temperature with gentle rotation.[7] The incubation time can range from 30 minutes to 2 hours, depending on the reactants and their concentrations.[7] The reaction can also be performed at 4°C, which may require a longer incubation time.[7]
-
Monitoring (Optional): The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic pink color, which corresponds to a decrease in its absorbance in the 510-550 nm range.[7]
-
Purification and Storage:
Protocol 2: Monitoring TCO-Tetrazine Reaction Kinetics via UV-Vis Spectrophotometry
This protocol describes how to determine the reaction rate by monitoring the decrease in the characteristic absorbance of the tetrazine.
Materials:
-
Tetrazine derivative
-
TCO derivative
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Suitable solvent for stock solutions (e.g., DMSO or DMF)
-
UV-Vis spectrophotometer
-
Cuvette
Procedure:
-
Prepare Stock Solutions: Prepare concentrated stock solutions of the tetrazine and TCO derivatives in a suitable solvent like DMSO or DMF.[6]
-
Determine Molar Extinction Coefficient: Accurately determine the molar extinction coefficient (ε) of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the chosen reaction buffer.[6]
-
Set up the Reaction:
-
In a cuvette, add the reaction buffer and the TCO solution.[6] For pseudo-first-order kinetics, the TCO should be in significant excess (at least 10-fold) compared to the tetrazine.
-
Place the cuvette in the spectrophotometer and start the measurement.
-
-
Initiate the Reaction: Add the tetrazine stock solution to the cuvette to initiate the reaction.[6] Ensure rapid and thorough mixing.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time until the reaction is complete (i.e., the absorbance stabilizes at a baseline).[6]
-
Calculate the Reaction Rate:
-
The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order rate equation.[6]
-
The second-order rate constant (k₂) can then be calculated by dividing the observed rate constant by the concentration of the reactant in excess (TCO): k₂ = k_obs / [TCO] .[11]
-
Troubleshooting and Optimization
-
Slow or Incomplete Reaction:
-
Verify Reactant Integrity: Tetrazines can be susceptible to degradation in aqueous media, and TCOs can be sensitive to thiols or low pH.[6] Use freshly prepared solutions.
-
Optimize Molar Ratio: While theoretically 1:1, using a slight excess (1.5-2 fold) of one reactant can drive the reaction to completion.[6]
-
Address Steric Hindrance: If conjugating bulky molecules, consider incorporating a flexible spacer (e.g., a PEG linker) to improve accessibility.[6][9]
-
-
Precipitation:
-
Side Reactions:
Conclusion
The TCO-tetrazine click chemistry reaction is a powerful and versatile tool for researchers in chemical biology and drug development.[1] Its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions make it ideal for a wide range of applications where precision and efficiency are paramount.[1][12] By understanding the core mechanism and the factors that influence its kinetics, and by employing robust experimental protocols, scientists can effectively harness this remarkable bioorthogonal reaction for their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. interchim.fr [interchim.fr]
- 10. broadpharm.com [broadpharm.com]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 12. vectorlabs.com [vectorlabs.com]
The Role of PEG Spacers in Bioconjugation and Solubility: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene (B3416737) glycol (PEG) spacers, a process known as PEGylation, has become an indispensable strategy in the development of biotherapeutics and other bioconjugates. This technical guide provides a comprehensive overview of the fundamental principles and practical applications of PEG spacers in bioconjugation, with a particular focus on their profound impact on the solubility, stability, pharmacokinetics, and immunogenicity of proteins, peptides, and small molecule drugs. Detailed experimental protocols for common PEGylation chemistries, methods for purification and characterization, and quantitative data illustrating the benefits of PEGylation are presented. Furthermore, this guide employs visual diagrams to elucidate key experimental workflows and the influence of PEGylation on cellular interaction pathways, offering a valuable resource for researchers and professionals in the field of drug development and bioconjugation.
Introduction: The Multifaceted Role of PEG Spacers
Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that, when used as a spacer in bioconjugation, imparts a range of desirable physicochemical properties to the resulting conjugate.[1] The primary functions of a PEG spacer are to enhance the hydrodynamic radius of the molecule and to create a protective hydrophilic shield. These attributes collectively contribute to:
-
Enhanced Solubility: PEG spacers significantly improve the aqueous solubility of hydrophobic drugs and proteins that are prone to aggregation.[1] This is crucial for formulation development and in vivo delivery.
-
Prolonged Circulation Half-Life: The increased size of PEGylated molecules reduces their renal clearance, leading to a longer circulation time in the body.[1][2]
-
Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the surface of proteins, thereby reducing their recognition by the immune system and minimizing the risk of an immune response.[1][3]
-
Improved Stability: The hydrophilic shell created by the PEG spacer can protect the bioconjugate from enzymatic degradation and proteolysis, enhancing its stability in biological fluids.[1]
-
Controlled Drug Release: In the context of drug delivery systems, cleavable PEG linkers can be designed to release the active drug under specific physiological conditions.
The length and architecture (linear or branched) of the PEG spacer are critical parameters that can be tailored to optimize the desired properties of the bioconjugate.
Quantitative Impact of PEGylation on Bioconjugate Properties
The effects of PEGylation can be quantified to demonstrate its advantages in drug development. The following tables summarize key data from studies on various biotherapeutics.
Table 1: Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Therapeutics
| Therapeutic | Parameter | Native Molecule | PEGylated Molecule | Fold Change | Reference(s) |
| Interferon alfa-2a | Half-life (t½) | ~2.3 hours | ~50 hours | ~21.7 | [4] |
| Cmax (single 180 µg dose) | - | 14.2 µg/L | - | [4] | |
| Tmax (single 180 µg dose) | - | 78 hours | - | [4] | |
| Interferon alfa-2b | Half-life (t½) | - | 108 hours (PEGASYS®) vs. 192 hours (BIP48) | - | [5] |
| Tmax | - | 54 hours (PEGASYS®) vs. 73 hours (BIP48) | - | [5] | |
| Filgrastim (B1168352) (G-CSF) | Clearance | 40 mL/h/kg | 14 mL/h/kg | 0.35 | [6] |
| Half-life (t½) | - | 46-62 hours | - | [6] | |
| Paclitaxel (in liposomes) | Half-life (t½) | 5.05 (±1.52) hours | 17.8 (±2.35) hours | ~3.5 | [7][8] |
Table 2: Effect of PEGylation on Solubility
| Molecule | Formulation | Solubility | Fold Increase | Reference(s) |
| Paclitaxel | In 3% (v/v) Tween 80 in hydration media for liposomes | Increased | - | [7][9] |
| Paclitaxel | With D-α-tocopheryl PEG 1000 succinate (B1194679) (TPGS) | Increased | ~38-fold in 5 g/L TPGS | [10] |
| Lysozyme (B549824) | PEGylated | Increased | >11-fold | [11] |
Table 3: Impact of PEGylation on Biological Activity and Immunogenicity
| Molecule | Parameter | Native Molecule | PEGylated Molecule | Observations | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Lysozyme | Antimicrobial Activity (vs. E. coli) | - | 58% greater decrease in colonies | PEGylated form showed higher activity. |[12] | | | Enzymatic Activity (vs. M. lysodeikticus) | 100% | 67% (low degree of modification) | Activity decreased with PEGylation due to steric hindrance with the larger substrate. |[12] | | Uricase | Immunogenicity (Anti-drug antibodies) | High | Reduced | PEGylation significantly reduced the immunogenic response in patients. |[13][14][15] | | Insulin (B600854) | Aggregation Resistance | Prone to aggregation | Significantly enhanced resistance | PEGylation improved stability without substantially altering potency. |[16][17][18] |
Experimental Protocols
This section provides detailed methodologies for common PEGylation and characterization procedures.
Protocol 1: Amine-Reactive PEGylation of Lysozyme using PEG-NHS Ester
This protocol describes the random PEGylation of lysozyme, a model protein, by targeting its primary amine groups (lysine residues and the N-terminus) with an N-hydroxysuccinimide (NHS) ester-activated PEG.
Materials:
-
Hen egg white lysozyme
-
mPEG-Succinimidyl Succinate (mPEG-SS), MW 5000 Da
-
Sodium phosphate (B84403) buffer (100 mM, pH 7.3)
-
Sodium cyanoborohydride (optional, for reductive amination with PEG-aldehyde)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)
-
SDS-PAGE reagents and equipment
-
UV-Vis Spectrophotometer
Procedure:
-
Protein Preparation: Prepare a 20 mg/mL solution of lysozyme in 100 mM sodium phosphate buffer (pH 7.3).[12]
-
PEGylation Reaction:
-
Reaction Quenching: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification:
-
Equilibrate a Sephadex G-50 size exclusion chromatography column with 100 mM sodium phosphate buffer (pH 7.3).
-
Load the reaction mixture onto the column.
-
Elute the protein with the same buffer and collect fractions. The PEGylated lysozyme will elute in the earlier fractions compared to the unreacted lysozyme and free PEG.
-
-
Characterization:
-
SDS-PAGE: Analyze the collected fractions by SDS-PAGE. Successful PEGylation will result in a significant increase in the apparent molecular weight of lysozyme. The PEGylated protein will appear as a broader band due to the polydispersity of the PEG.
-
UV-Vis Spectroscopy: Determine the protein concentration in the purified fractions by measuring the absorbance at 280 nm.
-
Activity Assay: Assess the enzymatic activity of the native and PEGylated lysozyme using a suitable substrate such as Micrococcus lysodeikticus or glycol chitosan.[12][19]
-
Protocol 2: Thiol-Specific PEGylation using PEG-Maleimide
This protocol is for the site-specific PEGylation of a protein containing a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide
-
Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation)
-
Reducing agent (e.g., TCEP, if cysteine needs to be reduced from a disulfide bond)
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
Purification and characterization reagents as in Protocol 1.
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by incubating with a 5-10 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
PEGylation Reaction:
-
Add a 10-20 fold molar excess of PEG-Maleimide to the protein solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Reaction Quenching: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted PEG-Maleimide.
-
Purification and Characterization: Follow the purification and characterization steps outlined in Protocol 1.
Visualizing PEGylation Concepts
Diagrams generated using Graphviz (DOT language) are provided below to illustrate key workflows and concepts related to PEGylation.
Experimental Workflow for Protein PEGylation
Caption: A generalized workflow for the PEGylation of a protein, from preparation to characterization.
Mechanism of PEGylation in Enhancing Solubility and Stability
Caption: How PEGylation transforms a hydrophobic protein, leading to increased solubility and stability.
Impact of PEGylation on Receptor-Mediated Endocytosis
Caption: PEGylation of nanoparticles can reduce non-specific binding and influence receptor-mediated endocytosis.
Conclusion
PEG spacers are a cornerstone of modern bioconjugation, offering a versatile and powerful tool to enhance the therapeutic potential of a wide range of molecules. By improving solubility, extending circulation half-life, reducing immunogenicity, and increasing stability, PEGylation addresses many of the inherent challenges associated with the development of biopharmaceuticals. The choice of PEG spacer length, architecture, and conjugation chemistry must be carefully considered and empirically optimized for each specific application to achieve the desired balance of properties. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the benefits of PEGylation in their work. As our understanding of the interplay between PEGylated molecules and biological systems continues to grow, so too will the innovative applications of this transformative technology.
References
- 1. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacokinetic model of filgrastim and pegfilgrastim application in normal mice and those with cyclophosphamide‐induced granulocytopaenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhanced solubility and stability of PEGylated liposomal paclitaxel: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Effect of PEG molecular weight and PEGylation degree on the physical stability of PEGylated lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A Therapeutic Uricase with Reduced Immunogenicity Risk and Improved Development Properties | PLOS One [journals.plos.org]
- 13. A Therapeutic Uricase with Reduced Immunogenicity Risk and Improved Development Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pegloticase immunogenicity: the relationship between efficacy and antibody development in patients treated for refractory chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of PEG conjugation on insulin properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. src.gov.sc [src.gov.sc]
- 18. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to NHS Ester Reaction Chemistry with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, enabling the straightforward and efficient formation of stable amide bonds with primary amines. This technical guide provides a comprehensive overview of the core principles of NHS ester chemistry, offering in-depth insights into the reaction mechanism, kinetics, critical parameters, and detailed protocols essential for successful conjugation in research and drug development.
Core Principles of NHS Ester Reactivity
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a highly stable amide bond.[1][] This reaction is widely favored for its reliability and the physiological stability of the resulting conjugate.[]
Primary amines are the principal targets for NHS ester reactions on biomolecules. These are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys, K) residues.[3][4] Due to their positive charge at physiological pH, these amines are typically located on the exterior of native protein structures, making them readily accessible for conjugation.[3]
dot
Caption: Reaction mechanism of an NHS ester with a primary amine.
Kinetics and Reaction Conditions
The efficiency of the NHS ester-amine reaction is critically dependent on several factors, most notably pH. The reaction is a competition between aminolysis (the desired reaction with the amine) and hydrolysis (reaction with water).[1][5]
pH: The optimal pH range for NHS ester reactions is typically between 7.2 and 9.0.[3][6] Below pH 7, the primary amines are increasingly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive.[7][8] Conversely, at pH levels above 9.0, the rate of NHS ester hydrolysis significantly increases, which competes with the aminolysis reaction and reduces conjugation efficiency.[3][7][8] For many applications, a pH of 8.3-8.5 is considered optimal.[7][8]
Temperature: NHS ester conjugations are typically performed at room temperature or at 4°C.[3] Lower temperatures can be used to slow down the hydrolysis of the NHS ester, which can be beneficial for less concentrated protein solutions.[3]
Buffers: The choice of buffer is crucial for a successful conjugation. Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used.[3][9] It is imperative to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[3][10] However, Tris or glycine can be useful for quenching the reaction upon completion.[3]
Solvents: For NHS esters with poor aqueous solubility, a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used to dissolve the reagent before adding it to the reaction mixture.[7][11] It is critical to use anhydrous, amine-free solvents to prevent premature hydrolysis or reaction with solvent impurities.[8][12]
Quantitative Data Summary
The stability of the NHS ester in aqueous solution is a key factor influencing the outcome of the conjugation. The rate of hydrolysis is highly dependent on pH and temperature.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
| 7.0 | Room Temperature | Shorter than at 0°C (exact data varies) |
| 8.0 | Room Temperature | Significantly shorter than at pH 7.0 |
Data compiled from Thermo Fisher Scientific technical resources.[3][10]
Experimental Protocols
Below are detailed methodologies for common NHS ester conjugation procedures.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline for the conjugation of a protein with an NHS ester-functionalized molecule (e.g., a fluorescent dye, biotin).
Materials:
-
Protein to be labeled (in a suitable amine-free buffer like PBS, pH 7.2-7.4)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[3]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[8] If the protein is already in a buffer like PBS, the pH can be raised by adding a calculated amount of 1 M sodium bicarbonate.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[13]
-
Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[7] The optimal molar ratio may need to be determined empirically. Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[3][8] Protect from light if using a fluorescent dye.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
dot
References
- 1. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neb.com [neb.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. broadpharm.com [broadpharm.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
A Technical Guide to Bioorthogonal Chemistry in Live Cells: From Imaging to Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chemistry in the Cellular Theater
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, the term highlights the core principle: reactions that are "orthogonal" to the complex chemical environment of the cell.[1][2] This powerful concept allows for the precise chemical modification and labeling of biomolecules—such as proteins, glycans, and lipids—in their natural habitat: the living cell.[1][3][4]
For a reaction to be considered bioorthogonal, it must meet several stringent criteria:
-
High Selectivity: The reacting partners must be mutually and exclusively reactive, ignoring the vast array of other functional groups within the cell.[5][6]
-
Biocompatibility: The reagents and the resulting linkage must be non-toxic and not perturb the cell's normal functions.[1][5]
-
Favorable Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures, pH, and in aqueous environments, even at the low concentrations typical of biomolecules.[1][5][6]
-
Abiotic Functional Groups: The reactive handles are typically functional groups not naturally found in biological systems, such as azides, cyclooctynes, and tetrazines, ensuring they do not participate in native metabolic pathways.[5][7]
This guide provides an in-depth overview of the core bioorthogonal reactions, their applications in live-cell imaging, proteomics, and drug development, complete with quantitative data and detailed experimental protocols.
Core Bioorthogonal Reactions: The Chemist's Toolbox
The success of bioorthogonal chemistry lies in a handful of robust and reliable reactions. The most prominent among these are the Staudinger ligation, strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (iEDDA) reaction, also known as the tetrazine ligation.[1][8]
Staudinger Ligation
The Staudinger ligation was one of the first reactions to be adapted for bioorthogonal applications. It occurs between an azide (B81097) and a specifically engineered triarylphosphine.[7][9] While foundational, its relatively slow reaction kinetics have led to it being superseded in many live-cell applications by faster "click" reactions.[5]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Also known as "copper-free click chemistry," SPAAC is a cornerstone of bioorthogonal labeling.[10] It involves the reaction between an azide and a strained cyclooctyne (B158145).[10][11] The ring strain of the cyclooctyne (~18 kcal/mol) provides the driving force for the reaction, eliminating the need for the cytotoxic copper catalyst used in the original Cu-catalyzed click chemistry (CuAAC).[10][11] Various cyclooctyne derivatives have been developed to enhance reaction rates.[12]
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction
The iEDDA reaction between a tetrazine and a strained alkene (like a trans-cyclooctene, TCO) or alkyne is currently the fastest known bioorthogonal reaction, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[13][14] This exceptional speed makes it ideal for in vivo applications where reactant concentrations are low and processes are dynamic.[14]
Below is a general workflow for bioorthogonal labeling in a live cell.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Staudingerライゲーション反応 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Bioorthogonal Chemistries for Labeling Living Systems [escholarship.org]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to Inverse Electron Demand Diels-Alder (IEDDA) Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier bioorthogonal ligation strategy, distinguished by its exceptionally fast kinetics, remarkable specificity, and biocompatibility.[1] This [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile proceeds efficiently in complex biological milieu without the need for cytotoxic catalysts, making it an indispensable tool in chemical biology, drug development, and materials science.[2][3] This technical guide provides a comprehensive overview of the core principles of IEDDA reactions, detailed experimental protocols for key methodologies, and a summary of quantitative data to inform the design and execution of IEDDA-based studies.
Core Principles of the IEDDA Reaction
The IEDDA reaction is a cycloaddition that, unlike the classical Diels-Alder reaction, involves the reaction of an electron-deficient diene with an electron-rich dienophile.[4] The reaction rate is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3] A smaller energy gap between these frontier orbitals results in a faster reaction.
The most prominent class of dienes used in bioorthogonal IEDDA reactions are 1,2,4,5-tetrazines, while strained alkenes and alkynes, such as trans-cyclooctenes (TCO), serve as highly reactive dienophiles.[5] The reaction mechanism involves an initial [4+2] cycloaddition, forming an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[2]
Several factors influence the reactivity of IEDDA pairs:
-
Electronics: Electron-withdrawing groups on the tetrazine lower its LUMO energy, while electron-donating groups on the dienophile raise its HOMO energy, both of which accelerate the reaction.[2]
-
Strain: Increased ring strain in the dienophile, as seen in trans-cyclooctenes, raises the HOMO energy, leading to significantly faster reaction rates.[2]
-
Sterics: Steric hindrance around the reactive centers of either the diene or dienophile can impede the reaction.[2]
Quantitative Data: Reaction Kinetics
The selection of an appropriate diene-dienophile pair is critical for the successful application of IEDDA chemistry. The following tables summarize second-order rate constants (k₂) for commonly used IEDDA reaction pairs.
| Diene | Dienophile | Solvent | k₂ (M⁻¹s⁻¹) | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | axial-TCO | Water | 3.3 x 10⁵ | [5] |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | 9:1 Methanol/Water | 2000 | [5] |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | Methanol | 0.26 | [5] |
| 3-(p-Benzylamino)-6-methyl-s-tetrazine | TCO | Acetonitrile/Water | 8.9 x 10² | [5] |
| 3-methyl-6-phenyl-s-tetrazine | TCO | Acetonitrile/Water | 3.1 x 10² | [5] |
| 3,6-diphenyl-s-tetrazine | Norbornene | Dichloromethane | 1.9 x 10⁻² | [5] |
| Tetrazine | Dienophile | Temperature (°C) | Solvent | k₂ (M⁻¹s⁻¹) | Reference(s) |
| (OH-Pyr)₂ | rTCO-PEG₄ | 37 | PBS | ~1.5 x 10⁴ | [6] |
| h₂P₂ | rTCO-PEG₄ | 37 | PBS | ~1.0 x 10⁴ | [6] |
| h₄P₂ | rTCO-PEG₄ | 37 | PBS | ~5.0 x 10³ | [6] |
| (OH-Pyr)₂ | rTCO-PEG₄ | 25 | Acetonitrile | ~2.5 x 10⁴ | [6] |
| h₂P₂ | rTCO-PEG₄ | 25 | Acetonitrile | ~1.8 x 10⁴ | [6] |
| h₄P₂ | rTCO-PEG₄ | 25 | Acetonitrile | ~8.0 x 10³ | [6] |
Experimental Protocols
Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol describes a representative synthesis of a commonly used tetrazine.[2]
Materials:
-
Anhydrous hydrazine (B178648)
-
Sulfur (optional catalyst)
-
Ethanol
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[2] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C) for 30 minutes to several hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add an aqueous solution of sodium nitrite, followed by the dropwise addition of glacial acetic acid.[2] The reaction mixture will typically turn a vibrant pink or red, indicating tetrazine formation.[2]
-
Purification: Extract the crude product with an organic solvent such as dichloromethane.[2] Purify the product by column chromatography on silica gel to yield the final product as a colored solid.[2]
Synthesis of trans-Cyclooctene (TCO)
This protocol outlines the synthesis of a functionalized TCO via photoisomerization.[7]
Materials:
-
meta-chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄)
-
Methyl benzoate (B1203000)
-
Silver nitrate (B79036) (AgNO₃) impregnated silica gel
Procedure:
-
Epoxidation: Dissolve 1,5-cyclooctadiene in DCM and cool to -78°C. Add a solution of mCPBA in DCM dropwise. After the reaction is complete, quench with sodium sulfite (B76179) solution and perform a biphasic extraction.[7]
-
Reduction: Reduce the resulting epoxide with LiAlH₄ in an appropriate solvent to yield cis-cyclooct-4-enol.[7]
-
Photoisomerization: In a photoreactor, irradiate a solution of cis-cyclooct-4-enol and methyl benzoate (as a sensitizer) with 254 nm light. Continuously pass the reaction mixture through a column of AgNO₃ impregnated silica gel to selectively retain the trans-isomer, thereby shifting the equilibrium towards the desired product.[7]
General Protocol for Antibody-TCO Labeling and Tetrazine Ligation
This protocol details the labeling of an antibody with a TCO derivative followed by ligation with a tetrazine-functionalized molecule.[2]
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS)
-
TCO-NHS ester
-
Tetrazine-functionalized molecule (e.g., a fluorophore)
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in a suitable reaction buffer.[2]
-
TCO Labeling: Add a molar excess of TCO-NHS ester to the antibody solution and incubate at room temperature for 30-60 minutes.
-
Purification of TCO-labeled Antibody: Remove unreacted TCO-NHS ester using a spin desalting column.[2]
-
Tetrazine Ligation: Add the tetrazine-functionalized molecule to the purified TCO-labeled antibody solution and incubate for 30-60 minutes at room temperature.
-
Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column.[2]
Visualizations of Workflows and Mechanisms
IEDDA Reaction Mechanism
Caption: The inverse electron demand Diels-Alder (IEDDA) reaction mechanism.
Pre-targeted Drug Delivery Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Multidimensional Tracking of GPCR Signaling via Peroxidase-Catalyzed Proximity Labeling | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 7. Proximity-enhanced protein crosslinking through an alkene-tetrazine reaction - PMC [pmc.ncbi.nlm.nih.gov]
(S,E)-TCO2-PEG8-NHS Ester in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to (S,E)-TCO2-PEG8-NHS Ester
This compound is a heterobifunctional linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are revolutionary molecules that co-opt the body's natural protein disposal system to selectively eliminate disease-causing proteins. The this compound linker is a key component in the modular assembly of these powerful research tools and potential therapeutics.
This linker is comprised of three essential functional units:
-
A trans-cyclooctene (TCO) group, which participates in bioorthogonal "click chemistry" reactions.
-
A polyethylene glycol (PEG) chain with eight repeating units (PEG8) , which enhances solubility and provides optimal spacing.
-
An N-hydroxysuccinimide (NHS) ester , a reactive group for conjugation to amine-containing molecules.
This guide provides a comprehensive overview of the technical details, experimental protocols, and data relevant to the application of this compound in PROTAC synthesis.
Core Concepts and Signaling Pathway
PROTACs function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The this compound linker plays a crucial role in connecting the POI-binding ligand to the E3 ligase-binding ligand, thereby forming the functional PROTAC molecule.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 690.78 g/mol | [1] |
| Molecular Formula | C32H54N2O14 | [1] |
| CAS Number | 2353409-95-5 | [1] |
| Appearance | Solid Powder or Viscous Liquid | [1][2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in DMSO, DMF, DCM | [1] |
| Storage Conditions | Dry, dark at -20°C for up to 1 year | [1] |
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a two-step modular approach:
-
NHS Ester Conjugation: An amine-containing molecule (either the POI ligand or the E3 ligase ligand) is reacted with the NHS ester end of the linker.
-
TCO-Tetrazine Ligation: The resulting TCO-functionalized molecule is then "clicked" to a tetrazine-modified partner molecule.
Caption: General workflow for PROTAC synthesis.
Protocol 1: NHS Ester Conjugation of an Amine-Containing Ligand
This protocol describes the conjugation of a ligand containing a primary amine to the this compound.
Materials:
-
Amine-containing ligand (e.g., a warhead for the POI or an E3 ligase ligand)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reaction vessel (e.g., a round-bottom flask or vial)
-
Stirring apparatus
-
Analytical tools for reaction monitoring (e.g., LC-MS)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the NHS ester.
-
Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution to deprotonate the primary amine, enhancing its nucleophilicity.
-
Addition of Linker: In a separate vial, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. Add this solution dropwise to the stirring ligand solution.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until completion.[3] The reaction progress can be monitored by LC-MS to observe the consumption of the starting materials and the formation of the desired TCO-conjugated product.
-
Work-up and Purification: Once the reaction is complete, the crude mixture can be purified using standard techniques such as preparative HPLC to isolate the TCO-functionalized ligand.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.[3]
Protocol 2: TCO-Tetrazine Ligation (Click Chemistry)
This protocol details the final step of PROTAC synthesis, where the TCO-functionalized molecule is reacted with a tetrazine-functionalized partner.
Materials:
-
TCO-functionalized ligand (from Protocol 1)
-
Tetrazine-functionalized ligand
-
Reaction solvent (e.g., DMF, DMSO, or a buffered aqueous solution like PBS, pH 7.4)
-
Reaction vessel
-
Stirring apparatus
-
Analytical tools for reaction monitoring (e.g., LC-MS)
Procedure:
-
Dissolution: Dissolve the TCO-functionalized ligand (1.0 equivalent) in the chosen reaction solvent.
-
Addition of Tetrazine Partner: Add the tetrazine-functionalized ligand (1.0-1.1 equivalents) to the solution. The inverse electron-demand Diels-Alder reaction between TCO and tetrazine is typically very fast and proceeds without the need for a catalyst.[4]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-2 hours.[5] Reaction progress can be monitored by LC-MS, observing the disappearance of the reactants and the appearance of the final PROTAC product.
-
Purification: Upon completion, purify the final PROTAC using preparative HPLC.
-
Final Characterization: Confirm the structure and purity of the final PROTAC molecule using LC-MS and NMR spectroscopy.[3]
Biological Evaluation of the Synthesized PROTAC
Once the PROTAC is synthesized and purified, its biological activity must be assessed. The key parameters to determine are the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
Protocol 3: Determination of DC50 and Dmax by Western Blot
Materials:
-
Cancer cell line expressing the protein of interest
-
Complete growth medium
-
Synthesized PROTAC (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Western Blot:
-
Normalize the protein amounts for each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.[6]
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[6]
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.[6]
-
Logical Relationships in PROTAC Design
The effectiveness of a PROTAC is dependent on the interplay of its three components. The this compound provides a versatile platform for optimizing these relationships.
Caption: Logical relationships in PROTAC design.
Conclusion
The this compound is a powerful and versatile tool for the synthesis of PROTACs. Its bifunctional nature, combining stable amide bond formation with highly efficient and bioorthogonal click chemistry, allows for a modular and streamlined approach to PROTAC assembly. The inclusion of a PEG8 spacer further enhances the drug-like properties of the resulting PROTACs. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this linker in the development of novel protein degraders for a wide range of biological targets.
References
- 1. xcessbio.com [xcessbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Chemoselectivity of TCO and tetrazine functional groups
An In-Depth Technical Guide to the Chemoselectivity of TCO and Tetrazine Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Bioorthogonal Chemistry
In the complex landscape of biological systems, the ability to perform specific chemical reactions without interfering with native biochemical processes is paramount. This principle, known as bioorthogonal chemistry, has revolutionized how we label, track, and manipulate biomolecules in their natural environment. Among the array of bioorthogonal tools, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) has emerged as a cornerstone technology.[1][2] Its exceptional reaction kinetics, unparalleled specificity, and biocompatibility have established it as a leading strategy in fields ranging from live-cell imaging and proteomics to targeted drug delivery and the development of antibody-drug conjugates (ADCs).[3][4][5]
This guide provides a comprehensive technical overview of the chemoselectivity of the TCO-tetrazine ligation, focusing on the quantitative aspects of its kinetics, the stability of the reactive partners, and practical experimental considerations.
The TCO-Tetrazine Ligation: Mechanism and Core Features
The reaction proceeds through an iEDDA [4+2] cycloaddition, where the electron-deficient tetrazine (diene) rapidly and selectively reacts with the strained, electron-rich TCO (dienophile).[1] This initial cycloaddition is followed by a rapid retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) conjugate.[1][6] This final step provides a strong thermodynamic driving force, pushing the reaction to completion.[1]
Key features that make this reaction ideal for biological applications include:
-
Exceptional Kinetics: With second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹, it is one of the fastest bioorthogonal reactions known, enabling efficient labeling at low, physiologically relevant concentrations.[1][7][8]
-
Superb Specificity (Bioorthogonality): TCO and tetrazine groups are abiotic and exhibit virtually no cross-reactivity with endogenous functional groups like amines, thiols, or carboxylates, ensuring precise and predictable conjugation.[6][9]
-
Biocompatibility: The reaction proceeds under physiological conditions (aqueous media, neutral pH, ambient temperature) and, critically, does not require cytotoxic heavy metal catalysts like copper, which are common in other click chemistry reactions.[1][3][9]
-
Irreversibility: The formation of the covalent dihydropyridazine bond is highly stable and effectively irreversible under biological conditions.[6][9]
Quantitative Analysis of Reaction Kinetics
The rate of the TCO-tetrazine ligation is highly tunable and depends on the specific structures of the reactants. The primary factors influencing the kinetics are the ring strain of the TCO and the electronic properties of the tetrazine.[7] More strained TCO derivatives and tetrazines bearing electron-withdrawing groups generally exhibit faster reaction rates.[7] The stereochemistry of substituents on the TCO ring also has a significant impact, with axial isomers often reacting faster than their equatorial counterparts.[9][10]
The table below summarizes second-order rate constants for various TCO and tetrazine pairs, providing a quantitative basis for selecting reagents for a specific application.
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000[9][11] | Foundational TCO structure. |
| TCO | Dipyridal tetrazine | 2,000 (±400)[12] | |
| TCO | Methyl-substituted tetrazines | ~1,000[12] | |
| TCO | Hydrogen-substituted tetrazines | up to 30,000[12] | H-Tz is more reactive but less stable. |
| Strained TCO (7) | 3,6-di-(2-pyridyl)-s-tetrazine | 22,000 (± 2,000)[13] | Measured in MeOH. 19x faster than parent TCO. |
| axial-5-hydroxy-TCO (a-TCO) | Amido-di-(2-pyridyl)-s-tetrazine | 273,000[11] | ~10x faster than the equatorial isomer. |
| d-TCO (syn-diastereomer) | 3,6-di-(2-pyridyl)-s-tetrazine | 366,000 (± 15,000)[14][15] | Highly reactive and relatively stable. |
| s-TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 3,300,000 (± 40,000)[15] | The fastest TCO derivative, but with lower stability. |
Table 1: Second-order rate constants for various TCO-tetrazine pairs. Rates can vary based on solvent, pH, and temperature.
Stability and Chemoselectivity Considerations
While the TCO-tetrazine reaction is highly selective, the stability of the individual components is a critical factor for successful bioconjugation, particularly in complex biological media and for applications requiring long incubation times.
TCO Stability
The high reactivity of TCOs is a direct result of their ring strain. This same strain, however, can make them susceptible to isomerization to their unreactive cis-cyclooctene (CCO) form.[16] This process can be accelerated by certain biological components.
-
Thiols: High concentrations of thiols, such as glutathione (B108866) in the cellular environment, can promote the isomerization of TCO to CCO.[15][16]
-
Copper: Copper-containing proteins present in serum have also been shown to catalyze TCO isomerization.[16]
-
Derivative Stability: A general trade-off exists between TCO reactivity and stability. Highly reactive derivatives like s-TCO isomerize more rapidly than the parent TCO.[15] Conversely, derivatives like d-TCO have been developed to offer improved stability while maintaining high reactivity.[15] For instance, after 4 days in human serum, >97% of d-TCO remained as the trans-isomer.[15]
Tetrazine Stability
The stability of the tetrazine ring is inversely correlated with its reactivity; tetrazines with strong electron-withdrawing groups are more reactive in the iEDDA reaction but are also more susceptible to degradation.[17][18]
-
Nucleophilic Attack: The electron-deficient tetrazine ring can be degraded by nucleophiles, including water (hydrolysis) and thiols, particularly at basic pH.[17]
-
Derivative Stability: Generally, electron-rich tetrazines (e.g., phenyl-substituted) are more stable than highly reactive, electron-poor ones (e.g., dipyridyl-substituted).[19] For example, methyl-substituted tetrazines show greater stability in blood serum compared to the more reactive hydrogen-substituted tetrazines.[20]
| Functional Group | Conditions Leading to Instability | Mitigation Strategies |
| trans-Cyclooctene (TCO) | High concentrations of thiols (e.g., in cells)[15], presence of copper-containing serum proteins, prolonged storage.[16] | Use more stable derivatives (e.g., d-TCO)[15], store as stable silver(I) complexes[8], use radical inhibitors like Trolox.[8] |
| 1,2,4,5-Tetrazine (Tz) | Aqueous environments, especially at basic pH (hydrolysis)[17], presence of nucleophiles (e.g., thiols).[17] | Use more stable, electron-rich tetrazine derivatives for long-term studies, perform reactions at neutral or slightly acidic pH (6-7.4). |
Table 2: Stability summary and mitigation strategies for TCO and tetrazine.
Experimental Protocols
Precise and reproducible results depend on carefully planned experimental procedures. Below are generalized protocols for protein modification and subsequent TCO-tetrazine ligation.
Protocol 1: Protein Functionalization with TCO or Tetrazine
This protocol describes the common method of modifying primary amines (e.g., lysine (B10760008) residues) on a protein using an N-hydroxysuccinimide (NHS) ester derivative of TCO or tetrazine.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
TCO-NHS or Tetrazine-NHS ester.
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF).
-
1 M Sodium Bicarbonate (NaHCO₃).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Spin desalting columns for purification.
Methodology:
-
Protein Preparation: Ensure the protein solution (typically 1-5 mg/mL) is in an amine-free buffer like PBS. If the buffer contains Tris or glycine, perform a buffer exchange using a spin desalting column.[12]
-
Reagent Preparation: Immediately before use, dissolve the TCO-NHS or Tetrazine-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[1][21]
-
Reaction Setup:
-
To your protein solution, add 1 M NaHCO₃ to a final concentration of ~50 mM to raise the pH to ~8.0-8.5, which facilitates the reaction with primary amines.[6][12]
-
Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[21] The optimal ratio may need to be determined empirically.
-
-
Incubation: Incubate the reaction for 60 minutes at room temperature.[6][12]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes. This will consume any unreacted NHS ester.[12][21]
-
Purification: Remove excess, unreacted TCO/tetrazine reagent and quenching buffer by purifying the functionalized protein using spin desalting columns or size-exclusion chromatography.[1][12]
Protocol 2: TCO-Tetrazine Ligation
This protocol describes the conjugation of a TCO-modified biomolecule to a tetrazine-modified biomolecule.
Materials:
-
Purified TCO-functionalized biomolecule.
-
Purified tetrazine-functionalized biomolecule.
-
Reaction buffer (e.g., PBS, pH 7.4).
Methodology:
-
Reaction Setup: Mix the TCO- and tetrazine-functionalized biomolecules in reaction buffer. A 1:1 molar ratio is typical, though a slight excess (1.05-1.5 equivalents) of one component can be used to ensure the complete consumption of the other.[12][21]
-
Incubation: Incubate the mixture at room temperature with gentle rotation. Reaction times can range from 30 minutes to 2 hours, depending on the kinetics of the specific reagents and their concentrations.[12][21] The reaction can also be performed at 4°C, which may require longer incubation.[12]
-
Monitoring (Optional): The reaction can be monitored by the disappearance of the tetrazine's characteristic absorbance in the 510-550 nm range.[6][12]
-
Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting materials using an appropriate method such as size-exclusion chromatography.[12]
-
Storage: Store the final conjugate at 4°C until use.[12]
Visualizing Workflows: Pre-Targeted Drug Delivery
The TCO-tetrazine ligation is exceptionally well-suited for multi-step in vivo applications like pre-targeted imaging and therapy.[22][23] This strategy separates the targeting and delivery steps to improve the therapeutic index, reducing off-target toxicity. First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while unbound antibody clears from circulation. Subsequently, a much smaller, fast-clearing tetrazine-drug conjugate is administered, which rapidly "clicks" to the pre-localized antibody at the target site.
Conclusion
The chemoselectivity of the TCO-tetrazine ligation, underpinned by its rapid kinetics and orthogonality to biological systems, provides a robust and versatile tool for researchers in the life sciences and drug development. By understanding the quantitative aspects of its reaction rates and the stability profiles of the reagents, scientists can rationally design and execute sophisticated bioconjugation strategies. From fundamental cell biology to the next generation of targeted therapeutics, the TCO-tetrazine reaction continues to be a key enabling technology, pushing the boundaries of what is possible in complex biological environments.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 11. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design and Synthesis of Highly Reactive Dienophiles for the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 21. interchim.fr [interchim.fr]
- 22. scilit.com [scilit.com]
- 23. researchgate.net [researchgate.net]
The Ascendancy of Catalyst-Free Bioorthogonal Chemistry: A Technical Guide to Accelerating Discovery
For researchers, scientists, and drug development professionals, the ability to track biomolecules in their native environment is paramount. Bioorthogonal chemistry has emerged as a revolutionary tool for this purpose, enabling the selective modification of biomolecules within living systems. While early iterations relied on metal catalysts, concerns over cytotoxicity have propelled the development and adoption of catalyst-free reactions. This in-depth technical guide explores the core advantages of these next-generation bioorthogonal tools, providing a comprehensive overview of their kinetics, detailed experimental protocols, and applications in elucidating complex biological processes.
The primary advantage of catalyst-free bioorthogonal reactions lies in their enhanced biocompatibility. By obviating the need for potentially toxic metal catalysts, such as copper in the well-known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), these reactions can be employed in live cells and even whole organisms with minimal perturbation of native biological processes[1][2]. This has opened new frontiers in drug development, diagnostics, and fundamental biological research, allowing for the precise labeling and tracking of biomolecules in their natural context[2][3].
Two main classes of catalyst-free bioorthogonal reactions have risen to prominence: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, most notably the tetrazine ligation. These reactions are characterized by their high selectivity and rapid kinetics, rivaling and in some cases surpassing their catalyzed counterparts[4][5].
Quantitative Comparison of Reaction Kinetics
The efficiency of a bioorthogonal reaction is quantified by its second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, which is crucial for applications involving low concentrations of target molecules or the need to capture dynamic processes. The following tables summarize the kinetic data for commonly used catalyst-free bioorthogonal reactions.
Table 1: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
| Cyclooctyne Reactant | Azide (B81097) Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| [9+1]CPP | Benzyl Azide | 2.2 x 10⁻³ |
| [11+1]CPP | Benzyl Azide | 4.5 x 10⁻⁴ |
| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ |
Data compiled from multiple sources. Reaction rates can vary depending on the solvent, temperature, and specific derivatives used.[6][7]
Table 2: Second-Order Rate Constants for Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions (Tetrazine Ligation)
| Tetrazine Reactant | Dienophile Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (B1233481) (TCO) | ~2000 |
| 3,6-diphenyl-s-tetrazine | TCO | 19.1 |
| 3,6-diphenyl-s-tetrazine | sTCO (strained TCO) | 3100 |
| Monosubstituted Tetrazine | TCO | > 10⁴ |
| Monosubstituted Tetrazine | sTCO | > 10⁷ |
Data compiled from multiple sources. The reactivity of both the tetrazine and the dienophile can be tuned by modifying their electronic and steric properties.[7][8][9]
Key Experimental Protocols
The following are detailed methodologies for commonly employed catalyst-free bioorthogonal labeling experiments.
Protocol 1: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of a protein containing an azide group with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized fluorescent dye (e.g., DBCO-NHS ester) dissolved in DMSO.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
DBCO Reagent Preparation: Prepare a 10 mM stock solution of the DBCO-NHS ester in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Purification: Remove the unreacted DBCO reagent by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
-
Characterization: Confirm conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging and mass spectrometry[10].
Protocol 2: Live Cell Surface Labeling via Tetrazine-TCO Ligation
This protocol outlines the fluorescent labeling of cell surface proteins that have been metabolically engineered to display a trans-cyclooctene (TCO) moiety.
Materials:
-
Cells expressing a TCO-modified molecule on their surface.
-
Tetrazine-fluorophore conjugate (e.g., Cy5-PEG8-Tetrazine).
-
Anhydrous DMSO.
-
Live-cell imaging medium.
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Culture cells expressing the TCO-modified protein to the desired confluency in a suitable imaging dish.
-
Tetrazine-Fluorophore Solution Preparation: Prepare a stock solution of the tetrazine-fluorophore conjugate in anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM.
-
Labeling Reaction: Gently wash the cells twice with fresh, pre-warmed imaging medium. Add the tetrazine-fluorophore staining solution to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unreacted tetrazine-fluorophore.
-
Imaging: Immediately begin imaging the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore[11].
Visualizing Biological Processes and Workflows
Catalyst-free bioorthogonal reactions have become indispensable for visualizing and dissecting complex biological systems. The following diagrams, rendered in DOT language, illustrate key signaling pathways and experimental workflows where these reactions are applied.
Caption: Visualization of Receptor Tyrosine Kinase (RTK) signaling using tetrazine ligation.
Caption: Workflow for metabolic labeling and proteomic analysis using SPAAC.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis via IEDDA ligation.
Conclusion
Catalyst-free bioorthogonal reactions represent a significant advancement in chemical biology and drug development. Their superior biocompatibility, coupled with rapid and tunable kinetics, provides researchers with powerful tools to probe biological systems with unprecedented precision. As the repertoire of these reactions and their corresponding probes continues to expand, so too will their impact on our understanding of life at the molecular level and our ability to develop novel therapeutics and diagnostics.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computation-Guided Discovery of Diazole Monosubstituted Tetrazines as Optimal Bioorthogonal Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (S,E)-TCO2-PEG8-NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the two-step labeling of proteins using (S,E)-TCO2-PEG8-NHS ester. This method is a cornerstone of modern bioconjugation, enabling the precise attachment of molecules of interest to proteins for a wide range of applications, including live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).[1][2]
The process begins with the modification of the target protein with a trans-cyclooctene (B1233481) (TCO) moiety. This is achieved by reacting the primary amines on the protein, such as the side chain of lysine (B10760008) residues, with the N-hydroxysuccinimide (NHS) ester of the this compound reagent.[2][3] The inclusion of a polyethylene (B3416737) glycol (PEG8) spacer enhances the water solubility of the reagent and minimizes steric hindrance, which can improve labeling efficiency and reduce the potential for protein aggregation.[4][5]
The second step involves the bioorthogonal "click" reaction between the TCO-modified protein and a molecule of interest that has been functionalized with a tetrazine (Tz) group.[2] This inverse-electron-demand Diels-Alder cycloaddition (IEDDA) is characterized by its exceptionally fast reaction kinetics and high specificity, proceeding rapidly even at low concentrations without the need for a cytotoxic copper catalyst.[1][4][6][7] The reaction is highly efficient, often exceeding 99%, and forms a stable covalent bond, making it ideal for use in complex biological systems.[2][4]
Principle of the Reaction
The protein labeling strategy using this compound is a two-step process:
-
Protein Modification: The NHS ester of the reagent reacts with primary amines on the protein surface (N-terminus and lysine residues) to form a stable amide bond, thereby attaching the TCO moiety to the protein. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[8][9][10]
-
Bioorthogonal Ligation: The TCO-functionalized protein is then reacted with a tetrazine-modified molecule of interest. The TCO and tetrazine groups selectively and rapidly react via an IEDDA cycloaddition to form a stable conjugate.[1][11]
Data Presentation
Table 1: Recommended Reaction Conditions for Protein Modification
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[9][10] |
| Reaction Buffer | Amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, 50 mM borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the reaction and should be avoided.[8][12] |
| pH | 7.2 - 8.5 | Optimal pH for NHS ester reaction with primary amines.[8][10][13] |
| Molar Excess of TCO-NHS Ester | 10- to 50-fold | The optimal ratio should be determined empirically for each protein.[2][12] |
| Reaction Time | 30 minutes - 2 hours at room temperature; 2-4 hours at 4°C | Longer incubation times may be required for some proteins.[2][8] |
| Solvent for TCO-NHS Ester | Anhydrous DMSO or DMF | Prepare the stock solution immediately before use as NHS esters are moisture-sensitive.[8][9][10] |
Table 2: TCO-Tetrazine Ligation Parameters
| Parameter | Recommended Condition | Notes |
| Reaction Kinetics | Up to 106 M-1s-1 | One of the fastest bioorthogonal reactions available.[6][11] |
| Reactant Molar Ratio | 1:1 to 1:1.5 (TCO-protein to tetrazine-molecule) | A slight excess of the tetrazine-molecule can be used to ensure complete labeling.[4] |
| Reaction Time | 10 - 120 minutes | The reaction is often complete within 30-60 minutes at room temperature.[12] |
| Reaction Temperature | 4°C to 37°C | The reaction proceeds efficiently at room temperature.[2] |
| Biocompatibility | High | No catalyst is required, making it suitable for in vivo applications.[1][4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the labeling of a protein with this compound and subsequent conjugation to a tetrazine-functionalized molecule.
Part 1: Protein Modification with this compound
This protocol describes the functionalization of a protein with a TCO moiety.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5[9]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[2]
-
Desalting spin column or dialysis cassette for buffer exchange and purification[2]
Procedure:
-
Protein Preparation:
-
This compound Solution Preparation:
-
Labeling Reaction:
-
Quench Reaction:
-
Purification of TCO-labeled Protein:
-
Remove excess, unreacted this compound and the quenched byproducts by buffer exchange using a desalting spin column or dialysis into the desired buffer for the next step (e.g., PBS).
-
Part 2: TCO-Tetrazine Click Reaction
This protocol describes the conjugation of the TCO-labeled protein to a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled protein
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 6.0-9.0)[2]
-
Size-exclusion chromatography column (optional, for purification)
Procedure:
-
Prepare Reactants:
-
Prepare the TCO-labeled protein in the desired reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
-
Click Reaction:
-
Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.1 to 2.0 molar excess of the more abundant reagent can be used.[12]
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[2] The progress of the reaction can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, the final protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS ester due to moisture. | Use fresh, anhydrous DMSO/DMF. Allow the NHS ester vial to warm to room temperature before opening.[3] |
| Presence of primary amines in the buffer. | Perform buffer exchange of the protein into an amine-free buffer (e.g., PBS).[3] | |
| Insufficient molar excess of labeling reagent. | Increase the molar excess of the this compound.[3] | |
| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the labeling reagent or decrease the reaction time.[3] |
| Unfavorable buffer conditions. | Optimize buffer pH and ionic strength. | |
| Free Dye/Molecule in Final Product | Inadequate purification. | Optimize the purification method (e.g., use a longer size-exclusion column). |
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]
- 6. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging | MDPI [mdpi.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. neb.com [neb.com]
- 14. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Conjugation of TCO-PEG8-NHS Ester to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the conjugation of TCO-PEG8-NHS ester to an antibody. This two-step process leverages the robust and specific reaction between N-hydroxysuccinimide (NHS) esters and primary amines on the antibody, followed by a bioorthogonal click chemistry reaction between the incorporated trans-cyclooctene (B1233481) (TCO) group and a tetrazine-labeled molecule. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, making this a versatile method for creating antibody conjugates for various applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and in vivo imaging.[1][2][3]
The initial conjugation step involves the reaction of the NHS ester with the ε-amino groups of lysine (B10760008) residues on the antibody, forming a stable amide bond.[][5][6] This is a widely used and well-established method for labeling antibodies.[5][] The subsequent bioorthogonal reaction between the TCO group and a tetrazine is exceptionally fast and highly specific, proceeding efficiently in complex biological environments without the need for a copper catalyst.[1][8] This "click chemistry" approach provides a powerful tool for attaching a wide range of molecules, such as fluorescent dyes, drugs, or imaging agents, to the antibody with high precision.[2][9]
Experimental Protocols
Part 1: Conjugation of TCO-PEG8-NHS Ester to the Antibody
This protocol outlines the steps for labeling an antibody with TCO-PEG8-NHS ester.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
TCO-PEG8-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5[][9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography or desalting column)
Protocol:
-
Antibody Preparation:
-
TCO-PEG8-NHS Ester Preparation:
-
Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.[]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved TCO-PEG8-NHS ester to the antibody solution.[9] The optimal molar ratio may need to be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-120 minutes at room temperature or 4°C with gentle stirring.[]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the TCO-Antibody Conjugate:
Characterization of the TCO-Antibody Conjugate:
-
Degree of Labeling (DOL): The number of TCO molecules conjugated per antibody can be determined using various methods, such as MALDI-TOF mass spectrometry or by reacting the TCO-antibody with a tetrazine-fluorophore and measuring the absorbance.
-
Antibody Integrity and Function: The integrity of the conjugated antibody can be assessed by SDS-PAGE. The functionality and binding affinity of the antibody to its target antigen should be confirmed using methods like ELISA or surface plasmon resonance (SPR).[12]
Part 2: Bioorthogonal Click Reaction with a Tetrazine-Labeled Molecule
This protocol describes the reaction between the TCO-functionalized antibody and a tetrazine-labeled molecule of interest (e.g., a drug, a fluorescent dye).
Materials:
-
TCO-Antibody Conjugate (from Part 1)
-
Tetrazine-labeled molecule of interest
-
Reaction Buffer: PBS, pH 7.4[9]
Protocol:
-
Reactant Preparation:
-
Prepare the TCO-Antibody conjugate in the Reaction Buffer.
-
Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
-
Click Reaction:
-
Add the tetrazine-labeled molecule to the TCO-Antibody conjugate solution. A 1.5 to 5-fold molar excess of the tetrazine reagent over the TCO groups on the antibody is recommended.
-
The reaction is typically very fast and can be complete within minutes to an hour at room temperature.[8]
-
-
Purification of the Final Antibody Conjugate (Optional):
-
If necessary, the final antibody conjugate can be purified from excess tetrazine reagent by size-exclusion chromatography or dialysis.[9]
-
Data Presentation
Table 1: Recommended Reaction Parameters for TCO-PEG8-NHS Ester Conjugation
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 1-5 mg/mL | [9] |
| Reaction Buffer | 100 mM Sodium Phosphate, 150 mM NaCl | [9] |
| Reaction pH | 7.5 - 8.5 | [] |
| Molar Excess of TCO-PEG8-NHS Ester | 10-20 fold | [9] |
| Reaction Time | 30-120 minutes | [] |
| Reaction Temperature | Room Temperature or 4°C | [] |
Table 2: Example Characterization Data for a TCO-Conjugated Antibody
| Parameter | Example Value | Method |
| Degree of Labeling (DOL) | 2-8 TCOs/antibody | MALDI-TOF MS |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |
| Immunoreactivity | > 90% of unconjugated antibody | ELISA / SPR |
Visualizations
Caption: Experimental workflow for antibody conjugation.
Caption: ADC mechanism of action.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 5. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]
- 9. benchchem.com [benchchem.com]
- 10. furthlab.xyz [furthlab.xyz]
- 12. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calculating Molar Excess of NHS Ester for Protein Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-hydroxysuccinimide (NHS) esters are widely utilized for the covalent modification of proteins and other biomolecules.[1] This class of amine-reactive reagents efficiently forms stable amide bonds with primary amino groups, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides.[2] The reaction is highly specific and proceeds under mild aqueous conditions, making it a robust method for attaching labels like fluorescent dyes, biotin, or therapeutic payloads.[2][3]
The efficiency of this bioconjugation is critically dependent on the molar ratio of the NHS ester to the protein. Optimizing this "molar excess" is essential for controlling the degree of labeling (DOL), which is the average number of labels conjugated to each protein molecule.[2] An insufficient molar excess can lead to a low DOL and inadequate signal in downstream applications, while an excessive amount can cause protein precipitation, loss of biological activity, or fluorescence quenching.[2]
These application notes provide a comprehensive guide to understanding and calculating the optimal molar excess of NHS ester for protein labeling, including detailed experimental protocols and troubleshooting advice.
Core Principles of NHS Ester Reactivity
The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1] However, the NHS ester is also susceptible to hydrolysis in aqueous solutions, a competing reaction that reduces labeling efficiency.[1][4] The balance between the desired aminolysis and the competing hydrolysis is heavily influenced by pH.[2][3] The optimal pH range for NHS ester labeling is typically between 7.2 and 8.5.[2][5] Below this range, the primary amines are protonated and less reactive, while above this range, the rate of hydrolysis significantly increases.[3][5]
It is also crucial to use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the target protein for the NHS ester.[2][6] Suitable buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[5][6]
Diagram of NHS Ester Reaction with a Primary Amine:
Caption: Reaction of an NHS ester with a protein's primary amine.
Calculating Molar Excess
The optimal molar excess of NHS ester is empirical and depends on several factors:
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess to achieve the same degree of labeling.[2][7]
-
Reactivity of the Protein: The number and accessibility of primary amines on the protein surface influence reaction efficiency.[2][6]
-
Desired Degree of Labeling (DOL): Different applications have different optimal DOLs. For many antibodies, a DOL of 4-7 is often desired.[2]
Table 1: Recommended Starting Molar Excess Ratios of NHS Ester to Protein
| Protein Concentration | Recommended Molar Excess (NHS Ester:Protein) | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations lead to more efficient labeling.[2] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling.[2][7] |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to compensate for slower reaction kinetics.[2] |
Formula for Calculating the Mass of NHS Ester:
A common starting point for mono-labeling is an 8-fold molar excess.[3][8] The following formula can be used to calculate the required mass of the NHS ester:
Mass_NHS (mg) = Molar_Excess × Mass_Protein (mg) × MW_NHS (Da) / MW_Protein (Da)
-
Molar_Excess: The desired molar ratio of NHS ester to protein.
-
Mass_Protein: The mass of the protein to be labeled.
-
MW_NHS: The molecular weight of the NHS ester reagent.
-
MW_Protein: The molecular weight of the protein.
Example Calculation:
To label 3 mg of Bovine Serum Albumin (BSA, MW ≈ 66,500 Da) with Cy5 NHS ester (MW ≈ 616 Da) using an 8-fold molar excess:[3]
Mass_Cy5_NHS = 8 × 3 mg × 616 Da / 66,500 Da ≈ 0.22 mg
Experimental Protocols
Protocol 1: Protein Labeling with an NHS Ester
This protocol provides a general guideline for conjugating a protein with an NHS ester-functionalized molecule.
Materials:
-
Protein to be labeled
-
NHS ester labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[2][3]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][3]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[1]
-
Purification column (e.g., size-exclusion chromatography, desalting column).[1]
Experimental Workflow for Protein Labeling:
Caption: A typical workflow for NHS ester protein labeling.
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution based on the desired molar excess.
-
Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature or 2 hours on ice.[7] Protect from light if using a fluorescent label.
-
-
Quench the Reaction (Optional but Recommended):
-
Add the Quenching Reagent (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 10-15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion or desalting column.[10]
-
Collect the fractions containing the labeled protein.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL is the average number of label molecules conjugated to each protein molecule and is a critical quality control parameter.[11]
Materials:
-
Purified protein-label conjugate
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Calculations:
-
Calculate the concentration of the label (C_label): C_label (M) = A_max / (ε_label × path_length)
-
ε_label: Molar extinction coefficient of the label at A_max (M⁻¹cm⁻¹).
-
path_length: Cuvette path length in cm (typically 1 cm).
-
-
Calculate the corrected absorbance of the protein at 280 nm (A_protein): The label also absorbs at 280 nm, so its contribution must be subtracted. A_protein = A_280 - (A_max × CF)
-
CF: Correction factor (A_280 of the free label / A_max of the free label).[12]
-
-
Calculate the concentration of the protein (C_protein): C_protein (M) = A_protein / (ε_protein × path_length)
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL): DOL = C_label / C_protein
-
Table 2: Typical Molar Extinction Coefficients and Correction Factors
| Parameter | Value | Reference |
| Immunoglobulin G (IgG) | ||
| Molecular Weight | ~150,000 Da | [13] |
| Molar Extinction Coefficient (ε_protein) at 280 nm | ~210,000 M⁻¹cm⁻¹ | |
| Fluorescein (FITC) | ||
| A_max | 494 nm | [12] |
| Molar Extinction Coefficient (ε_label) at A_max | 68,000 M⁻¹cm⁻¹ | [12] |
| Correction Factor (CF) | 0.300 | [12] |
| TRITC | ||
| A_max | 555 nm | [12] |
| Molar Extinction Coefficient (ε_label) at A_max | 65,000 M⁻¹cm⁻¹ | [12] |
| Correction Factor (CF) | 0.340 | [12] |
Note: These values are approximate and can vary. Always use the values provided by the manufacturer of your specific label.
Troubleshooting
Table 3: Common Issues and Solutions in NHS Ester Protein Labeling
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Buffer contains primary amines (e.g., Tris, glycine). | Perform buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate) before labeling.[6] |
| pH of the reaction buffer is too low (< 7.2). | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[6] | |
| Hydrolysis of the NHS ester. | Prepare the NHS ester solution immediately before use in an anhydrous solvent. Consider performing the reaction at 4°C for a longer duration.[6] | |
| Low protein concentration. | Increase the protein concentration to at least 1-2 mg/mL.[2][6] | |
| Protein Precipitation | High degree of labeling. | Reduce the molar excess of the NHS ester in the reaction.[11] |
| High concentration of organic solvent from the NHS ester stock. | Keep the volume of the organic solvent below 10% of the total reaction volume.[7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. setabiomedicals.com [setabiomedicals.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for TCO-Tetrazine Ligation on Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TCO-tetrazine ligation is a bioorthogonal reaction that has become an invaluable tool for the precise and efficient labeling of biomolecules.[1] This reaction is a type of inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[1][2] Its key advantages include exceptionally fast reaction kinetics, high specificity, and biocompatibility, as it proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][3][4][5] These features make it ideal for a wide range of applications, from in vivo imaging and targeted drug delivery to the development of antibody-drug conjugates (ADCs).[1][3][6] The reaction forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct.[1][7]
Reaction Mechanism
The TCO-tetrazine ligation is a two-step process initiated by a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1][8] This is the rate-determining step and results in a highly unstable tricyclic intermediate.[1] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) to form a stable dihydropyridazine product.[1][8]
Quantitative Data Summary
The TCO-tetrazine ligation is characterized by its exceptionally high second-order rate constants, which are among the highest reported for any bioorthogonal reaction.[1] This allows for efficient labeling at low concentrations.[1]
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant (k₂) | 10³ to 10⁶ M⁻¹s⁻¹ | General range | [1] |
| > 800 M⁻¹s⁻¹ | General | [3][9] | |
| up to 1000 M⁻¹s⁻¹ | ATTO-tetrazines with TCO | [2] | |
| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO | [2] | |
| Reaction pH | 6.0 - 9.0 | PBS buffer | [7][10] |
| 7.0 - 9.0 | For TCO-NHS ester reaction with primary amines | [2][9] | |
| Reaction Temperature | Room Temperature | General | [2][10] |
| 4°C, 25°C, or 37°C | Application dependent | [2] | |
| Reaction Time | 30 - 60 minutes | General protein conjugation | [9][10] |
| 10 - 30 minutes | For certain applications | [2] |
Experimental Protocols
The following protocols provide a general framework for the labeling of biomolecules, with a focus on proteins, using TCO-tetrazine ligation. Optimization may be required for specific applications.
Experimental Workflow Overview
Protocol 1: Functionalization of Proteins with TCO or Tetrazine using NHS Esters
This protocol describes the modification of a protein with either a TCO or tetrazine moiety by targeting primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest
-
TCO-PEGn-NHS ester or Tetrazine-PEGn-NHS ester
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[9][10]
Procedure:
-
Buffer Exchange: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-5 mg/mL.[5][9] If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange.[5]
-
Prepare NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS or Tetrazine-NHS ester in anhydrous DMSO or DMF.[5][9]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.[11] The optimal molar ratio may need to be empirically determined.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.[5][9]
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[5][9]
-
Purification: Remove excess, unreacted NHS ester using a desalting spin column or by dialysis.[5][9] The functionalized protein is now ready for ligation.
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol details the click reaction between a TCO-functionalized protein and a tetrazine-functionalized protein.
Materials:
-
TCO-functionalized protein (from Protocol 1)
-
Tetrazine-functionalized protein (from Protocol 1)
-
Reaction buffer (e.g., PBS, pH 7.4)[10]
Procedure:
-
Reactant Preparation: Prepare the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.[10]
-
Reaction Setup: Mix the TCO- and tetrazine-functionalized proteins. A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized protein is often recommended.[9][10]
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[9][10] For less reactive partners, the incubation time can be extended or performed at a slightly elevated temperature (e.g., 37°C or 40°C).[10]
-
Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine at 510-550 nm.[7]
-
Purification: The final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[10]
Applications in Research and Drug Development
The TCO-tetrazine ligation has been widely adopted in various fields due to its robustness and efficiency.
-
Antibody-Drug Conjugates (ADCs): The precise and stable conjugation afforded by this reaction is highly beneficial for the development of ADCs, ensuring a defined drug-to-antibody ratio.[3]
-
In Vivo Imaging: Its bioorthogonal nature and fast kinetics make it suitable for pre-targeted imaging applications, where a TCO-modified antibody is first administered, followed by a smaller, rapidly clearing tetrazine-linked imaging agent.[8]
-
Cellular Labeling: This chemistry is well-suited for labeling live cells without causing toxicity.[3][12]
-
Biomolecule Conjugation: It is broadly applicable for conjugating a wide array of biomolecules, including proteins, peptides, nucleic acids, and lipids.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Low Labeling Efficiency | Inactive NHS ester due to moisture. | Use fresh, anhydrous DMSO/DMF. Allow the NHS ester to warm to room temperature before opening. | [13] |
| Presence of primary amines in the buffer. | Buffer exchange the protein into an amine-free buffer like PBS. | [11] | |
| Insufficient molar excess of labeling reagent. | Increase the molar excess of the NHS ester or the tetrazine/TCO partner. | [11] | |
| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the labeling reagent or the reaction time. | [11] |
| Unfavorable buffer conditions. | Optimize buffer pH and ionic strength. | [11] | |
| Slow or Incomplete Ligation | Steric hindrance. | Incorporate a flexible PEG spacer into the TCO or tetrazine reagent. | |
| Incorrect stoichiometry. | Empirically optimize the molar ratio of reactants. A slight excess of one component can drive the reaction to completion. | [10][14] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Pretargeted In vivo Imaging Using (S,E)-TCO2-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pretargeted in vivo imaging is a powerful strategy that decouples the targeting of a specific biological molecule from the delivery of an imaging agent. This two-step approach offers several advantages over direct targeting methods, including improved target-to-background ratios and the ability to use short-lived radionuclides for imaging. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is an ideal bioorthogonal reaction for this purpose due to its exceptionally fast kinetics and high specificity.[1][2]
This document provides detailed application notes and protocols for the use of (S,E)-TCO2-PEG8-NHS ester, a key reagent for modifying targeting molecules with TCO moieties. This linker contains an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules such as antibodies, a hydrophilic polyethylene (B3416737) glycol (PEG8) spacer to enhance solubility and reduce steric hindrance, and the TCO group for the subsequent bioorthogonal reaction with a tetrazine-labeled imaging probe.[3][4]
Core Principles and Workflow
The pretargeted imaging strategy involves two main stages:
-
Antibody Modification and Administration: A targeting antibody is first conjugated with this compound. This TCO-modified antibody is then administered to the subject and allowed to accumulate at the target site while unbound antibody is cleared from circulation.
-
Imaging Probe Administration and Detection: A small, tetrazine-labeled imaging probe (e.g., a radiolabeled molecule for PET or SPECT imaging) is administered. This probe rapidly reacts with the TCO-modified antibody at the target site via the IEDDA "click" reaction, leading to a high concentration of the imaging label at the desired location. Unreacted imaging probe is quickly cleared from the body, resulting in high-contrast images.[5][6]
Signaling Pathway: The Bioorthogonal IEDDA Reaction
The core of this pretargeted strategy is the inverse-electron-demand Diels-Alder reaction. The TCO group on the modified antibody serves as the dienophile, which rapidly and specifically reacts with the electron-deficient tetrazine on the imaging probe. This reaction is highly efficient and proceeds readily under physiological conditions without the need for a catalyst.[1]
Caption: Bioorthogonal IEDDA reaction between TCO and tetrazine.
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol details the steps for conjugating an antibody with the TCO linker.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris or glycine), exchange the buffer to PBS or a similar amine-free buffer.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
NHS Ester Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Determine the desired molar excess of the NHS ester to the antibody. A starting point of 10-20 fold molar excess is recommended.[7] This may need to be optimized for your specific antibody.
-
Add the calculated volume of the NHS ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours on ice, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated linker and other small molecules by SEC or dialysis.
-
Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization and Storage:
-
Determine the concentration of the purified TCO-modified antibody using a spectrophotometer (A280).
-
The degree of labeling (DOL) can be determined using methods such as MALDI-TOF mass spectrometry.
-
Store the conjugated antibody at 2-8°C or as recommended for the specific antibody.
-
Protocol 2: Pretargeted In Vivo Imaging
This protocol outlines the general workflow for a pretargeted imaging experiment.
Materials:
-
TCO-modified antibody
-
Tetrazine-labeled imaging probe (e.g., 18F-labeled tetrazine for PET)
-
Animal model (e.g., tumor-bearing mouse)
-
Sterile saline for injection
-
Imaging modality (e.g., PET/CT scanner)
Procedure:
-
TCO-Antibody Administration:
-
Administer the TCO-modified antibody to the animal model via an appropriate route (e.g., intravenous injection). The dosage will depend on the specific antibody and target.
-
-
Accumulation and Clearance Phase:
-
Tetrazine Probe Administration:
-
After the pretargeting interval, administer the tetrazine-labeled imaging probe.
-
-
Imaging:
-
Imaging can typically be performed within 1-4 hours after the administration of the tetrazine probe.[8] The rapid clearance of the small molecule probe allows for early imaging with high contrast.
-
Acquire images using the appropriate imaging modality.
-
Experimental Workflow Diagram
Caption: General workflow for pretargeted in vivo imaging.
Data Presentation
The following tables summarize representative quantitative data from pretargeted imaging studies using the TCO-tetrazine ligation. While specific data for this compound is not available in the cited literature, these values from studies using similar TCO-modified antibodies and tetrazine probes provide a benchmark for expected outcomes.
Table 1: Biodistribution of 18F-labeled Tetrazine Probe in a Pretargeted Mouse Model of Pancreatic Cancer
Data adapted from a study using an anti-CA19.9 antibody (5B1) conjugated with TCO and an Al[18F]NOTA-labeled tetrazine radioligand in mice bearing BxPC3 xenografts.[8]
| Tissue | % Injected Dose per Gram (%ID/g) at 1h | % Injected Dose per Gram (%ID/g) at 4h |
| Blood | 3.52 ± 0.67 | 1.75 ± 0.22 |
| Tumor | 3.52 ± 0.67 | 5.6 ± 0.85 |
| Liver | 1.50 ± 0.25 | 1.25 ± 0.15 |
| Kidneys | 1.85 ± 0.30 | 1.10 ± 0.20 |
| Muscle | 0.50 ± 0.10 | 0.35 ± 0.08 |
| Bone | 0.75 ± 0.15 | 0.60 ± 0.12 |
Table 2: Tumor-to-Background Ratios in Pretargeted PET Imaging
Data derived from various pretargeted imaging studies.[2][6][8]
| Ratio | Time Point (post-probe injection) | Reported Ratio Range |
| Tumor-to-Blood | 1 hour | 1.0 - 2.0 |
| Tumor-to-Blood | 4 hours | 3.0 - 5.0 |
| Tumor-to-Muscle | 1 hour | 5.0 - 10.0 |
| Tumor-to-Muscle | 4 hours | 10.0 - 20.0 |
Disclaimer: The provided protocols and data are intended as a guide. Researchers should optimize conditions for their specific antibody, target, and imaging system. The performance of this compound should be comparable to other TCO-PEG-NHS esters, but empirical validation is recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TCO(axial)-PEG8-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. furthlab.xyz [furthlab.xyz]
- 8. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Efficiency Live Cell Labeling via TCO-Tetrazine Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) is a cornerstone of bioorthogonal chemistry, offering an unparalleled combination of rapid kinetics, high specificity, and biocompatibility.[1][2] This catalyst-free "click chemistry" reaction proceeds with exceptional efficiency in complex biological environments, making it an ideal tool for the precise labeling and visualization of biomolecules in living cells without interfering with native cellular processes.[3][4] These application notes provide detailed protocols for the covalent labeling of both cell surface and intracellular proteins in live cells, leveraging the power of TCO-tetrazine ligation for a wide range of applications in basic research and drug development.
The labeling strategy is a two-step process. First, a TCO or tetrazine moiety is introduced onto a biomolecule of interest. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or by reacting specific protein residues with functionalized TCO or tetrazine derivatives.[4][5] In the second step, the cells are treated with the complementary reactive partner, which is typically conjugated to a fluorescent dye or another probe, leading to a rapid and stable covalent bond formation.[6]
Core Advantages of TCO-Tetrazine Ligation in Live Cell Imaging:
-
Ultrafast Kinetics: The reaction rates for TCO-tetrazine ligations are among the fastest known bioorthogonal reactions, enabling efficient labeling at low concentrations.[7][8]
-
High Specificity: TCO and tetrazine groups react exclusively with each other, avoiding cross-reactivity with other functional groups present in biological systems.[7]
-
Biocompatibility: The reaction is catalyst-free, eliminating the cytotoxicity associated with copper-catalyzed click chemistry, and proceeds efficiently under physiological conditions (pH 6-9, room temperature or 37°C).[4][7]
-
Versatility: This chemistry can be used to label a wide variety of biomolecules, including proteins, glycans, and lipids, both on the cell surface and intracellularly.[2]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for TCO-tetrazine live cell labeling, compiled from various sources to facilitate experimental design.
Table 1: Reaction Kinetics and Labeling Conditions
| Parameter | Typical Value | Notes | Source(s) |
| Second-Order Rate Constant (k₂) | 1 - 1x10⁶ M⁻¹s⁻¹ | Varies depending on the specific TCO and tetrazine derivatives used. | [7][8] |
| In Vitro Rate Constant (GFP-Tetrazine + TCO) | 880 ± 10 M⁻¹s⁻¹ | Specific example of a genetically encoded tetrazine. | [9] |
| In Vivo Rate Constant (GFP-Tetrazine + TCO) | 330 ± 20 M⁻¹s⁻¹ | Demonstrates efficient reaction within the cellular environment. | [9] |
| TCO-Probe Concentration (Intracellular) | 1-10 µM | Optimal concentration should be determined by titration. | [10] |
| Tetrazine-Dye Concentration (Intracellular) | 2 µM | Example for labeling genetically encoded TCO-actin. | [11] |
| TCO-Probe Concentration (Cell Surface) | 5-20 µM | For labeling metabolically installed tetrazine handles. | [1] |
| Incubation Time (Intracellular) | 15-60 minutes | The fast kinetics often allow for short incubation periods. | [10] |
| Incubation Time (Cell Surface) | 30-60 minutes | Sufficient for efficient labeling of surface proteins. | [1] |
| Incubation Temperature | Room Temperature or 37°C | Reaction proceeds efficiently at both temperatures. | [4][12] |
Table 2: Cell Viability and Labeling Efficiency
| Parameter | Observation | Experimental Conditions | Source(s) |
| Cell Viability | No significant decrease | Hep 3B cells treated with 8 µM photocaged dihydrotetrazine and 5.5 µM TCO-Doxorubicin. | [13] |
| Labeling Efficiency | > 99% | In vitro protein labeling. | [4] |
| Quantitative In-Cell Labeling | Complete labeling in 5 minutes | Using a photooxidation-activatable tetrazine amino acid. | [14] |
| DMSO Concentration | < 0.5% | Recommended to minimize cytotoxicity. | [10] |
Experimental Protocols
Protocol 1: Live Cell Surface Protein Labeling
This protocol describes a general method for labeling cell surface proteins by first functionalizing them with a TCO-NHS ester, followed by reaction with a tetrazine-fluorophore.
Materials:
-
Live cells cultured in appropriate vessels (e.g., glass-bottom dishes for imaging)
-
TCO-PEGn-NHS ester (n indicates the number of polyethylene (B3416737) glycol units)
-
Tetrazine-conjugated fluorescent dye
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Complete cell culture medium
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Methodology:
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 70-90%).
-
Gently wash the cells twice with warm, sterile PBS (pH 7.4) to remove serum proteins.[1]
-
-
TCO Functionalization:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEGn-NHS ester in anhydrous DMSO.[12]
-
Dilute the TCO-NHS ester stock solution in amine-free buffer to the desired final concentration (a starting point is a 20-fold molar excess relative to the estimated amount of surface protein, though this needs optimization).[12]
-
Incubate the cells with the TCO-NHS ester solution for 1 hour at room temperature with gentle agitation.[12]
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature.[12]
-
Wash the cells three times with warm PBS to remove unreacted TCO-NHS ester.[3]
-
-
Tetrazine-Fluorophore Labeling:
-
Prepare a working solution of the tetrazine-conjugated fluorescent dye in complete cell culture medium or PBS at the desired concentration (typically 5-20 µM).[1]
-
Incubate the TCO-functionalized cells with the tetrazine-dye solution for 30-60 minutes at 37°C, protected from light.[1]
-
Wash the cells twice with warm PBS to remove unbound tetrazine-dye.[1]
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium or imaging buffer to the cells.
-
Proceed with live-cell fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.
-
Protocol 2: Live Intracellular Protein Labeling (via Genetic Code Expansion)
This protocol outlines the labeling of an intracellular protein site-specifically incorporating a TCO-containing unnatural amino acid (UAA).
Materials:
-
Mammalian cells
-
Expression plasmid for the protein of interest with an in-frame amber codon (TAG) at the desired labeling site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for the TCO-UAA.
-
TCO-containing unnatural amino acid (e.g., TCO*-Lysine).[11]
-
Cell-permeable tetrazine-conjugated fluorescent dye.
-
Transfection reagent.
-
Complete cell culture medium.
-
Imaging buffer (e.g., phenol (B47542) red-free medium).
Methodology:
-
Transfection and UAA Incorporation:
-
Co-transfect the cells with the plasmid for the protein of interest and the synthetase/tRNA plasmid using a suitable transfection reagent.
-
4 hours post-transfection, replace the medium with fresh cell culture medium containing the TCO-UAA (e.g., 200 µM TCO*-Lysine).[11]
-
Allow the protein to express for 24-48 hours.
-
-
Preparation for Labeling:
-
Tetrazine-Fluorophore Labeling:
-
Wash the cells again with warm medium.
-
Incubate the cells with the cell-permeable tetrazine-dye at the desired concentration (e.g., 2 µM) in cell culture medium for 30 minutes at 37°C.[11]
-
-
Imaging:
-
Wash the cells with imaging buffer.
-
Incubate in fresh imaging buffer for 30 minutes before imaging to allow for diffusion of unbound dye.[11]
-
Perform live-cell imaging on a fluorescence microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO₂.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Genetically Encoded Tetrazine Amino Acid Directs Rapid Site-Specific In Vivo Bioorthogonal Ligation with trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Protein Labeling in Live Cells by Controlling the Redox State of Encoded Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Purifying TCO-Labeled Proteins: Application Notes and Protocols for Removing Unreacted Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of trans-cyclooctene (B1233481) (TCO)-labeled proteins from unreacted TCO labeling reagents, such as TCO-NHS esters. Effective purification is a critical step to ensure the quality, reliability, and accuracy of downstream applications, including bioorthogonal conjugation with tetrazine-containing molecules for imaging, diagnostics, and therapeutic development.
Introduction
The bioorthogonal reaction between TCO and tetrazine is a cornerstone of modern bioconjugation due to its rapid kinetics and high specificity. The first step in this process often involves the labeling of a protein with a TCO moiety, typically through the reaction of a TCO-NHS ester with primary amines on the protein surface (e.g., lysine (B10760008) residues). Following this labeling reaction, it is imperative to remove any excess, unreacted TCO reagent. Failure to do so can lead to competition in subsequent tetrazine ligation steps, inaccurate characterization, and potential off-target effects in cellular or in vivo studies.
This guide outlines three primary methods for the purification of TCO-labeled proteins: Size Exclusion Chromatography (Spin Desalting Columns), Dialysis, and Affinity Chromatography. A brief overview of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is also provided as a higher-resolution alternative.
Data Presentation: Comparison of Purification Methods
The selection of a purification method depends on factors such as the scale of the experiment, the properties of the protein, and the required level of purity. The following table summarizes key quantitative parameters associated with common purification techniques for removing small molecules from protein solutions. While direct comparative data for the removal of unreacted TCO reagents is not extensively published, the values presented are based on the known performance of these methods for similar applications.
| Purification Method | Protein Recovery Yield (%) | Small Molecule Removal (%) | Purity of Labeled Protein | Typical Processing Time | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (Spin Desalting) | > 90% | ≥ 95%[1] | High | < 10 minutes[1] | Fast, simple, and compatible with small sample volumes. | Limited resolution for proteins of similar size to aggregates. |
| Dialysis | > 90% | High (equilibrium-dependent) | High | 4-24 hours | Gentle, cost-effective, and suitable for larger volumes. | Time-consuming, potential for sample dilution. |
| Affinity Chromatography | Variable (dependent on binding/elution) | Very High | Very High | 1-2 hours | Highly specific, can isolate labeled from unlabeled protein. | Requires specific affinity resin, potential for protein denaturation during elution. |
| Reverse-Phase HPLC | Variable | Very High | Very High | 30-60 minutes per sample | High resolution and purity. | Can cause protein denaturation, requires specialized equipment. |
Experimental Protocols
Protocol 1: Purification using Size Exclusion Chromatography (Spin Desalting Columns)
This protocol is ideal for rapid and efficient removal of unreacted TCO-NHS esters and other small molecules from protein samples. It is particularly well-suited for small-scale purifications.
Materials:
-
TCO-labeled protein reaction mixture
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)[1]
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge
-
Collection tubes
Methodology:
-
Column Preparation:
-
Remove the bottom closure of the spin desalting column and loosen the cap.
-
Place the column in a collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage buffer.[1]
-
Discard the flow-through.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 300 µL of the desired equilibration/elution buffer to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat this equilibration step two more times.
-
-
Sample Loading and Purification:
-
Place the equilibrated column in a new, clean collection tube.
-
Remove the cap and slowly apply the TCO-labeled protein reaction mixture to the center of the compacted resin.
-
Centrifuge at 1,500 x g for 2 minutes to collect the purified, desalted TCO-labeled protein.[1]
-
The purified protein in the collection tube is ready for downstream applications or storage at 4°C.
-
Workflow for Size Exclusion Chromatography Purification
Caption: Workflow for purifying TCO-labeled proteins using spin desalting columns.
Protocol 2: Purification using Dialysis
Dialysis is a gentle and effective method for removing small molecules and for buffer exchange, particularly for larger sample volumes.
Materials:
-
TCO-labeled protein reaction mixture
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO), typically 10-12 kDa
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Methodology:
-
Prepare Dialysis Membrane:
-
Cut the dialysis tubing to the desired length and hydrate (B1144303) according to the manufacturer's instructions. This often involves soaking in deionized water.
-
-
Load Sample:
-
Secure one end of the dialysis tubing with a clip.
-
Load the TCO-labeled protein reaction mixture into the tubing, leaving some space at the top.
-
Secure the other end of the tubing with a second clip, ensuring no leakage.
-
-
Perform Dialysis:
-
Place the sealed dialysis tubing into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis tubing) to ensure gentle agitation.
-
Incubate at 4°C for 4-6 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer and continue to dialyze for another 4-6 hours or overnight at 4°C.
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer.
-
Cut open one end of the tubing and pipette the purified TCO-labeled protein into a clean tube.
-
The purified protein is ready for downstream applications or storage.
-
Workflow for Dialysis Purification
Caption: Workflow for purifying TCO-labeled proteins using dialysis.
Protocol 3: Purification using Affinity Chromatography
Affinity chromatography can be a highly specific method if an appropriate resin is available. For TCO-labeled proteins, a tetrazine-functionalized agarose (B213101) resin could potentially be used to capture the labeled protein, followed by elution. Alternatively, if the protein has an affinity tag (e.g., His-tag), this can be used for purification before or after TCO labeling. Here, we describe a general workflow for affinity purification.
Materials:
-
TCO-labeled protein reaction mixture
-
Affinity chromatography resin (e.g., Tetrazine-agarose or Ni-NTA agarose for His-tagged proteins)
-
Chromatography column
-
Binding/Wash Buffer
-
Elution Buffer
-
Collection tubes
Methodology:
-
Column Preparation:
-
Pack the chromatography column with the affinity resin according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the TCO-labeled protein reaction mixture onto the column. Allow it to flow through by gravity or at a controlled flow rate.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins and excess reagents.
-
-
Elution:
-
Elute the bound TCO-labeled protein by applying the Elution Buffer. The composition of the elution buffer will depend on the affinity tag (e.g., high imidazole (B134444) concentration for His-tags).
-
-
Fraction Collection:
-
Collect the eluted protein in fractions.
-
Analyze the fractions for protein content (e.g., by measuring absorbance at 280 nm) to identify the fractions containing the purified protein.
-
-
Buffer Exchange (if necessary):
-
The purified protein may need to be buffer exchanged into a suitable storage buffer using a spin desalting column or dialysis as described in Protocols 1 and 2.
-
References
Preparing Stock Solutions of TCO-PEG8-NHS Ester: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of TCO-PEG8-NHS ester, a heterobifunctional crosslinker essential for bioconjugation and the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs. Adherence to this protocol is critical to ensure the integrity and reactivity of the compound.
Introduction
TCO-PEG8-NHS ester is a valuable tool in bioconjugation, featuring a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal click chemistry and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[1] Proper preparation of stock solutions is the first and a critical step in any successful conjugation experiment. The NHS ester is susceptible to hydrolysis, and the TCO group can isomerize, both of which can lead to loss of reactivity.[1][3] This protocol outlines the necessary steps to minimize degradation and ensure reproducible results.
Materials and Equipment
-
TCO-PEG8-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and sterile, disposable tips
-
Vortex mixer
-
-20°C and -80°C freezers
Experimental Protocol: Preparing the Stock Solution
This protocol describes the preparation of a 10 mM stock solution of TCO-PEG8-NHS ester in anhydrous DMSO.
3.1. Pre-Preparation:
-
Equilibrate the vial of TCO-PEG8-NHS ester to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[4]
-
Ensure that the DMSO or DMF used is anhydrous, as water will readily hydrolyze the NHS ester, rendering it inactive for conjugation to primary amines.[5][6][7] Use a fresh bottle of anhydrous solvent or one that has been properly stored to prevent moisture absorption.
3.2. Weighing the Reagent:
-
Due to the small quantities typically used, it is advisable to use the entire contents of the manufacturer's vial to avoid inaccuracies associated with weighing small masses. If weighing is necessary, perform it quickly in a low-humidity environment.
3.3. Dissolution Procedure:
-
Add the appropriate volume of anhydrous DMSO to the vial of TCO-PEG8-NHS ester to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of TCO-PEG8-NHS ester (MW: 690.78 g/mol ), add 14.48 µL of anhydrous DMSO.[8]
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless to light yellow.[8]
-
Visually inspect the solution to ensure that no undissolved particulate matter remains.
3.4. Aliquoting and Storage:
-
Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in low-protein binding microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.[8]
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[8] For short-term storage, -20°C is suitable for up to one month.[8][9]
-
The TCO group is known to have a short half-life and is not recommended for long-term storage.[1][3] Therefore, it is best to prepare the stock solution fresh or use it within the recommended storage period.
Quantitative Data Summary
The following table provides calculations for preparing common stock solution concentrations of TCO-PEG8-NHS ester.
| Desired Concentration | Mass of TCO-PEG8-NHS ester | Molecular Weight ( g/mol ) | Volume of Anhydrous DMSO/DMF to Add |
| 1 mM | 1 mg | 690.78 | 1.4476 mL |
| 5 mM | 1 mg | 690.78 | 0.2895 mL |
| 10 mM | 1 mg | 690.78 | 0.1448 mL |
| 1 mM | 5 mg | 690.78 | 7.2382 mL |
| 5 mM | 5 mg | 690.78 | 1.4476 mL |
| 10 mM | 5 mg | 690.78 | 0.7238 mL |
| 1 mM | 10 mg | 690.78 | 14.4764 mL |
| 5 mM | 10 mg | 690.78 | 2.8953 mL |
| 10 mM | 10 mg | 690.78 | 1.4476 mL |
Data adapted from MedChemExpress product information.[8]
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the workflow for preparing the TCO-PEG8-NHS ester stock solution.
Caption: Workflow for TCO-PEG8-NHS Ester Stock Solution Preparation.
The diagram below illustrates the reaction of TCO-PEG8-NHS ester with a primary amine on a protein.
Caption: Reaction of TCO-PEG8-NHS ester with a primary amine.
Conclusion
The successful use of TCO-PEG8-NHS ester in bioconjugation experiments is highly dependent on the proper preparation and handling of its stock solutions. The protocol outlined in this application note provides a comprehensive guide to minimize degradation and ensure the reactivity of this important crosslinker. By following these steps, researchers can achieve more reliable and reproducible results in their drug development and research applications.
References
- 1. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]
- 2. TCO(axial)-PEG8-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO-PEG8-amine, 2353409-92-2 | BroadPharm [broadpharm.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. interchim.fr [interchim.fr]
- 6. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Quenching Protocols for NHS Ester Conjugation Reactions: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: N-Hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins and other biomolecules. A critical, yet often overlooked, step in this process is the effective quenching of the reaction to terminate the conjugation and prevent unwanted side reactions. This document provides detailed application notes and protocols for quenching NHS ester conjugation reactions, offering guidance on the selection of appropriate quenching reagents and reaction conditions to ensure the stability and functionality of the resulting bioconjugate.
Introduction to NHS Ester Conjugation and the Importance of Quenching
N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling biomolecules, particularly at primary amines found at the N-terminus of proteins and on the side chain of lysine (B10760008) residues.[1] The reaction involves the nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[2] This chemistry is fundamental in various applications, including the development of antibody-drug conjugates (ADCs), fluorescent labeling for imaging, and the preparation of reagents for diagnostic assays.
Quenching the NHS ester conjugation reaction is a crucial step for several reasons:
-
Reaction Termination: It ensures that the conjugation process is stopped at a desired time point, preventing over-labeling which can lead to loss of protein function or aggregation.[3]
-
Prevention of Side Reactions: Unreacted NHS esters can hydrolyze, which competes with the desired aminolysis reaction.[1] More importantly, they can react with other nucleophiles, leading to non-specific labeling and product heterogeneity.[3] In proteomics, for instance, NHS esters can cause O-acylation of serine, threonine, and tyrosine residues, which is an undesirable side reaction.[3]
-
Ensuring Conjugate Stability: Proper quenching is essential for the stability of the final product. Residual unreacted reagents can lead to instability and aggregation of the bioconjugate over time.[4]
Quenching Reagents and Their Mechanisms of Action
Several reagents can be used to quench NHS ester reactions, primarily small molecules containing primary amines. The choice of quenching reagent can impact the efficiency of quenching and the properties of the final conjugate.
Common Quenching Reagents
The most commonly used quenching reagents are:
-
Tris (tris(hydroxymethyl)aminomethane): A primary amine-containing buffer that is widely used for quenching.[1][5]
-
Glycine (B1666218): A simple amino acid with a primary amine that effectively quenches NHS ester reactions.[1][5]
-
Hydroxylamine (B1172632): A potent nucleophile that reacts with NHS esters to form a hydroxamic acid.[3] It is also effective at reversing the O-acylation of serine, threonine, and tyrosine residues.[3]
-
Ethanolamine: Another primary amine-containing molecule used for quenching.[6]
-
Methylamine (B109427): A highly efficient nucleophile that has been shown to be superior to hydroxylamine in reversing O-acylation side reactions in proteomics workflows.[3]
Mechanism of Quenching
The quenching reaction is a nucleophilic acyl substitution, similar to the primary conjugation reaction. The primary amine of the quenching reagent attacks the carbonyl carbon of the unreacted NHS ester, displacing the N-hydroxysuccinimide group and forming a stable amide bond with the quenching molecule. In the case of hydroxylamine, a hydroxamic acid is formed.
Data Presentation: Comparison of Quenching Reagents
| Quenching Reagent | Typical Concentration | Typical Incubation Time | Key Advantages | Key Considerations |
| Tris | 20-100 mM[1][7] | 15-30 minutes[2] | Readily available, effective at stopping the reaction. | Can be less effective at reversing O-acylation compared to hydroxylamine or methylamine.[3] |
| Glycine | 20-100 mM[1][7] | 15-30 minutes[2] | Simple, effective, and biocompatible. | Similar to Tris, may not efficiently reverse O-acylation.[3] |
| Hydroxylamine | 10-50 mM[3] | 15-60 minutes[3] | Effective at quenching and can reverse O-acylation of Ser/Thr/Tyr residues.[3] | Less efficient than methylamine at reversing O-acylation.[3] |
| Methylamine | ~0.4 M[3] | 60 minutes[3] | Highly efficient at quenching and superior to hydroxylamine in reversing O-acylation.[3] | May not be as readily available in all lab settings. |
Quantitative Comparison of Hydroxylamine and Methylamine for Reversing O-acylation:
A study by Gygi and colleagues demonstrated the superior efficacy of methylamine over hydroxylamine for reversing the undesirable O-acylation of peptides in a TMT-labeling proteomics workflow.[3]
| Treatment | Percentage of Peptides with O-acyl Esters |
| Tris (control) | ~12% |
| Ammonium Hydroxide (control) | ~10% |
| Hydroxylamine (0.4 M, 1h) | ~4% |
| Methylamine (0.4 M, 1h) | <1% |
This data clearly indicates that while hydroxylamine reduces O-acylation, methylamine is significantly more effective, reducing it to negligible levels.[3] This leads to improved peptide identification rates in mass spectrometry-based proteomics.[3]
Experimental Protocols
General Protocol for Quenching an NHS Ester Conjugation Reaction
This protocol provides a general guideline. Optimal conditions may vary depending on the specific biomolecule, NHS ester reagent, and desired degree of labeling.
Materials:
-
Conjugation reaction mixture containing the biomolecule and NHS ester.
-
Quenching reagent stock solution (e.g., 1 M Tris-HCl, pH 8.0; 1 M Glycine; 1 M Hydroxylamine, pH 8.5).
-
Purification supplies (e.g., desalting column, dialysis cassette).
Procedure:
-
Perform the Conjugation Reaction: Incubate the biomolecule with the NHS ester reagent at the desired molar excess, temperature, and time to achieve the target degree of labeling.
-
Prepare the Quenching Solution: Immediately prior to use, prepare the desired concentration of the quenching reagent in a compatible buffer.
-
Add the Quenching Reagent: Add the quenching reagent stock solution to the conjugation reaction mixture to achieve the desired final concentration (typically 20-100 mM for Tris and Glycine, 10-50 mM for Hydroxylamine).
-
Incubate: Gently mix and incubate the reaction for 15-60 minutes at room temperature.
-
Purification: Proceed immediately to the purification step (e.g., desalting column, dialysis) to remove the quenched reagent, hydrolyzed NHS, and other reaction byproducts from the final bioconjugate.
Protocol for Quenching and Reversing O-acylation in Proteomics Samples (TMT Labeling)
This protocol is adapted from a study focused on optimizing TMT labeling for quantitative proteomics.[3]
Materials:
-
TMT-labeled peptide sample.
-
Methylamine solution (e.g., 2 M in methanol).
-
Trifluoroacetic acid (TFA).
-
C18 desalting cartridges.
Procedure:
-
Perform TMT Labeling: Label peptides with the TMT reagent according to the manufacturer's protocol.
-
Quench and Reverse O-acylation: Add methylamine solution to the labeled peptide mixture to a final concentration of 0.4 M.
-
Incubate: Incubate the reaction for 1 hour at room temperature.
-
Acidify: Acidify the sample by adding TFA to a pH < 3.
-
Desalt: Desalt the peptides using C18 cartridges to remove methylamine and other reaction byproducts.
-
Dry and Store: Dry the purified peptides and store them for subsequent mass spectrometry analysis.
Mandatory Visualizations
Caption: NHS ester conjugation and quenching reaction pathways.
Caption: General experimental workflow for NHS ester conjugation and quenching.
Caption: Logic diagram for selecting an appropriate quenching reagent.
Troubleshooting and Key Considerations
-
pH of the Quenching Reaction: The pH of the reaction mixture can influence the efficiency of quenching. Most quenching reagents work effectively at a pH similar to the conjugation reaction (pH 7.2-8.5).
-
Hydrolysis of NHS Esters: It is important to remember that NHS esters are susceptible to hydrolysis, and the rate of hydrolysis increases with pH. For some applications, allowing the reaction to self-quench through hydrolysis by raising the pH might be an option, but this is generally less controlled than using a quenching reagent.
-
Impact on the Final Conjugate: The choice of quenching reagent can potentially impact the stability of the final bioconjugate. For sensitive applications like the development of ADCs, it is crucial to evaluate the long-term stability and aggregation propensity of the conjugate after quenching.
-
Purity of Reagents: Ensure that all reagents, including the quenching solution, are of high purity to avoid introducing contaminants that could interfere with the reaction or the stability of the final product.
Conclusion
The quenching step is an integral part of a successful NHS ester conjugation protocol. By carefully selecting the appropriate quenching reagent and optimizing the reaction conditions, researchers can ensure the production of well-defined, stable, and functional bioconjugates. For standard applications, Tris and glycine remain reliable choices for effectively terminating the conjugation reaction. In specialized applications such as quantitative proteomics where off-target reactions like O-acylation are a concern, more potent quenching and reversing agents like hydroxylamine and, in particular, methylamine, offer significant advantages. The protocols and data presented in this document provide a comprehensive guide for researchers to implement robust quenching strategies in their bioconjugation workflows.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physical Stability Studies of Antibody-Drug Conjugates (ADCs) Under Stressed Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. covachem.com [covachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Second-generation method for analysis of chromatin binding with formaldehyde–cross-linking kinetics - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG8-NHS Ester: A Comprehensive Guide to Multifunctional Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The TCO-PEG8-NHS ester is a heterobifunctional crosslinker at the forefront of bioconjugation strategies, enabling the precise and efficient linkage of biomolecules. This reagent uniquely combines a Trans-Cyclooctene (TCO) group with an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer. This architecture provides a powerful tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), and for advanced cell labeling and imaging applications.
The NHS ester functionality allows for the straightforward covalent attachment to primary amines, commonly found on the surface of proteins and antibodies (e.g., lysine (B10760008) residues). The TCO group, a strained alkene, is primed for an exceptionally fast and highly specific bioorthogonal "click" reaction with a tetrazine partner. This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is characterized by its rapid kinetics and the absence of a need for cytotoxic catalysts, making it ideal for applications in living systems.[1][2] The PEG8 spacer enhances the water solubility of the entire molecule and the resulting conjugate, reduces steric hindrance, and can minimize aggregation.[3][4]
Key Features and Applications:
-
High Reactivity and Specificity: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation at low concentrations.[1][5] This reaction is highly selective, proceeding with minimal cross-reactivity with other functional groups present in complex biological milieux.[6]
-
Antibody-Drug Conjugates (ADCs): TCO-PEG8-NHS ester is instrumental in the development of next-generation ADCs. An antibody can be functionalized with the TCO group via the NHS ester, and a potent cytotoxic drug bearing a tetrazine moiety can then be "clicked" onto the antibody. This modular approach allows for the rapid generation and screening of ADC candidates.
-
Cell Labeling and Imaging: In a two-step labeling approach, cells can first be targeted with a TCO-modified antibody. Subsequently, a tetrazine-functionalized fluorescent probe can be introduced, which will specifically react with the TCO-labeled antibody on the cell surface. This "pre-targeting" strategy is particularly useful for in vivo imaging, as the smaller, unbound fluorescent probe can be cleared more rapidly from circulation, leading to improved signal-to-noise ratios.[7][8]
-
PROTACs Development: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity to induce the degradation of the target protein.[9]
Quantitative Data
The efficiency and kinetics of bioconjugation reactions involving TCO-PEG8-NHS ester are critical for successful experimental design. The following tables summarize key quantitative parameters.
| Parameter | Value | Notes |
| Purity | ≥95% | Typically determined by HPLC and NMR. |
| Molecular Weight | ~690.8 g/mol | The exact molecular weight can be found on the product datasheet. |
| Solubility | DMSO, DMF, DCM | Soluble in common organic solvents. |
| Storage Conditions | -20°C | TCO compounds are not recommended for long-term storage due to potential isomerization to the less reactive cis-cyclooctene (CCO).[3] |
| TCO-Tetrazine Reaction Kinetics (Second-Order Rate Constant, k₂) | Up to 10⁶ M⁻¹s⁻¹ | The reaction rate is dependent on the specific tetrazine derivative used. For example, the reaction of 3,6-di-(2-pyridyl)-s-tetrazine with TCO has a reported rate of approximately 2000 M⁻¹s⁻¹. This is significantly faster than other click chemistry reactions like CuAAC (10 - 10⁴ M⁻¹s⁻¹) and SPAAC (~1 M⁻¹s⁻¹).[2][6] |
| Optimal Reaction pH (NHS ester coupling) | 7.2 - 8.5 | The reaction of the NHS ester with primary amines is most efficient at a slightly basic pH. Buffers should be free of primary amines (e.g., Tris). |
| Degree of Labeling (DOL) | 2 - 10 TCO molecules per antibody | The optimal DOL depends on the specific antibody and application. A higher DOL can sometimes lead to aggregation or reduced antibody activity.[10] The DOL can be controlled by adjusting the molar excess of the TCO-PEG8-NHS ester. |
Experimental Protocols
Protocol 1: Antibody Labeling with TCO-PEG8-NHS Ester
This protocol describes the modification of an antibody with TCO groups using TCO-PEG8-NHS ester.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG8-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in an amine-free buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
TCO-PEG8-NHS Ester Stock Solution:
-
Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the Degree of Labeling (DOL) by mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled antibody.[10]
-
Protocol 2: Two-Step Cell Labeling for Flow Cytometry
This protocol outlines the fluorescent labeling of cells that have been pre-targeted with a TCO-modified antibody.
Materials:
-
Cells expressing the target antigen
-
TCO-labeled antibody (from Protocol 1)
-
Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-Cy5)
-
Anhydrous DMSO
-
Cell culture medium or FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Pre-targeting with TCO-labeled Antibody:
-
Harvest the cells and wash them once with ice-cold FACS buffer.
-
Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/mL.
-
Add the TCO-labeled antibody to the cell suspension at a predetermined optimal concentration.
-
Incubate for 30-60 minutes at 4°C to allow the antibody to bind to the cell surface antigen.
-
Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
-
Labeling with Tetrazine-Dye:
-
Prepare a stock solution of the tetrazine-dye in anhydrous DMSO (e.g., 1 mM).
-
Dilute the stock solution in FACS buffer to the desired final staining concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically.
-
Resuspend the pre-targeted cells in the tetrazine-dye staining solution.
-
Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Washing and Analysis:
-
Wash the cells two to three times with ice-cold FACS buffer to remove any unreacted tetrazine-dye.
-
Resuspend the cells in FACS buffer and analyze them on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.
-
Mandatory Visualizations
Caption: General workflow for bioconjugation using TCO-PEG8-NHS ester.
Caption: Experimental workflow for antibody labeling with TCO-PEG8-NHS ester.
Caption: Pre-targeting strategy for live-cell imaging.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. TCO-PEG3-NHS ester, 2141981-88-4 | BroadPharm [broadpharm.com]
- 4. biocompare.com [biocompare.com]
- 5. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Improving TCO-Conjugated Antibody Reactivity for Bioorthogonal Pretargeting [escholarship.org]
- 8. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xcessbio.com [xcessbio.com]
- 10. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in TCO-PEG8-NHS ester conjugation
Welcome to the technical support center for TCO-PEG8-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this specific bioconjugation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conjugation yield is significantly lower than expected. What are the primary causes and how can I improve it?
A1: Low conjugation efficiency is a common problem that can be attributed to several factors, primarily related to reaction conditions and reagent stability. The reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine is a pH-dependent competition between the desired aminolysis and the undesirable hydrolysis of the NHS ester.[1][2][3][]
Troubleshooting Steps:
-
Verify Reaction pH: The optimal pH for the NHS ester reaction is between 7.2 and 8.5.[1][3] Below this range, the primary amines on your molecule (e.g., protein) are protonated and less available to react.[1] Above this range, the rate of NHS ester hydrolysis increases dramatically, reducing the amount of reagent available for conjugation.[3][5] Use a calibrated pH meter to confirm the pH of your reaction buffer.
-
Check Buffer Composition: Ensure your buffer is free of primary amines. Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for the TCO-PEG8-NHS ester, significantly lowering your yield.[1][6][7] Use buffers such as phosphate, bicarbonate, or HEPES.[3][6]
-
Reagent Quality and Handling: TCO-PEG8-NHS ester is sensitive to moisture.[8] Always allow the reagent vial to warm to room temperature before opening to prevent condensation. Prepare the stock solution in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before use.[6][9] Avoid making aqueous stock solutions for storage as the NHS ester will hydrolyze.[6][8]
-
Optimize Molar Ratio: A 10- to 20-fold molar excess of the TCO-PEG8-NHS ester over the amine-containing molecule is often recommended to drive the reaction.[9][10][11] If you are seeing low efficiency, consider increasing the molar excess. However, be aware that excessive labeling can sometimes lead to protein precipitation.[1]
-
Increase Reactant Concentration: The competition between aminolysis and hydrolysis is concentration-dependent. If possible, increase the concentration of your protein or amine-containing molecule (typically 1-10 mg/mL) to favor the desired reaction over hydrolysis.[][6]
Q2: My protein precipitates after the labeling reaction. What can I do?
A2: Protein precipitation post-labeling can occur due to over-labeling or changes in the protein's properties.
Troubleshooting Steps:
-
Reduce Molar Excess: The addition of too many hydrophobic TCO groups or disruption of charged surface residues can lead to aggregation. Reduce the molar excess of the TCO-PEG8-NHS ester in the reaction.
-
Optimize Reaction Time and Temperature: Shorten the incubation time or perform the reaction at a lower temperature (e.g., 4°C overnight instead of 1-2 hours at room temperature) to gain more control over the degree of labeling.[1][3]
-
Assess Protein Stability: The PEG8 linker is designed to enhance water solubility and reduce aggregation, but the inherent stability of your protein is still a factor.[10] Ensure your protein is stable in the chosen reaction buffer and concentration before starting the conjugation.
Q3: How do I know if my TCO-PEG8-NHS ester reagent is still active?
A3: The primary cause of reagent inactivity is hydrolysis of the NHS ester.
Troubleshooting Steps:
-
Proper Storage and Handling: Store the reagent at -20°C or -80°C, protected from moisture.[8][12][13] As mentioned, always warm the vial to room temperature before opening.
-
Use Freshly Prepared Solutions: Dissolve the TCO-PEG8-NHS ester in anhydrous DMSO or DMF right before you start the conjugation procedure.[9][11] Do not store it in solution, especially not in aqueous buffers.[6]
-
Perform a Small-Scale Test: If you suspect the reagent has degraded, test it with a small amount of a non-critical amine-containing molecule and analyze the result by mass spectrometry to confirm conjugation.
Quantitative Data Summary
For successful and reproducible conjugations, it is crucial to control key reaction parameters. The tables below summarize important quantitative data.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale & Citation |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[1][3][14] |
| Temperature | Room Temperature or 4°C | Room temperature for faster reaction; 4°C for better control and labile proteins.[3] |
| Incubation Time | 30 minutes - 2 hours | Typical duration for sufficient conjugation at room temperature.[3][10] |
| Molar Excess of NHS Ester | 10x - 20x | Drives the reaction towards the desired product.[9][10][11] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentration favors aminolysis over hydrolysis.[6] |
Table 2: NHS Ester Stability in Aqueous Solution
| pH | Temperature | Approximate Half-life | Citation |
| 7.0 | 0°C | 4 - 5 hours | [3][5] |
| 8.6 | 4°C | 10 minutes | [3][5] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with TCO-PEG8-NHS Ester
This protocol provides a general guideline for labeling a protein with TCO-PEG8-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG8-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[3]
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation: Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS at pH 7.2-8.0.[6][9] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column.[15]
-
TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[9][11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG8-NHS ester to the protein solution.[9][11] Mix gently but thoroughly.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[3][10]
-
Quenching (Optional but Recommended): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[10][11] Incubate for an additional 15-30 minutes at room temperature.[16]
-
Purification: Remove excess, unreacted TCO-PEG8-NHS ester and the quenched byproducts using a desalting column or dialysis, exchanging the buffer to your desired storage buffer (e.g., PBS).[9][11]
-
Characterization: Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled protein using mass spectrometry (MALDI-TOF or ESI-MS).[9] The TCO-labeled protein is now ready for the subsequent click chemistry reaction with a tetrazine-modified molecule.
Visualizations
Caption: Chemical reaction pathways for TCO-PEG8-NHS ester.
Caption: A logical workflow for troubleshooting low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. escholarship.org [escholarship.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. axispharm.com [axispharm.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. TCO-PEG8-amine, 2353409-92-2 | BroadPharm [broadpharm.com]
- 13. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]
- 14. precisepeg.com [precisepeg.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
How to prevent NHS ester hydrolysis during labeling
This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing N-hydroxysuccinimide (NHS) ester hydrolysis during labeling experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is NHS ester hydrolysis and why is it a problem?
A1: NHS ester hydrolysis is a chemical reaction where the NHS ester group reacts with water. This is a significant competing reaction to the desired labeling of primary amines on your biomolecule.[1][][3] The product of hydrolysis is a carboxylic acid, which is no longer reactive with amines.[1] This loss of reactivity reduces the overall efficiency and yield of your desired labeled conjugate.[]
Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?
A2: Several key factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline. While a pH range of 7.2-8.5 is optimal for the amine reaction, higher values within this range will accelerate hydrolysis.[4][5]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[4]
-
Time: The longer the NHS ester is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.
-
Buffer Composition: The presence of nucleophiles other than the target amine can lead to side reactions. Buffers containing primary amines, such as Tris and glycine (B1666218), will compete with the target molecule for the NHS ester.[1][4]
Q3: What is the optimal pH for an NHS ester labeling reaction?
A3: The optimal pH for reacting NHS esters with primary amines is a balance between maximizing the reactivity of the amine and minimizing the hydrolysis of the ester.[][6] A pH range of 7.2 to 8.5 is generally recommended, with pH 8.3-8.5 often cited as optimal for many applications.[4][5][7] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly.[4][7]
Q4: Which buffers are recommended for NHS ester labeling?
A4: Amine-free buffers are essential to avoid competition with your target molecule. Commonly used buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium phosphate (B84403) buffer[5][7]
-
HEPES buffer[8]
-
Borate buffer[8]
Q5: How should I prepare and store my NHS ester stock solution?
A5: NHS esters are moisture-sensitive.[9] It is crucial to dissolve them in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[10][11] Stock solutions in anhydrous DMF can be stored for 1-2 months at -20°C.[7] When using a frozen stock solution, always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[12]
Troubleshooting Guide
Problem: Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Hydrolyzed NHS ester | Prepare a fresh stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use. Ensure the solvent is of high quality and dry.[9][10] |
| Incorrect buffer pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[4] |
| Presence of amine-containing buffers | Ensure your protein solution is in an amine-free buffer (e.g., PBS, bicarbonate). If necessary, perform a buffer exchange via dialysis or desalting column.[4][9] |
| Low protein concentration | Increase the concentration of your protein. A concentration of at least 2 mg/mL is recommended as low concentrations can lead to less efficient labeling due to the competing hydrolysis reaction.[4][13] |
| Insufficient molar excess of NHS ester | Increase the molar excess of the NHS ester. More dilute protein solutions may require a higher molar excess.[10] |
| Suboptimal reaction time and temperature | If hydrolysis is suspected, perform the reaction at 4°C overnight.[4] For slower reactions, a longer incubation at room temperature (1-4 hours) may be beneficial.[7] |
Quantitative Data
The stability of NHS esters is highly dependent on pH and temperature. The following tables summarize the half-life of NHS esters under various conditions.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[8] |
| 8.0 | Room Temperature | ~1 hour[14] |
| 8.5 | Room Temperature | Not specified |
| 8.6 | 4 | 10 minutes[8] |
| 9.0 | Room Temperature | Not specified |
Table 2: Comparison of Amidation vs. Hydrolysis Half-life for a Porphyrin-NHS Ester
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210[6] |
| 8.5 | 20 | 180[6] |
| 9.0 | 10 | 125[6] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 2-10 mg/mL.[4][7]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or amine-free DMF.[10]
-
Perform the Labeling Reaction: Add the dissolved NHS ester to the protein solution. A 5- to 20-fold molar excess of the NHS ester is a common starting point.[10]
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[7] Protect from light if the label is fluorescent.
-
Quench the Reaction (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0 or 1 M glycine to a final concentration of 20-50 mM and incubate for 15-30 minutes.[8][15]
-
Purify the Conjugate: Remove unreacted label and byproducts using a desalting column, dialysis, or other chromatographic methods.[10]
Protocol for Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the molar ratio of the label to the protein, can be determined spectrophotometrically.
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the label (Amax).
-
Calculate Protein Concentration:
-
First, correct the A280 for the absorbance of the label at that wavelength: Aprotein = A280 - (Amax × CF) (CF is the correction factor for the label at 280 nm)
-
Then, calculate the molar concentration of the protein: [Protein] (M) = Aprotein / εprotein (εprotein is the molar extinction coefficient of the protein at 280 nm)
-
-
Calculate Label Concentration:
-
[Label] (M) = Amax / εlabel (εlabel is the molar extinction coefficient of the label at its Amax)
-
-
Calculate DOL:
-
DOL = [Label] / [Protein]
-
Visualizations
Caption: Competing pathways of NHS ester reaction.
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 3. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. covachem.com [covachem.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Optimizing TCO-NHS Ester Reactions
Welcome to our technical support center for optimizing the conjugation of trans-cyclooctene (B1233481) (TCO) N-hydroxysuccinimide (NHS) esters with primary amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and standardized protocols to ensure successful and efficient conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting a TCO-NHS ester with a primary amine?
The optimal pH for reacting NHS esters with primary amines is a compromise between maximizing the nucleophilicity of the amine and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically between 7.2 and 8.5.[2][3] For many applications, a pH of 8.3-8.5 is considered optimal to achieve a high modification yield.[4][5][6]
Q2: Why is pH so critical for this reaction?
The pH of the reaction buffer directly influences two competing reactions:
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which acts as a nucleophile.[1] At a pH below the pKa of the amine (typically around 10.5 for the lysine (B10760008) side chain), the amine group is predominantly protonated (-NH3+), making it non-nucleophilic and significantly reducing the reaction rate.[1] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where water cleaves the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][7]
Therefore, the optimal pH maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis.
Q3: Which buffers are recommended for TCO-NHS ester conjugations?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[2][3] A 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer at a pH of 8.3-8.5 is a frequent and effective choice.[1][4][6] For proteins that are sensitive to higher pH, phosphate-buffered saline (PBS) at pH 7.4 can be used, but this will slow down the reaction rate and may require longer incubation times.[8]
Q4: Are there any buffers I should avoid?
Yes. Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[2][9] These buffers will compete with your target molecule for reaction with the TCO-NHS ester, leading to lower conjugation efficiency and the formation of undesired side products.[9]
Q5: My TCO-NHS ester has poor aqueous solubility. How should I handle this?
If the TCO-NHS ester is poorly soluble in your aqueous reaction buffer, it can first be dissolved in a small amount of an anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][5][6] This stock solution can then be added to your biomolecule dissolved in the appropriate aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not negatively impact your biomolecule's stability and activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The reaction pH is too low, resulting in protonated, unreactive amines, or too high, causing rapid hydrolysis of the TCO-NHS ester. | Empirically determine the optimal pH for your specific reactants. A good starting point is to test a range of pH values from 7.5 to 8.5. |
| Hydrolyzed TCO-NHS Ester: The TCO-NHS ester reagent may have degraded due to exposure to moisture. | Store TCO-NHS esters in a desiccator at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. | |
| Presence of Competing Amines: The reaction buffer (e.g., Tris, glycine) or other components in the sample contain primary amines that compete with the target molecule. | Perform buffer exchange of your sample into an amine-free buffer like PBS, phosphate, or bicarbonate buffer prior to conjugation. | |
| Low Reactant Concentration: Dilute protein or peptide solutions can lead to less efficient conjugation as the competing hydrolysis reaction becomes more prominent. | Increase the concentration of your biomolecule if possible. Protein concentrations of 1-10 mg/mL are often recommended.[1][6] | |
| Protein Aggregation/Precipitation | Organic Solvent Concentration: The concentration of DMSO or DMF used to dissolve the TCO-NHS ester is too high, causing the protein to denature and precipitate. | Use the minimum amount of organic solvent necessary to dissolve the TCO-NHS ester. The final concentration of the organic solvent in the reaction mixture should typically be kept low. |
| pH-Induced Instability: The protein is not stable at the optimal pH for the conjugation reaction. | If your protein is unstable at pH 8.0-8.5, consider performing the reaction at a lower pH (e.g., 7.4) for a longer duration. | |
| Inconsistent Results | pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution, especially during large-scale reactions. | Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, monitor the pH during the incubation and adjust if necessary.[4][5] |
Data Presentation
Table 1: Effect of pH on NHS Ester Stability and Reactivity
| pH | NHS Ester Half-life | Relative Amine Reactivity | Overall Conjugation Efficiency |
| 6.0 | Very Long | Very Low | Very Low |
| 7.0 | ~4-5 hours (at 0°C)[3][10] | Moderate | Moderate |
| 7.4 | Shorter | Good | Good |
| 8.0 | Shorter | High | High |
| 8.3-8.5 | Short | Very High | Optimal |
| 8.6 | ~10 minutes (at 4°C)[3][10] | Very High | Decreased due to rapid hydrolysis |
| > 9.0 | Very Short | Very High | Very Low due to rapid hydrolysis |
Experimental Protocols
Protocol 1: General Procedure for TCO-NHS Ester Conjugation to a Protein
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate) at a pH between 7.5 and 8.5. The protein concentration should ideally be 1-10 mg/mL.
-
Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 10-20 mM.
-
Initiate Conjugation: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution. Gently mix immediately.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add a small amount of an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Experimental Workflow for pH Optimization
-
Prepare Buffers: Prepare a series of amine-free buffers (e.g., 0.1 M phosphate buffer) with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).
-
Aliquoting: Aliquot your protein sample into equal amounts for each pH condition to be tested.
-
pH Adjustment: Perform a buffer exchange for each aliquot into the corresponding pH buffer.
-
Conjugation Reaction: Initiate the conjugation reaction in parallel for all pH conditions by adding the same molar excess of TCO-NHS ester to each.
-
Time Points: If possible, take small aliquots from each reaction at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to analyze the reaction kinetics.
-
Quenching and Analysis: Quench the reaction for each sample at the final time point. Analyze the degree of labeling for each pH and time point using an appropriate method (e.g., mass spectrometry, HPLC, or a functional assay for the TCO tag).
-
Determine Optimum: Identify the pH and reaction time that provides the highest degree of labeling with minimal side product formation or protein degradation.
Mandatory Visualizations
Caption: Relationship between pH, amine reactivity, and TCO-NHS ester stability.
Caption: Experimental workflow for optimizing pH in TCO-NHS ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. escholarship.org [escholarship.org]
- 8. glenresearch.com [glenresearch.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Post-Reaction Purification of TCO-PEG8-NHS Ester
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess TCO-PEG8-NHS ester following a biomolecule conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess TCO-PEG8-NHS ester after the labeling reaction?
A1: The removal of unreacted TCO-PEG8-NHS ester is critical for several reasons:
-
Preventing interference in downstream applications: Residual TCO-PEG8-NHS ester can react with other primary amine-containing molecules in subsequent experimental steps, leading to non-specific labeling and inaccurate results.
-
Reducing background signal: In assays such as ELISA or fluorescence imaging, unbound TCO moieties can contribute to high background signals, reducing the sensitivity and accuracy of the experiment.[1]
-
Ensuring accurate characterization: The presence of the unreacted ester can interfere with the accurate determination of the degree of labeling (DOL) of your target biomolecule.
-
Avoiding inconsistent results: Unpurified conjugates can lead to variability and poor reproducibility in your experiments.
Q2: What are the most common methods for removing excess TCO-PEG8-NHS ester?
A2: The two most widely used and effective methods for removing small molecules like TCO-PEG8-NHS ester from larger biomolecules such as proteins or antibodies are:
-
Size Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on their size. Larger molecules (your labeled protein) pass through the column quickly, while smaller molecules (unreacted TCO-PEG8-NHS ester and its hydrolysis byproducts) are retained and elute later.[2][3] This is often performed using pre-packed desalting columns for speed and convenience.[4]
-
Dialysis: This technique involves the selective diffusion of molecules across a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The unreacted TCO-PEG8-NHS ester and other small molecules pass through the membrane into a larger volume of buffer, while your larger, labeled biomolecule is retained.[5][6]
Q3: How do I choose between Size Exclusion Chromatography (Desalting) and Dialysis?
A3: The choice between these two methods depends on several factors, including your sample volume, the desired speed of purification, and the required final concentration of your sample.
| Feature | Size Exclusion Chromatography (Desalting) | Dialysis |
| Speed | Fast (minutes) | Slow (hours to overnight) |
| Sample Volume | Ideal for small to medium volumes | Suitable for a wide range of volumes, including large volumes |
| Final Concentration | Can result in some sample dilution | Can be used to concentrate the sample |
| Ease of Use | Simple, especially with pre-packed columns | Requires more hands-on time and buffer changes |
| Efficiency | Generally very effective for removing small molecules | Highly effective, but efficiency depends on MWCO and buffer exchange frequency |
Q4: What is the purpose of quenching the reaction before purification?
A4: Quenching the reaction is an optional but recommended step to deactivate any remaining unreacted TCO-PEG8-NHS ester.[7] This is typically done by adding a small molecule containing a primary amine, such as Tris or glycine, which will react with and consume the excess NHS ester. This ensures that no further labeling of your target molecule or other components occurs during the purification process.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of excess TCO-PEG8-NHS ester.
Problem 1: Low labeling efficiency of my protein.
-
Possible Cause 1: Hydrolysis of the TCO-PEG8-NHS ester.
-
Solution: NHS esters are moisture-sensitive. Ensure the TCO-PEG8-NHS ester is stored in a desiccated environment and warmed to room temperature before opening to prevent condensation. Prepare the stock solution in anhydrous DMSO or DMF immediately before use and do not store it for extended periods.[7]
-
-
Possible Cause 2: Presence of primary amines in the reaction buffer.
-
Solution: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester. Perform a buffer exchange into an amine-free buffer like PBS (phosphate-buffered saline) before starting the labeling reaction.[7]
-
-
Possible Cause 3: Sub-optimal pH of the reaction buffer.
-
Solution: The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[7] Ensure your reaction buffer is within this range.
-
Problem 2: High background or non-specific signal in my downstream assay.
-
Possible Cause 1: Incomplete removal of excess TCO-PEG8-NHS ester.
-
Solution: Your purification method may not be optimal. If using a desalting column, ensure you are using the correct column size for your sample volume and that the column is properly equilibrated. For dialysis, use a dialysis membrane with an appropriate MWCO (e.g., 10K MWCO for a >30 kDa protein) and perform multiple, large-volume buffer changes. Consider increasing the duration of dialysis.
-
-
Possible Cause 2: Aggregation of the labeled protein.
-
Solution: Over-labeling of a protein can sometimes lead to aggregation. Try reducing the molar excess of the TCO-PEG8-NHS ester in your labeling reaction. Analyze your purified protein by SDS-PAGE or size exclusion chromatography to check for aggregates.
-
Problem 3: My protein has precipitated out of solution after labeling or purification.
-
Possible Cause 1: High degree of labeling.
-
Solution: Excessive modification of a protein's surface residues can alter its solubility. Reduce the molar excess of the TCO-PEG8-NHS ester used in the reaction.
-
-
Possible Cause 2: Inappropriate buffer conditions.
-
Solution: Ensure the pH and ionic strength of your purification and final storage buffers are suitable for your specific protein.
-
Experimental Protocols
Protocol 1: Removal of Excess TCO-PEG8-NHS Ester using a Desalting Column (Size Exclusion Chromatography)
This protocol is suitable for the rapid purification of proteins ( > 5 kDa) from the smaller TCO-PEG8-NHS ester (MW: 690.78 Da).
Materials:
-
Reaction mixture containing your TCO-labeled protein.
-
Desalting column (e.g., Sephadex G-25) with an appropriate exclusion limit (e.g., 5 kDa).
-
Equilibration and elution buffer (e.g., PBS, pH 7.4).
-
Collection tubes.
Methodology:
-
Column Preparation: Equilibrate the desalting column with 3-5 column volumes of the desired elution buffer.
-
Sample Application: Gently load your reaction mixture onto the center of the column bed. The sample volume should not exceed the manufacturer's recommendation (typically 10-15% of the total column volume for optimal separation).
-
Elution: Begin collecting fractions immediately after the sample has entered the column bed. The larger, TCO-labeled protein will elute first in the void volume of the column. The smaller, unreacted TCO-PEG8-NHS ester and its byproducts will be retained by the resin and elute in later fractions.
-
Fraction Analysis: Monitor the protein content of the collected fractions by measuring the absorbance at 280 nm. Pool the fractions containing your purified, labeled protein.
Protocol 2: Removal of Excess TCO-PEG8-NHS Ester using Dialysis
This protocol is effective for purifying larger volumes of protein and for achieving a high degree of purity.
Materials:
-
Reaction mixture containing your TCO-labeled protein.
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-20 kDa, which is significantly larger than the TCO-PEG8-NHS ester.[5]
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
-
Appropriate clips for the dialysis tubing.
Methodology:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Carefully load your reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped inside. Securely close the tubing with clips.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of dialysis buffer (at least 200 times the sample volume) at 4°C. Gently stir the buffer with a stir bar.[6]
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For optimal removal, perform at least two buffer changes. For example, change the buffer after 4 hours, then again after another 4 hours or let it dialyze overnight.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Gently remove the sample from the tubing into a clean tube.
Visualizations
Caption: Workflow for labeling and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. How Do Size Exclusion Columns Work in Protein Purification? [synapse.patsnap.com]
- 4. harvardapparatus.com [harvardapparatus.com]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
(S,E)-TCO2-PEG8-NHS ester stability and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and storage of (S,E)-TCO2-PEG8-NHS ester. The information is intended for researchers, scientists, and drug development professionals to ensure the successful application of this reagent in their experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the longevity and reactivity of this compound, it is crucial to adhere to the following storage guidelines. The compound is sensitive to moisture and the TCO (trans-cyclooctene) moiety has a limited half-life.[1][2][3]
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Pure (Solid/Powder) | -20°C | Up to 1 year | Store in a dry, dark place with desiccant.[4][5] |
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Use anhydrous, amine-free solvents like DMSO or DMF.[6] |
| -20°C | Up to 1 month | Use anhydrous, amine-free solvents like DMSO or DMF.[6] | |
| 0 - 4°C | Up to 1 month | For short-term storage of stock solutions.[5] |
2. How should I handle this compound upon receiving it and during use?
Proper handling is critical to prevent degradation of the reagent. The NHS ester is moisture-sensitive, and exposure to atmospheric moisture can lead to hydrolysis.[4]
-
Acclimatization: Before opening the vial for the first time, allow it to equilibrate to room temperature to prevent condensation.[4][7]
-
Inert Atmosphere: For optimal stability, consider purging the vial headspace with an inert gas like nitrogen or argon before resealing.[7]
-
Dissolution: Dissolve the NHS ester in an appropriate anhydrous, amine-free solvent (e.g., DMSO, DMF) immediately before use.[4] Do not prepare stock solutions for long-term storage unless specified by the supplier.[4]
3. What is the stability of the NHS ester in aqueous solutions?
The NHS ester moiety readily hydrolyzes in aqueous solutions, a reaction that competes with the desired amidation reaction with primary amines.[8][9] The rate of hydrolysis is highly dependent on the pH of the solution.[10][11]
General Hydrolysis Half-life of NHS Esters in Aqueous Buffers
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours |
| 8.6 | 4°C | 10 minutes |
This data represents the general stability of NHS esters and may not be specific to this compound.[11]
4. What factors can affect the stability of the TCO group?
The TCO (trans-cyclooctene) group is prone to isomerization to the less reactive CCO (cis-cyclooctene) form.[1][2][3] For this reason, long-term storage of TCO-containing compounds is generally not recommended.[1][2][3] To maintain the reactivity of the TCO moiety, it is best to use the reagent as fresh as possible and store it under the recommended conditions.
Troubleshooting Guides
Problem 1: Low or no labeling efficiency with my protein/antibody.
-
Possible Cause 1: Hydrolyzed NHS Ester. The NHS ester may have been compromised by moisture.
-
Solution: Ensure the reagent was brought to room temperature before opening. Use a fresh vial of the reagent if possible. Prepare the NHS ester solution immediately before use and do not store it in aqueous buffers.[4]
-
-
Possible Cause 2: Inappropriate Buffer Conditions. The pH of the reaction buffer is critical for efficient labeling.
-
Solution: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[9][11] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[4][10] Use buffers like PBS (phosphate-buffered saline), borate, or carbonate.[11]
-
-
Possible Cause 3: Insufficient Molar Excess. The concentration of the NHS ester may be too low.
-
Solution: A common starting point is to use a 20-fold molar excess of the NHS ester to the protein.[4] This may need to be optimized depending on the concentration of the protein and the number of available primary amines.
-
Problem 2: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent Reagent Quality. The this compound may be degrading over time, especially if the vial has been opened multiple times.
-
Solution: Aliquot the reagent upon first use to minimize the number of times the main stock is exposed to atmospheric conditions. Always store aliquots under the recommended conditions.
-
-
Possible Cause 2: Variability in Reaction Time and Temperature.
-
Solution: Standardize the reaction time and temperature. Typical reactions are incubated for 30-60 minutes at room temperature or 2 hours on ice.[4]
-
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific applications.
-
Buffer Exchange: If the protein of interest is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer such as PBS (pH 7.2-8.0) using dialysis or a desalting column.[4]
-
Prepare Protein Solution: Dissolve 1-10 mg of the protein in 0.5-2 mL of the amine-free buffer.[4]
-
Prepare NHS Ester Solution: Immediately before use, equilibrate the vial of this compound to room temperature.[4] Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[4]
-
Reaction: Add a 20-fold molar excess of the 10 mM NHS ester solution to the protein solution.[4] Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.[4]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching (Optional): To stop the reaction, a buffer containing primary amines, such as Tris, can be added.[11]
-
Purification: Remove the unreacted NHS ester and byproducts by dialysis or gel filtration.[4]
-
Storage: Store the labeled protein under conditions that are optimal for the non-labeled protein.[4]
Visualizations
Caption: Workflow for handling and using this compound.
Caption: Reaction of NHS ester with a primary amine and competing hydrolysis.
Caption: Isomerization of the TCO group to the less reactive CCO form.
References
- 1. TCO-PEG8-NHS ester, 2353409-95-5 | BroadPharm [broadpharm.com]
- 2. TCO-NHS ester, 1191901-33-3 | BroadPharm [broadpharm.com]
- 3. TCO-PEG8-amine, 2353409-92-2 | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. precisepeg.com [precisepeg.com]
- 9. precisepeg.com [precisepeg.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: TCO Isomerization and Tetrazine Ligation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing TCO-tetrazine ligation chemistry. It addresses common issues arising from the isomerization of trans-cyclooctene (B1233481) (TCO) and its impact on reaction efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the relevant isomers of trans-cyclooctene (TCO) and how do they form?
A1: trans-Cyclooctene (TCO) primarily exists as two rapidly equilibrating chair-like conformers: the axial and equatorial isomers. The axial isomer is higher in energy but is also the more reactive species in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. Additionally, the highly reactive trans (or E) isomer can undergo irreversible isomerization to the much less reactive cis (or Z) isomer. This isomerization can be catalyzed by various factors including exposure to light, transition metals, and certain thiol-containing compounds like glutathione (B108866).
Q2: How does the isomerization of TCO affect its reactivity with tetrazines?
A2: The conformational and configurational state of TCO has a profound impact on its reactivity.
-
trans-Axial vs. trans-Equatorial: The axial conformer of TCO reacts significantly faster with tetrazines than the equatorial conformer. The higher ground state energy of the axial form lowers the activation energy of the iEDDA reaction.
-
trans vs. cis Isomerization: The isomerization from the strained, high-energy trans-TCO to the more stable cis-TCO is a critical issue. cis-Cyclooctene is practically unreactive towards tetrazines in iEDDA reactions under bioorthogonal conditions. Therefore, accumulation of the cis isomer will lead to a significant decrease in the effective concentration of the reactive TCO, resulting in slower reaction rates and lower product yields.
Q3: Which factors can cause the unwanted isomerization of trans-TCO to cis-TCO?
A3: Several factors can promote the isomerization of the reactive trans-TCO to the unreactive cis isomer:
-
Thiols: Biological thiols, particularly glutathione (GSH), have been shown to catalyze this isomerization.
-
Light: Exposure to UV or even ambient light can facilitate isomerization. TCO-containing reagents should be stored in the dark.
-
Transition Metals: Trace amounts of transition metal contaminants (e.g., copper, palladium) can catalyze the process.
-
Temperature: Elevated temperatures can increase the rate of isomerization.
-
Radicals: Radical initiators can also promote the conversion.
Q4: How can I detect and quantify TCO isomers?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most common method. The axial and equatorial protons of TCO have distinct chemical shifts in the ¹H NMR spectrum, allowing for their differentiation and relative quantification. Isomerization to the cis form results in a completely different and easily identifiable NMR spectrum. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify isomers, especially when dealing with more complex TCO derivatives.
Troubleshooting Guide
This section addresses common problems encountered during TCO-tetrazine ligation experiments.
Problem 1: Low or No Reaction Yield
-
Possible Cause 1: Isomerization of trans-TCO. Your TCO starting material may have isomerized to the unreactive cis form due to improper storage or handling (e.g., exposure to light, heat, or contaminants).
-
Troubleshooting Steps:
-
Verify TCO Integrity: Analyze your TCO sample using ¹H NMR to check for the characteristic signals of the trans isomer and the absence of the cis isomer.
-
Use Fresh Reagents: If possible, use a fresh, unopened vial of TCO.
-
Optimize Storage: Store all TCO-containing reagents at -20°C or below, protected from light.
-
Purify Reaction Media: If working in a complex biological medium, consider purification steps to remove potential catalysts like thiols or metal ions prior to adding the TCO.
-
Consider Stabilized Derivatives: Use TCO derivatives engineered for higher stability, such as (s)-TCO, which are more resistant to isomerization.
-
Problem 2: Inconsistent Reaction Rates Between Experiments
-
Possible Cause 2: Variable Conformer Ratio. The ratio of the highly reactive axial TCO to the less reactive equatorial TCO can be influenced by the solvent and temperature, leading to variability. Different batches of TCO may also have slightly different isomer ratios upon dissolution.
-
Troubleshooting Steps:
-
Standardize Conditions: Ensure that reaction temperature, solvent, and pH are kept consistent across all experiments.
-
Equilibration Time: Allow the TCO solution to equilibrate at the reaction temperature for a standardized period before initiating the reaction.
-
Quality Control: If possible, run a small analytical test (e.g., NMR) on each new batch of TCO to ensure consistency.
-
Use a More Reactive Tetrazine: Switching to a tetrazine with faster kinetics (e.g., H-Tetrazine vs. Me-Tetrazine) can sometimes overcome minor inconsistencies in TCO reactivity.
-
Problem 3: Reaction Works with Pure Reagents but Fails in a Biological System
-
Possible Cause 3: In-situ Isomerization. Components within the biological matrix, such as high concentrations of glutathione (GSH), are likely catalyzing the rapid isomerization of your trans-TCO to the unreactive cis isomer.
-
Troubleshooting Steps:
-
Choose a Stable TCO: This is the most critical step. Employ an isomerization-resistant TCO derivative, such as an (s)-TCO, which is designed to be stable in thiol-rich environments.
-
Control Incubation Time: Minimize the pre-incubation time of the TCO probe in the biological system before the tetrazine is introduced.
-
Lower TCO Concentration: While counterintuitive, using a very high concentration of TCO in a thiol-rich environment may not lead to higher yields if the isomerization rate is high. Titrate the TCO concentration to find an optimal balance.
-
Quantitative Data
The tables below summarize kinetic data for the reaction of different TCO isomers with tetrazines and highlight the stability of various TCO derivatives.
Table 1: Second-Order Rate Constants (k₂) for TCO Isomers with 3,6-di-(2-pyridyl)-s-tetrazine (DiPy-Tet)
| TCO Isomer/Derivative | k₂ (M⁻¹s⁻¹) | Measurement Conditions | Reference |
| Axial-TCO | ~31,000 | Acetonitrile/Water | |
| Equatorial-TCO | ~1,000 | Acetonitrile/Water | |
| (E)-cyclooctene (Standard TCO) | ~2,000 | Acetonitrile/Water | |
| (Z)-cyclooctene (cis-TCO) | No reaction observed | Not Applicable |
Table 2: Stability of TCO Derivatives in the Presence of Glutathione (GSH)
| TCO Derivative | Half-life (t₁/₂) in 5 mM GSH | Conditions | Reference |
| Standard TCO | ~10 minutes | Phosphate Buffer, 37°C | |
| (s)-TCO (stabilized) | > 7 days | Phosphate Buffer, 37°C |
Experimental Protocols
Protocol 1: ¹H NMR Analysis to Determine TCO Isomeric Purity
-
Sample Preparation: Dissolve 1-2 mg of the TCO-containing compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).
-
Instrument Setup: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Identify the characteristic olefinic protons of trans-TCO, which typically appear as broad multiplets between 5.3 and 5.6 ppm.
-
Look for the sharp singlet corresponding to the olefinic protons of cis-cyclooctene, which appears around 5.65 ppm.
-
Integrate the signals corresponding to the trans and cis isomers. The ratio of the integrals provides the relative percentage of each isomer. A pure, usable sample should show no detectable signal for the cis isomer.
-
Protocol 2: Kinetic Analysis of a TCO-Tetrazine Reaction via UV-Vis Spectroscopy
-
Reagent Preparation: Prepare stock solutions of the TCO derivative and a chromophoric tetrazine (e.g., H-Tetrazine) in the desired reaction buffer (e.g., PBS). A typical starting concentration is 500 µM for each.
-
Spectrometer Setup: Set a UV-Vis spectrophotometer to monitor the disappearance of the tetrazine absorbance at its λ_max (e.g., ~520 nm for H-Tetrazine) over time.
-
Reaction Initiation: In a quartz cuvette, mix equal volumes of the TCO and tetrazine solutions to achieve the final desired concentrations (e.g., 5-10 µM). Immediately start recording the absorbance.
-
Data Acquisition: Record the absorbance at the chosen wavelength at regular intervals (e.g., every 5-10 seconds) until the signal plateaus, indicating reaction completion.
-
Data Analysis: Plot the absorbance versus time. Fit the resulting decay curve to a second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be calculated based on the concentrations of the reactants.
Visual Diagrams
Caption: Isomerization and reactivity pathways of TCO.
Caption: Troubleshooting decision tree for low ligation efficiency.
Technical Support Center: Minimizing Steric Hindrance with PEG8 Spacers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PEG8 spacers to minimize steric hindrance in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a PEG8 spacer and why is it used in bioconjugation?
A PEG8 spacer is a discrete polyethylene (B3416737) glycol (PEG) linker containing precisely eight ethylene (B1197577) glycol units.[1] Unlike polydisperse PEGs, which are mixtures of different chain lengths, discrete PEGs offer uniformity, leading to more homogenous bioconjugates—a critical factor for therapeutic applications requiring batch-to-batch consistency.[2] PEG linkers are widely used in bioconjugation to connect two or more molecules, such as an antibody to a drug payload in an Antibody-Drug Conjugate (ADC).[1] Their primary functions are to improve the physicochemical properties of the final conjugate and to act as a flexible, hydrophilic spacer.[1][3]
Key advantages of using a PEG8 spacer include:
-
Enhanced Solubility: The hydrophilic nature of the PEG8 chain improves the solubility of the entire conjugate, which is particularly useful when working with hydrophobic molecules, thereby preventing aggregation.[1][4][5]
-
Reduced Immunogenicity: The PEG chain creates a protective hydration shell that can mask immunogenic epitopes on the conjugated molecules, reducing the risk of an undesired immune response.[1][6]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, which helps to reduce renal clearance and extend its circulation half-life.[1][7]
-
Minimized Steric Hindrance: The defined length of the PEG8 spacer provides optimal distance between the conjugated molecules.[1] This separation ensures that the biological activity of the components, such as an antibody's ability to bind its target, is not compromised by the presence of the attached molecule.[1][6]
Q2: What is steric hindrance in the context of bioconjugation?
Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or interaction.[2] In bioconjugation, large biomolecules (like antibodies) and their payloads can physically block the reactive sites needed for conjugation.[2] Even after successful conjugation, the payload can interfere with the biomolecule's biological function, for instance, by blocking the antigen-binding site of an antibody.[6] A PEG8 spacer helps to overcome this by creating physical separation between the components, ensuring both can function effectively.[1][5]
Q3: How does the length of a PEG spacer affect conjugation efficiency and the final product?
The length of the PEG linker is a critical parameter that must be optimized for each specific application.[6]
-
Too short: A linker that is too short may not provide enough separation, leading to steric clash, which can reduce conjugation efficiency and the biological activity of the final product.[2]
-
Too long: A very long PEG chain can sometimes wrap around the biomolecule, potentially causing its own form of steric hindrance or leading to lower yields in certain contexts.[2][8]
The PEG8 spacer often represents a favorable balance of properties, providing sufficient spacing while maintaining good solubility and reactivity.[1][8] However, the optimal length depends on the specific antibody, payload, and conjugation chemistry involved.[9]
Q4: What are the common applications of PEG8 spacers in research and drug development?
The beneficial properties of PEG8 spacers make them integral to the design of advanced therapeutics and research tools.[1]
-
Antibody-Drug Conjugates (ADCs): PEG8 spacers are used to link potent cytotoxic drugs to monoclonal antibodies.[10] This improves the solubility and stability of the ADC and helps achieve a precise drug-to-antibody ratio (DAR).[1][9] The approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker containing a PEG8 chain.[1][7]
-
PROteolysis TArgeting Chimeras (PROTACs): These molecules require a linker to connect a target-binding ligand to an E3 ligase-binding ligand, and PEG spacers are often used for this purpose.[1]
-
Targeted Drug Delivery: PEG8 linkers can be used to attach targeting molecules to nanocarriers like liposomes or nanoparticles, improving their circulation time and targeting specificity.[11]
-
In Vivo Imaging: In probes like Cy5-tetrazine, a PEG8 linker enhances solubility and provides spatial separation between the fluorophore and the reactive moiety, improving probe performance.[5]
Troubleshooting Guide
This section addresses common problems encountered during bioconjugation experiments involving PEG8 spacers.
Q5: I am observing low conjugation yield. What are the potential causes and solutions?
Low yield is a frequent issue in bioconjugation. The table below outlines common causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution(s) |
| Inactive Reagents | The reactive groups on the PEG linker (e.g., NHS-ester, Maleimide) can hydrolyze if exposed to moisture. Use fresh, high-quality anhydrous DMSO or DMF to dissolve the linker immediately before use.[12] Store reagents properly in a desiccated environment.[12] |
| Incorrect Reaction Buffer/pH | The optimal pH depends on the conjugation chemistry. For NHS-ester reactions with amines (lysines), use a pH of 7.2-7.4.[13] For maleimide (B117702) reactions with thiols (cysteines), a pH of 6.5-7.0 is preferred.[13] Avoid buffers containing primary amines like Tris or glycine (B1666218) for NHS-ester reactions, as they will compete with the target.[12] |
| Oxidized Thiols (for Maleimide Chemistry) | Cysteine residues can form disulfide bonds and become unreactive. Before conjugation, reduce the biomolecule with an agent like TCEP or DTT. It is critical to remove the reducing agent (e.g., using a desalting column) before adding the maleimide-PEG linker.[2] |
| Insufficient Molar Excess of PEG Linker | The stoichiometry of the reaction is crucial. Perform small-scale pilot reactions to optimize the molar ratio of the PEG linker to the biomolecule.[13] A 10- to 20-fold molar excess of the linker is a common starting point for NHS-ester reactions.[2] |
| Steric Hindrance | Even with a spacer, the conjugation site on the biomolecule might be sterically hindered. Consider using a site-specific conjugation strategy to attach the linker to a more accessible region, away from the active site.[2][14] |
Q6: My final conjugate shows reduced biological activity. How can I fix this?
Reduced activity suggests that the conjugation process or the attached payload is interfering with the biomolecule's function.
| Potential Cause | Recommended Solution(s) |
| Conjugation at or near the Active Site | The PEG linker may have attached to a residue within or near the biomolecule's active or binding site. Use site-specific conjugation methods to direct the linker to a different location.[2] Characterize the conjugation sites using techniques like mass spectrometry. |
| Conformational Changes | The conjugation process might have altered the protein's structure. Analyze the conjugate's secondary and tertiary structure using circular dichroism (CD) spectroscopy.[2] Optimize reaction conditions (e.g., lower temperature, shorter incubation time) to minimize the risk of denaturation.[2] |
| Payload Interference | The payload itself might be sterically hindering the biomolecule's function. This is a key reason for using a spacer. If activity is still low with a PEG8, consider testing a longer PEG spacer (e.g., PEG12 or PEG24) to provide greater separation.[2] |
Q7: My purified conjugate is showing aggregation. What should I do?
While PEG linkers are designed to increase solubility, aggregation can still occur, especially with highly hydrophobic payloads or high drug-to-antibody ratios (DAR).[2][6]
| Potential Cause | Recommended Solution(s) |
| High Hydrophobicity | The hydrophobic nature of the payload may not be sufficiently masked by the PEG8 spacer. Analyze the conjugate for aggregates using Size-Exclusion Chromatography (SEC).[2][4] |
| High DAR | A high number of attached payloads can increase the overall hydrophobicity and lead to aggregation. Optimize the conjugation reaction to achieve a lower, more controlled DAR.[9] |
| Suboptimal Formulation Buffer | The buffer used for storage and analysis can impact stability. Optimize the formulation buffer (e.g., adjust pH, add excipients) to improve the long-term stability of the conjugate.[2] |
| Insufficient PEG Length | In some cases, a PEG8 spacer may not be sufficient to prevent aggregation induced by a very hydrophobic payload. Consider using a longer or branched PEG linker to better shield the payload.[2][15] |
Data Presentation
Table 1: Comparative Impact of Spacer Type on Binding Affinity
This table summarizes data from a study on aptamer-amphiphiles, illustrating how PEG spacers improve binding affinity (lower dissociation constant, Kd) compared to no spacer or hydrophobic alkyl spacers.[4]
| Spacer Type | Spacer Length | Dissociation Constant (Kd) in nM |
| No Spacer | - | 15.1 ± 2.1 |
| PEG4 | 4 ethylene glycol units | 10.2 ± 1.5 |
| PEG8 | 8 ethylene glycol units | 8.9 ± 1.2 |
| PEG24 | 24 ethylene glycol units | 7.8 ± 1.1 |
| Alkyl C12 | 12 carbon atoms | 25.4 ± 3.5 |
| Alkyl C24 | 24 carbon atoms | 31.2 ± 4.3 |
Data indicates that PEG spacers result in significantly stronger binding interactions compared to no-spacer or alkyl spacer controls.[4]
Table 2: Illustrative Impact of PEG Spacer Length on Average Drug-to-Antibody Ratio (DAR)
This table shows representative data on how PEG length can influence the average DAR of a cysteine-conjugated ADC. The optimal length can vary depending on the specific molecules involved.[2]
| PEG Spacer Length | Average DAR |
| PEG4 | 2.5 |
| PEG6 | 5.0 |
| PEG8 | 4.8 |
| PEG12 | 3.7 |
| PEG24 | 3.0 |
This illustrative data shows a non-linear relationship where intermediate PEG lengths (PEG6, PEG8) achieved the highest DAR, potentially due to a trade-off between increased solubility and increasing steric hindrance from the linker itself.[2][9]
Visualizations
Caption: Logical flow of PEG8 spacer's functional contributions.
Caption: General experimental workflow for bioconjugation.
Caption: Troubleshooting decision tree for common issues.
Experimental Protocols
Protocol 1: General Conjugation of an NHS-Ester-PEG8 Linker to Protein Primary Amines
This protocol describes a general method for conjugating an NHS-ester functionalized PEG8 linker to primary amines (e.g., lysine (B10760008) residues) on a protein.[2]
-
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4) at 2-10 mg/mL.
-
NHS-Ester-PEG8 linker.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer: 1 M Tris-HCl, pH 7.4.
-
Purification tools: Size-exclusion chromatography (SEC) column or dialysis cassettes.
-
-
Procedure:
-
Prepare Protein: Ensure the protein solution is in the correct amine-free buffer at the desired concentration.[2]
-
Prepare PEG8-NHS Ester: Immediately before use, dissolve the NHS-Ester-PEG8 in anhydrous DMSO to create a stock solution (e.g., 10-50 mg/mL).[2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG8-NHS ester to the protein solution. Mix gently but thoroughly.[2]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[2]
-
Purification: Remove excess, unreacted PEG linker and byproducts using an appropriate method like SEC or dialysis against the desired formulation buffer.[2]
-
Characterization: Analyze the purified conjugate by SDS-PAGE (to observe a molecular weight shift), mass spectrometry (to confirm conjugation), and HPLC (to assess purity and aggregation).[2]
-
Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC)
This method is used to separate proteins and their conjugates based on size, allowing for the detection and quantification of monomers, dimers, and higher-order aggregates.[4]
-
Materials:
-
Purified protein conjugate sample.
-
SEC column suitable for the molecular weight range of the protein.
-
HPLC system with a UV detector (280 nm).
-
Mobile phase buffer (e.g., PBS, pH 7.4).
-
-
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase buffer at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[4]
-
Sample Preparation: Filter the protein conjugate sample through a 0.22 µm syringe filter to remove any particulate matter.[4]
-
Injection: Inject a known volume of the sample (e.g., 20 µL) onto the column.[4]
-
Elution and Detection: Run the separation at a constant flow rate. Monitor the elution profile by measuring the absorbance at 280 nm.[4]
-
Data Analysis: Identify and integrate the peaks corresponding to the monomer, dimer, and any higher molecular weight species (aggregates).[4] Calculate the percentage of each species by dividing the area of each peak by the total area of all peaks. A lower percentage of aggregates indicates higher sample stability and purity.[4]
-
Protocol 3: In Vitro Cytotoxicity (MTT) Assay for ADCs
This assay measures the metabolic activity of cells and is commonly used to determine the cytotoxic effects of an ADC.[4]
-
Materials:
-
Target cancer cell line.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
ADC dilutions.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).
-
Microplate reader.
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells (medium only).[4]
-
Incubation: Incubate the plate for a specific period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells and plot the results to determine the IC50 value.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. purepeg.com [purepeg.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle for Bioconjugation: (S,E)-TCO2-PEG8-NHS Ester vs. DBCO-PEG-NHS Ester
In the rapidly evolving landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of applications ranging from therapeutic drug development to advanced cellular imaging. Among the most powerful tools in the chemist's arsenal (B13267) are the bioorthogonal click reactions, prized for their high efficiency, specificity, and biocompatibility. This guide provides a detailed comparison of two leading copper-free click chemistry reagents: (S,E)-TCO2-PEG8-NHS ester, which participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction, and DBCO-PEG-NHS ester, a key player in strain-promoted azide-alkyne cycloaddition (SPAAC).
At their core, both molecules feature an N-hydroxysuccinimidyl (NHS) ester, a functional group adept at reacting with primary amines on biomolecules like proteins and antibodies, thereby tethering a reactive handle for subsequent "clicking." The crucial difference lies in these reactive handles: the trans-cyclooctene (B1233481) (TCO) group in the former, and the dibenzocyclooctyne (DBCO) in the latter. Their respective reaction partners and kinetic profiles set them apart for different experimental needs.
Executive Summary: TCO Reigns Supreme in Speed
The most striking distinction between the TCO-tetrazine and DBCO-azide ligation chemistries is the reaction speed. The IEDDA reaction between TCO and its tetrazine partner is widely regarded as the fastest bioorthogonal reaction known, with second-order rate constants orders of magnitude higher than those of the SPAAC reaction.[1][2][3][4] This exceptional velocity allows for efficient conjugation at very low reactant concentrations, a significant advantage for in vivo applications and the labeling of sensitive biological targets.[2][5]
While the DBCO-azide reaction is slower, it remains a robust and highly effective method for bioconjugation, offering excellent stability and specificity.[6] The choice between the two often comes down to the specific demands of the experiment, balancing the need for unparalleled speed against other factors like reagent stability and availability.
Quantitative Comparison: A Tale of Two Chemistries
The performance of these two bioconjugation strategies can be quantitatively assessed by comparing their reaction kinetics and other key features.
| Feature | (S,E)-TCO-Tetrazine Ligation | DBCO-Azide Ligation (SPAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000+[1][2] | ~10⁻² - 1[4] |
| Biocompatibility | Excellent (copper-free)[1][2] | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, physiological pH, room temperature[1] | Aqueous media, physiological pH, room temperature[6] |
| Primary Advantage | Exceptionally fast reaction kinetics[1][2][3] | High stability and specificity, widely used[6] |
| Potential Considerations | Stability of some TCO and tetrazine derivatives can vary[7] | Slower reaction rates compared to TCO-tetrazine[8] |
Reaction Mechanisms and Experimental Workflow
To visualize the chemical transformations and the experimental process, the following diagrams illustrate the reaction pathways and a typical workflow for antibody conjugation.
Caption: Reaction mechanisms of TCO-Tetrazine and DBCO-Azide click chemistry.
Caption: General experimental workflow for antibody conjugation.
Detailed Experimental Protocols
The following are generalized protocols for labeling an antibody with this compound or DBCO-PEG-NHS ester.
Part 1: Antibody Preparation and Labeling with NHS Ester
1. Antibody Buffer Exchange:
-
Objective: To remove any primary amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA) that would compete with the antibody for reaction with the NHS ester.
-
Procedure:
2. Preparation of NHS Ester Stock Solution:
-
Objective: To prepare a fresh solution of the NHS ester for conjugation.
-
Procedure:
3. Antibody Labeling Reaction:
-
Objective: To covalently attach the TCO or DBCO moiety to the antibody.
-
Procedure:
4. Quenching the Reaction:
-
Objective: To stop the labeling reaction by consuming any unreacted NHS ester.
-
Procedure:
5. Purification of the Labeled Antibody:
-
Objective: To remove excess, unreacted NHS ester and the quenching agent.
-
Procedure:
Part 2: Bioorthogonal Conjugation Reaction
1. Click Chemistry Reaction:
-
Objective: To conjugate the TCO- or DBCO-labeled antibody with its corresponding tetrazine- or azide-functionalized molecule.
-
Procedure:
-
Mix the purified labeled antibody with a slight molar excess (e.g., 1.5 to 4-fold) of the tetrazine- or azide-containing molecule.[11]
-
Incubate the reaction mixture. Incubation times will vary significantly based on the chosen chemistry:
-
2. Final Purification and Characterization:
-
Objective: To remove any unreacted tetrazine or azide molecule and to characterize the final conjugate.
-
Procedure:
-
Purify the final antibody conjugate using size-exclusion chromatography or another suitable method.
-
Determine the degree of labeling (DOL) by spectrophotometry, measuring the absorbance at 280 nm for the antibody and at the specific wavelength for the conjugated molecule.[9]
-
Conclusion
Both this compound and DBCO-PEG-NHS ester are powerful reagents for creating bioconjugates through copper-free click chemistry. The IEDDA reaction enabled by TCO is unparalleled in terms of speed, making it the premier choice for applications where reaction time is critical or when working with low concentrations of reactants.[1][2] The SPAAC reaction with DBCO, while slower, is a highly reliable and widely adopted method that provides excellent stability and specificity for a broad range of bioconjugation needs.[6] The selection between these two outstanding chemical tools will ultimately be guided by the specific requirements of the biological system under investigation and the desired attributes of the final conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. precisepeg.com [precisepeg.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. interchim.fr [interchim.fr]
A Head-to-Head Battle of Bioorthogonal Titans: TCO-Tetrazine vs. SPAAC
In the rapidly evolving landscape of bioconjugation, the ability to selectively and efficiently label biomolecules in complex biological systems is paramount. Among the arsenal (B13267) of "click chemistry" reactions, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine (Tz), and the strain-promoted alkyne-azide cycloaddition (SPAAC), stand out as two of the most powerful and widely adopted catalyst-free bioorthogonal ligations. This guide provides a comprehensive kinetic comparison of these two reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their specific applications in drug development, diagnostics, and fundamental biological research.
Kinetic Performance: A Tale of Two Speeds
The most striking difference between the TCO-tetrazine ligation and SPAAC lies in their reaction kinetics. The TCO-tetrazine reaction is renowned for its exceptionally fast reaction rates, with second-order rate constants (k₂) that are orders of magnitude higher than those of SPAAC.[1][2] This kinetic superiority allows for rapid labeling at very low concentrations, a critical advantage for in vivo applications where reactant concentrations are inherently limited.[3]
The rate of the TCO-tetrazine ligation can be finely tuned by modifying the substituents on either the tetrazine or the TCO, with rates spanning from approximately 1 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹.[4][5] Electron-withdrawing groups on the tetrazine ring generally lead to faster kinetics.[5] In contrast, SPAAC reactions are significantly slower, with rate constants typically falling in the range of 10⁻³ to 1 M⁻¹s⁻¹.[6][7] While slower, this moderate reaction rate can be advantageous for long-term cell monitoring studies where greater stability of the reactants is desired.[6]
Below is a comparative summary of the second-order rate constants for selected TCO-tetrazine and SPAAC reactions.
Table 1: Comparative Second-Order Rate Constants for TCO-Tetrazine Ligation
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Buffer |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS |
| Hydrogen substituted tetrazine | TCO | up to 30,000 | Aqueous Media |
| Tetrazine 1 | TCO | 26,000 ± 500 | PBS (pH 7.4) |
| Tetrazine 2 (electron-donating group) | TCO | 820 ± 70 | PBS (pH 7.4) |
| Tetrazine 4 (electron-withdrawing group) | TCO | 22,000 ± 2,000 | PBS (pH 7.4) |
| 2Pyr₂ (bis-pyridyl tetrazine) | TCO-PEG₄ | 69,400 | DPBS |
| DHP₂ (dihydropyridazine tetrazine) | TCO-PEG₄ | 6,450 | DPBS |
Note: The specific rate constants can vary depending on the experimental conditions such as temperature and pH.[5][8]
Table 2: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne (B158145) | Azide (B81097) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Buffer |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7) |
| Sulfo DBCO-amine | 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7) |
| m[9+1]CPP | Benzyl azide | 9.6 x 10⁻³ | Deuterated DMSO |
| Alexa488-DIBO | Rho S144azF | 62 ± 12 | - |
| BCN | Benzyl azide | 0.15 | DMSO |
Note: SPAAC reaction rates are sensitive to the choice of buffer, pH, and temperature.[7][9][10]
Experimental Protocols
Accurate determination of kinetic parameters is crucial for comparing and optimizing bioconjugation strategies. Below are detailed protocols for monitoring the kinetics of TCO-tetrazine and SPAAC reactions.
Protocol 1: Monitoring TCO-Tetrazine Ligation via UV-Vis Spectroscopy
This method relies on the characteristic absorbance of the tetrazine moiety, which disappears upon reaction with TCO.[11]
-
Prepare Stock Solutions: Prepare stock solutions of the tetrazine and TCO in a suitable solvent such as DMSO or DMF.[4]
-
Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the desired reaction buffer.[4]
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in a spectrophotometer and start the measurement. To initiate the reaction, add the tetrazine solution and mix rapidly.[4]
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[4]
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation. For pseudo-first-order conditions (one reactant in large excess), the second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the excess reactant.[12]
Protocol 2: Monitoring SPAAC Reaction via NMR Spectroscopy
NMR spectroscopy allows for the direct monitoring of the disappearance of reactants and the appearance of the product.[13]
-
Prepare Solutions: Prepare solutions of the cyclooctyne and azide in a deuterated solvent (e.g., DMSO-d₆) at known concentrations.[14]
-
Initiate the Reaction: Mix the cyclooctyne and azide solutions in an NMR tube at a controlled temperature.[13]
-
Acquire Spectra: Acquire ¹H NMR spectra at regular time intervals.[13]
-
Analyze Data: Determine the concentrations of reactants and product at each time point by integrating characteristic peaks.
-
Calculate Reaction Rate: Plot the inverse of the concentration of the limiting reactant versus time. The slope of the resulting linear plot will be the second-order rate constant (k₂).[15]
Protocol 3: Monitoring SPAAC Reaction via Inline ATR-IR Spectroscopy
This technique is particularly useful for monitoring the disappearance of the characteristic azide stretch at approximately 2100 cm⁻¹.[10]
-
Prepare Solutions: Prepare solutions of the cyclooctyne and azide in a suitable solvent.[13]
-
Set up the ATR-IR Probe: Place an inline ATR-IR probe connected to a spectrometer into the reaction vessel.[10]
-
Initiate the Reaction: Mix the reactants at a controlled temperature.[13]
-
Record Spectra: Continuously record the IR spectrum of the reaction mixture.[13]
-
Analyze Data: Monitor the decrease in the integrated area of the azide peak over time.[13]
-
Calculate Reaction Rate: Calculate the second-order rate constant from the reaction progress data.[13]
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Conclusion
Both the TCO-tetrazine ligation and SPAAC are powerful and indispensable tools in the field of chemical biology. The choice between them should be guided by the specific requirements of the application. For applications demanding rapid conjugation at low concentrations, such as in vivo imaging and the labeling of low-abundance biomolecules, the unparalleled kinetics of the TCO-tetrazine reaction make it the superior choice.[1][3] Conversely, for applications where slower, more controlled labeling is permissible or even desirable, and where the stability of the reactive handles over extended periods is a priority, SPAAC presents a robust and reliable alternative.[6] By understanding the kinetic nuances and having access to reliable experimental protocols, researchers can harness the full potential of these remarkable bioorthogonal reactions to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Khan Academy [khanacademy.org]
TCO Ligation vs. CuAAC Click Chemistry: A Comparative Guide for Researchers
In the rapidly evolving landscape of bioconjugation and chemical biology, "click chemistry" has become an indispensable tool for researchers, scientists, and drug development professionals. Among the most prominent click reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the more recent inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO), known as TCO ligation. While both offer powerful means of covalently linking molecules, TCO ligation presents significant advantages over CuAAC, particularly for applications within complex biological systems. This guide provides an objective comparison of these two powerful chemistries, supported by experimental data and detailed protocols.
At a Glance: TCO Ligation vs. CuAAC
The fundamental differences between TCO ligation and CuAAC lie in their reaction mechanisms, which directly impact their speed, biocompatibility, and suitability for various applications. TCO ligation is a bioorthogonal reaction that proceeds without the need for a catalyst, driven by the inherent reactivity of the strained TCO and the electron-deficient tetrazine.[1] In contrast, CuAAC requires a copper(I) catalyst to proceed efficiently.[2]
| Feature | TCO Ligation (Tetrazine-TCO) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder (IEDDA) cycloaddition | Huisgen 1,3-dipolar cycloaddition |
| Catalyst Required | No | Yes (Copper(I)) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000 | 10 - 10⁴ |
| Biocompatibility | Excellent (copper-free)[3] | Limited in vivo due to copper cytotoxicity[2] |
| Reaction Conditions | Aqueous media, room temperature, physiological pH | Aqueous media, room temperature; requires a reducing agent and a copper-chelating ligand[4] |
| Byproducts | Nitrogen gas (N₂)[5] | None from the core reaction, but potential for side reactions from catalyst components |
| Ideal Applications | Live-cell imaging, in vivo studies, antibody-drug conjugates (ADCs), low concentration applications[1][6] | Bioconjugation in controlled in vitro environments, material science, synthesis of complex molecules[7][8] |
The Decisive Advantage: Biocompatibility and Reaction Kinetics
The most significant advantage of TCO ligation over CuAAC is its exceptional biocompatibility.[3] The copper catalyst required for CuAAC is known to be cytotoxic, limiting its application in living cells and whole organisms.[2][9] Copper ions can generate reactive oxygen species (ROS), which can damage cells and interfere with biological processes.[10] TCO ligation, being catalyst-free, circumvents this issue entirely, making it the superior choice for in vivo studies and live-cell imaging.[1][11]
Furthermore, TCO ligation boasts significantly faster reaction kinetics than CuAAC.[5][12] The second-order rate constants for TCO ligation can be several orders of magnitude higher than those for CuAAC, enabling efficient conjugation at very low concentrations of reactants.[1][6] This is particularly advantageous when working with sensitive biomolecules or in systems where high concentrations of labeling reagents could be perturbative. The rapid kinetics also allow for real-time monitoring of dynamic processes in living systems.[13]
Visualizing the Reactions
To better understand the chemical transformations, the following diagrams illustrate the reaction mechanisms of TCO ligation and CuAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Characterizing TCO-Labeled Proteins with Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using trans-cyclooctene (B1233481) (TCO) labeling in conjunction with mass spectrometry for protein characterization against established methods like Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). We will delve into the principles, experimental workflows, and performance of these techniques, supported by experimental data to inform your choice of protein analysis strategy.
Introduction to Protein Labeling for Mass Spectrometry
Quantitative mass spectrometry is a cornerstone of proteomics, enabling the large-scale identification and quantification of proteins in complex biological samples.[1] Chemical labeling strategies are often employed to improve the accuracy and throughput of quantification.[1] These methods introduce a unique mass or reporter ion tag to proteins or peptides, allowing for the relative or absolute quantification of protein abundance between different samples. This guide focuses on the characterization of proteins labeled with TCO, a bioorthogonal handle that allows for highly specific and efficient chemical modification of proteins.
Principles of TCO-Labeling and Bioorthogonal Chemistry
TCO labeling is a two-step process rooted in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[2][3]
-
Protein Modification : A protein of interest is first functionalized with a trans-cyclooctene (TCO) moiety. This is typically achieved by reacting primary amines (e.g., the side chain of lysine (B10760008) residues) with a TCO-N-hydroxysuccinimide (NHS) ester.[2]
-
Click Reaction : The TCO-modified protein is then reacted with a molecule of interest that has been conjugated to a tetrazine (Tz). This reaction, an inverse-electron-demand Diels-Alder cycloaddition, is exceptionally fast and highly specific, proceeding rapidly without the need for a cytotoxic copper catalyst.[3][4]
This highly selective ligation allows for the attachment of various tags to the protein, including affinity tags for enrichment or reporter tags for quantification by mass spectrometry.
Experimental Workflow for TCO-Labeling and Mass Spectrometry Analysis
The general workflow for characterizing TCO-labeled proteins by mass spectrometry involves protein extraction, labeling, digestion, and LC-MS/MS analysis.
Comparison with Alternative Labeling Methods
TCO-labeling offers a unique approach to protein characterization. Here, we compare it with two widely used quantitative proteomics methods: Tandem Mass Tags (TMT) and Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).
Tandem Mass Tags (TMT)
TMT is an isobaric labeling method where peptides from different samples are chemically labeled with tags that have the same total mass.[5] Upon fragmentation in the mass spectrometer, reporter ions with unique masses are generated, and the relative abundance of peptides is determined by comparing the intensities of these reporter ions.[6]
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique where cells are grown in media containing either normal ("light") or heavy-isotope-labeled ("heavy") essential amino acids.[7] The heavy amino acids are incorporated into all newly synthesized proteins. After cell lysis, samples are mixed, and the relative protein abundance is determined by the ratio of the peptide ion intensities of the heavy and light forms in the mass spectrometer.[8]
The following table summarizes the key features and performance metrics of TCO-labeling, TMT, and SILAC.
| Feature | TCO-Labeling | Tandem Mass Tags (TMT) | SILAC |
| Principle | Bioorthogonal chemical labeling | Isobaric chemical labeling | Metabolic labeling |
| Labeling Reaction | Inverse-electron-demand Diels-Alder | NHS ester chemistry | In vivo incorporation of heavy amino acids |
| Specificity | High, due to bioorthogonality[3] | Targets primary amines (N-terminus, Lysine) | Labels all newly synthesized proteins |
| Multiplexing | Dependent on the tetrazine-tag design | Up to 18-plex[9] | Typically 2-plex or 3-plex[8] |
| Sample Type | Purified proteins, cell lysates, in vivo | Cell lysates, tissues | Proliferating cells in culture |
| Workflow Stage of Labeling | Protein level | Peptide level | In vivo (protein level) |
| Quantitative Readout | MS1-level quantification (based on tag) | MS2 or MS3-level reporter ions[10] | MS1-level peptide ion ratios[8] |
| Reported Labeling Efficiency | High, often exceeding 99% for the click reaction[2] | Generally >95% with optimized protocols[11] | >97% incorporation after sufficient cell doublings[8] |
| Known Limitations | Potential for steric hindrance from the TCO group. Requires a two-step labeling process. | Ratio compression due to co-isolation of interfering ions in MS2.[7] | Not suitable for non-dividing cells or tissues. Can be expensive for large-scale experiments.[1] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester
This protocol describes the initial step of functionalizing a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.[2]
Materials:
-
Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
Procedure:
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer.
-
Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEGn-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
Purification: Remove excess, unreacted TCO reagent using a desalting spin column or dialysis.
Protocol 2: Ligation of TCO-labeled Protein with a Tetrazine-functionalized Molecule
This protocol details the click chemistry reaction to attach a tetrazine-functionalized tag to the TCO-labeled protein.[2]
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule of interest (e.g., biotin-tetrazine, fluorescent dye-tetrazine)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
Procedure:
-
Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.
-
Ligation Reaction: Add a 1.5- to 3-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled protein.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Analysis: The resulting labeled protein can be analyzed by SDS-PAGE (which may show a mobility shift) or directly by mass spectrometry.
Mass Spectrometry Data Analysis
The data analysis workflow for TCO-labeled proteins will depend on the nature of the tetrazine tag used for quantification.
For a tag that introduces a specific mass shift, quantification would typically be performed at the MS1 level by comparing the intensities of the labeled and unlabeled peptide peaks. This is similar to the data analysis for SILAC experiments. If a reporter ion-containing tetrazine tag is used, the analysis would be more akin to a TMT experiment, with quantification based on the MS2 or MS3 reporter ion intensities.
Signaling Pathway Diagram
TCO-labeling can be a powerful tool to study signaling pathways by allowing for the specific capture and analysis of pathway components. For example, a TCO-labeled antibody could be used to pull down a target protein and its interacting partners, which can then be identified and quantified by mass spectrometry.
Conclusion
Characterizing proteins using TCO-labeling and mass spectrometry is a powerful approach that leverages the high specificity and efficiency of bioorthogonal click chemistry. While it offers distinct advantages in terms of reaction specificity and the ability to label proteins in complex biological environments, it is important to consider the specific requirements of your experiment when choosing a labeling strategy.
For studies requiring high multiplexing capabilities, TMT remains a strong choice.[9] For metabolic labeling in cell culture, SILAC provides a robust and accurate quantification method.[7] TCO-labeling, with its unique bioorthogonal nature, opens up new possibilities for targeted protein analysis, particularly for in vivo labeling and the study of protein interactions in their native context. The choice of the optimal method will ultimately depend on the biological question, sample type, and available instrumentation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]
- 10. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Determining the Degree of Labeling (DOL) for TCO Conjugates
A critical step in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics is the precise characterization of the final product. A key parameter in this characterization is the Degree of Labeling (DOL), which defines the average number of molecules conjugated to a protein, typically an antibody. For trans-cyclooctene (B1233481) (TCO) conjugates, which are pivotal in bioorthogonal click chemistry, accurate DOL determination is essential for ensuring batch-to-batch consistency, optimizing efficacy, and understanding the therapeutic window. This guide provides a comprehensive comparison of the primary analytical methods used for DOL determination of TCO conjugates, offering researchers and drug development professionals the insights needed to select the most appropriate technique for their specific needs.
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a powerful tool for bioconjugation due to its exceptionally fast reaction kinetics and biocompatibility.[1][2] TCO-functionalized molecules, particularly antibodies, are central to this technology. The number of TCO molecules attached to the antibody directly influences the subsequent attachment of therapeutic payloads or imaging agents. An optimal DOL is crucial; a low DOL may result in insufficient efficacy, while a high DOL can lead to aggregation, altered pharmacokinetics, and potential toxicity.[3]
This guide compares three widely used methods for determining the DOL of TCO conjugates: UV-Vis Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each method is evaluated based on its principle, accuracy, precision, sensitivity, cost, and speed, with supporting data and detailed experimental protocols.
Comparison of DOL Determination Methods
A summary of the key performance characteristics of each method is presented in the table below, allowing for a direct comparison to aid in the selection of the most suitable technique for your research.
| Feature | UV-Vis Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures absorbance of the protein and the TCO label at specific wavelengths. | Measures the mass-to-charge ratio of the intact conjugate and its subunits. | Separates conjugate species based on physicochemical properties (e.g., hydrophobicity). |
| Accuracy | Good, but can be affected by overlapping spectra and impurities.[4][5] | High, provides exact mass and distribution of labeled species.[4][6] | Good, dependent on resolution and standard availability.[7] |
| Precision | Good, with typical relative standard deviations (RSD) below 5%.[8] | High, provides precise information on the distribution of DOL species. | Good, with RSD values typically below 5%.[7] |
| Sensitivity | Moderate, requires relatively pure samples in the microgram range.[9] | High, capable of detecting low-level modifications and isoforms.[10][11] | High, with sensitive detectors allowing for the analysis of low concentration samples.[12] |
| Cost | Low, equipment is widely available. | High, requires specialized instrumentation and expertise.[13] | Moderate, dependent on the system and detectors used. |
| Analysis Time | Fast, measurements take only a few minutes per sample.[14] | Moderate to high, depending on sample preparation and data analysis.[15] | Moderate, with run times typically ranging from 10 to 30 minutes per sample.[12] |
| Information Provided | Average DOL. | Average DOL, distribution of species, and confirmation of conjugation sites. | Average DOL and distribution of species based on retention time. |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below to guide researchers in their implementation.
UV-Vis Spectroscopy for DOL Determination
This method is based on the Beer-Lambert law and is the most common and straightforward technique for estimating the average DOL.[16] It requires measuring the absorbance of the purified TCO-conjugated antibody at two wavelengths: 280 nm (for the protein) and a wavelength where the TCO linker has a characteristic absorbance (e.g., 350 nm for a UV-Tracer TCO-NHS ester).[2]
Protocol:
-
Sample Preparation: Purify the TCO-conjugated antibody from excess, unreacted TCO-NHS ester using a desalting column or dialysis.
-
Spectrophotometer Setup: Use a UV-transparent quartz cuvette and set the spectrophotometer to measure absorbance at 280 nm and the specific wavelength for the TCO linker.
-
Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the TCO linker's maximum absorbance wavelength (A_linker).
-
If the TCO linker also absorbs at 280 nm, a correction factor must be applied.[2]
-
-
Calculation: The DOL is calculated using the following formula:
DOL = (A_linker × ε_protein) / ((A₂₈₀ - A_linker × CF) × ε_linker)
Where:
-
A_linker = Absorbance of the conjugate at the linker's λ_max
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG)[3]
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
CF = Correction factor (A₂₈₀ of the linker / A_linker of the linker)
-
ε_linker = Molar extinction coefficient of the TCO linker at its λ_max
-
Mass Spectrometry for DOL Determination
Mass spectrometry provides a highly accurate measurement of the molecular weight of the intact antibody-TCO conjugate, allowing for the direct determination of the number of TCO molecules attached.[4] This technique can also reveal the distribution of different labeled species.
Protocol:
-
Sample Preparation: The purified TCO-conjugated antibody is typically desalted into a volatile buffer (e.g., ammonium (B1175870) acetate) compatible with mass spectrometry. For more detailed analysis, the conjugate can be fragmented into its light and heavy chains.
-
Mass Spectrometry Analysis:
-
Introduce the sample into the mass spectrometer (e.g., ESI-QTOF).
-
Acquire the mass spectrum of the intact conjugate or its subunits.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the molecular weights of the different species.
-
Calculate the mass difference between the unmodified antibody and the TCO-conjugated species to determine the number of TCO molecules attached.
-
The average DOL and the distribution of different DOL species can be calculated from the relative abundance of each peak.
-
High-Performance Liquid Chromatography (HPLC) for DOL Determination
HPLC, particularly Hydrophobic Interaction Chromatography (HIC), can be used to separate different TCO-conjugated antibody species based on the increased hydrophobicity conferred by the TCO linker.[4] The retention time of each species correlates with the number of TCO molecules attached.
Protocol:
-
Sample Preparation: The purified TCO-conjugated antibody is buffer-exchanged into the initial mobile phase of the HPLC method.
-
HPLC Analysis:
-
Inject the sample onto an appropriate HIC column.
-
Elute the different species using a decreasing salt gradient.
-
Detect the eluting species using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the area of each peak in the chromatogram.
-
The number of peaks corresponds to the different DOL species present.
-
The average DOL can be calculated by considering the area and the corresponding number of TCO molecules for each peak.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps involved in TCO conjugation and subsequent DOL determination.
Conclusion
The choice of method for determining the DOL of TCO conjugates depends on a variety of factors, including the required accuracy, the available instrumentation, and the stage of drug development. UV-Vis spectroscopy offers a rapid and cost-effective means for routine analysis, providing a reliable average DOL. For more in-depth characterization, including the distribution of labeled species and confirmation of conjugation, mass spectrometry is the gold standard, offering unparalleled accuracy and detail. HPLC provides a valuable orthogonal method for separating and quantifying different conjugate species, offering a good balance of information and cost. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and consistency of their TCO-conjugated biomolecules, ultimately accelerating the development of novel targeted therapies.
References
- 1. agilent.com [agilent.com]
- 2. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. brieflands.com [brieflands.com]
- 8. mt.com [mt.com]
- 9. ACTTR Inc. - What Are The Advantages And Disadvantages of An UV-Vis Spectrophotometer? [acttr.com]
- 10. Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improving the Sensitivity of Protein Quantification by Immunoaffinity Liquid Chromatography—Triple Quadrupole Mass Spectrometry Using an Iterative Transition Summing Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jchemrev.com [jchemrev.com]
- 14. contractpharma.com [contractpharma.com]
- 15. youtube.com [youtube.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Stability Showdown: TCO vs. Norbornene in IEDDA Reactions for Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals, the choice of dienophile is a critical decision point in designing robust and efficient inverse-electron demand Diels-Alder (IEDDA) reactions. This guide provides an objective comparison of the stability and reactivity of two commonly used dienophiles: trans-cyclooctene (B1233481) (TCO) and norbornene, supported by experimental data to inform your selection process.
The IEDDA reaction has emerged as a powerful tool in bioorthogonal chemistry, enabling the selective modification of biomolecules in complex biological systems. The success of this reaction hinges on the careful selection of the diene (typically a tetrazine) and the dienophile. Among the various dienophiles, TCO and norbornene have gained significant attention due to their distinct reactivity and stability profiles. While TCO is renowned for its exceptional reaction speed, norbornene offers a more stable and cost-effective alternative.
Reactivity: A Tale of Two Speeds
The most striking difference between TCO and norbornene lies in their reaction kinetics with tetrazines. TCO derivatives exhibit significantly faster reaction rates, often orders of magnitude higher than those of norbornenes. This rapid reactivity is attributed to the high ring strain of the trans-double bond within the eight-membered ring of TCO, which is released upon cycloaddition.
Norbornene, a bicyclic alkene, possesses a lower degree of ring strain compared to TCO, resulting in slower reaction kinetics. However, its reactivity can be modulated through the introduction of substituents and by selecting the appropriate stereoisomer, with exo-norbornene derivatives generally reacting faster than their endo counterparts.[1][2]
Stability Under Physiological Conditions: A Critical Consideration
For in vivo applications and experiments requiring long incubation times, the stability of the dienophile is paramount. Here, norbornene demonstrates a clear advantage. It is generally considered chemically robust, easier to handle, and stable under a wide range of conditions.[1][3][4]
In contrast, the high reactivity of TCO comes at the cost of reduced stability. TCO can be susceptible to isomerization to its much less reactive cis-cyclooctene (CCO) form, particularly in the presence of copper ions, thiols, and under acidic conditions.[5][6][7] This isomerization can lead to a loss of reactivity over time, posing a challenge for long-term studies. To address this limitation, more stable TCO derivatives, such as dioxolane-fused TCO (d-TCO), have been developed, showing improved stability in human serum.[8]
Data Presentation: Quantitative Comparison of Reaction Rates
The following table summarizes the second-order rate constants (k₂) for the IEDDA reaction between various TCO and norbornene derivatives with different tetrazines, providing a quantitative basis for comparison.
| Dienophile | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol | 25 | ~10³ - 10⁶ | [1] |
| (E)-bicyclo[6.1.0]non-4-ene | 3,6-dipyridyl-s-tetrazine | Methanol | 25 | 19 times more reactive than TCO | [9] |
| d-TCO (syn isomer) | Diphenyl-s-tetrazine | Water | 25 | 366,000 | [8] |
| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | Aqueous solution | Room Temp | ~2 | [1] |
| exo-Norbornene derivative | Tetrazine | Not specified | Not specified | 3 times faster than endo isomer | [2][8] |
| ManNNorbocexo | Tetrazine-dye conjugate | Not specified | Not specified | 4.6 | [10] |
| ManNNorbocendo | Tetrazine-dye conjugate | Not specified | Not specified | 2.0 | [10] |
Experimental Protocols: Methodologies for Kinetic and Stability Analysis
The data presented in this guide are derived from studies employing standardized experimental protocols to assess the reactivity and stability of dienophiles in IEDDA reactions.
Kinetic Measurements
A common method for determining the second-order rate constants of IEDDA reactions is UV-Vis spectrophotometry . This technique relies on monitoring the change in absorbance of the tetrazine chromophore over time as it is consumed in the reaction.
General Protocol:
-
Solutions of the tetrazine and the dienophile (TCO or norbornene derivative) of known concentrations are prepared in the desired solvent (e.g., methanol, water, PBS).
-
The reaction is initiated by mixing the two solutions in a cuvette.
-
The decrease in the characteristic absorbance of the tetrazine (typically around 300-520 nm) is monitored at a constant temperature using a spectrophotometer.
-
The pseudo-first-order rate constant is determined by fitting the absorbance decay to a single exponential function, assuming one reactant is in large excess.
-
The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the reactant in excess.
Stability Assays
The stability of TCO and its derivatives is often assessed by monitoring their isomerization to the corresponding cis-isomers under physiologically relevant conditions.
General Protocol for TCO Stability in Serum:
-
The TCO derivative is incubated in human or mouse serum at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 6, 24 hours).
-
The proteins in the serum are precipitated, and the supernatant containing the TCO derivative is analyzed.
-
The ratio of trans- to cis-isomer is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy .
Visualizing the IEDDA Reaction and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the IEDDA reaction mechanism and a typical experimental workflow for comparing dienophile reactivity.
Caption: The IEDDA reaction proceeds via a concerted [4+2] cycloaddition.
Caption: A typical experimental workflow for kinetic analysis of IEDDA reactions.
Conclusion: Selecting the Right Tool for the Job
The choice between TCO and norbornene for IEDDA reactions is a trade-off between reactivity and stability.
-
TCO is the dienophile of choice for applications that demand extremely fast kinetics, such as in vivo imaging with short-lived radiotracers or capturing transient biological events.[5][11] However, researchers must be mindful of its potential instability and consider using more stable derivatives for longer experiments.
-
Norbornene is a reliable and stable dienophile suitable for a broad range of applications, including the formation of hydrogels and RNA modification, where extreme reaction speed is not the primary concern but stability and ease of handling are advantageous.[8][12]
Ultimately, the optimal dienophile will depend on the specific requirements of the experiment, including the desired reaction time, the biological environment, and the duration of the study. By carefully considering the data and principles outlined in this guide, researchers can make an informed decision to advance their work in chemical biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Computational insights into the inverse electron-demand Diels–Alder reaction of norbornenes with 1,2,4,5-tetrazines: norbornene substituents’ effects on the reaction rate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.tue.nl [research.tue.nl]
- 8. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02635J [pubs.rsc.org]
The Influence of PEG Linker Length on Antibody Conjugation Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of antibody conjugates, particularly antibody-drug conjugates (ADCs), is paramount to achieving optimal therapeutic outcomes. A critical component in this design is the linker that connects the antibody to the payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers are widely employed to enhance the physicochemical and pharmacological properties of these bioconjugates. The length of the PEG chain is a crucial parameter that can significantly impact conjugation reactivity, stability, pharmacokinetics, and ultimately, the therapeutic index. This guide provides an objective comparison of how different PEG linker lengths affect antibody conjugation, supported by experimental data and detailed protocols.
The incorporation of PEG linkers can improve the solubility and stability of ADCs, especially when dealing with hydrophobic payloads. This allows for higher drug-to-antibody ratios (DARs) without inducing aggregation, which can lead to rapid clearance from circulation.[1] However, the choice of PEG linker length involves a trade-off between improved pharmacokinetics and potential reductions in in vitro potency and cytotoxicity.[1][2]
Comparative Analysis of PEG Linker Lengths
The selection of an optimal PEG linker length is often specific to the antibody, the payload, and the target, necessitating empirical evaluation.[1] The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length on key performance metrics of antibody conjugates.
Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics in Rats
| Drug-Linker | PEG Length | Clearance (mL/hr/kg) |
| 9 (No PEG) | 0 | 1.8 |
| 10 (No PEG) | 0 | 1.5 |
| 8 | PEG2 | 1.1 |
| 7 | PEG4 | 0.8 |
| 6 | PEG6 | 0.6 |
| 5 | PEG8 | 0.4 |
| 4 | PEG12 | 0.4 |
| 3 | PEG24 | 0.4 |
Data adapted from a study evaluating homogeneous DAR 8 ADCs with a glucuronide-MMAE linker system. A clear trend of decreasing clearance with increasing PEG length is observed, plateauing at PEG8.[3][4]
Table 2: Impact of PEG Linker Length on ADC Efficacy and Tumor Exposure in Mice
| ADC Linker | PEG Units | Tumor Growth Inhibition (%) | Tumor Exposure (AUC) |
| Non-PEGylated Control | 0 | 11 | Baseline |
| ADC-PEG2 | 2 | 35-45 | Similar to ADC-PEG4 |
| ADC-PEG4 | 4 | 35-45 | Similar to ADC-PEG2 |
| ADC-PEG8 | 8 | 75-85 | Significantly higher than PEG2/4 |
| ADC-PEG12 | 12 | 75-85 | Similar to ADC-PEG8/24 |
| ADC-PEG24 | 24 | 75-85 | Similar to ADC-PEG8/12 |
This data demonstrates a binary effect where longer PEG chains (≥8 units) lead to significantly higher tumor exposure and greater reduction in tumor weight.[5]
Table 3: In Vitro Cytotoxicity of Affibody-MMAE Conjugates with Different PEG Linker Lengths
| Conjugate | PEG Length (kDa) | In Vitro Cytotoxicity Reduction (fold) | Half-life Extension (fold) |
| ZHER2-SMCC-MMAE (HM) | 0 | - | - |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 4.5 | 2.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 22 | 11.2 |
This study highlights that while longer PEG chains significantly extend the circulation half-life, they can also lead to a reduction in in vitro cytotoxicity.[6]
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Tetrazine and TCO Derivatives: A Comparative Analysis of Reaction Rates for Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of bioorthogonal chemistry, the choice of reagents is paramount. The inverse electron-demand Diels-Alder (IEDDA) reaction between tetrazines and trans-cyclooctenes (TCOs) stands out for its exceptional speed and specificity, enabling a wide range of applications from in vivo imaging to targeted drug delivery. This guide provides a comprehensive comparison of the reaction rates of various tetrazine and TCO derivatives, supported by experimental data and detailed protocols to aid in the selection of the optimal pairing for your research needs.
The TCO-tetrazine ligation is a cornerstone of "click chemistry," prized for its biocompatibility and rapid kinetics that allow for efficient conjugation even at the low concentrations found in biological systems.[1][2] This reaction proceeds without the need for cytotoxic catalysts, making it ideal for live-cell imaging and in vivo studies.[1][2] The reaction's versatility has led to its use in diverse applications, including the labeling of proteins, cancer cell imaging, and the development of antibody-drug conjugates (ADCs).[2][3]
The rate of the IEDDA reaction is highly dependent on the specific structures of the tetrazine and TCO derivatives used. Generally, the reaction is faster with electron-deficient tetrazines and electron-rich TCOs.[4] Substituents on both molecules can be tuned to modulate the reaction rate, offering a spectrum of reactivity to suit different experimental timelines and requirements.
Comparative Reaction Rates
The following table summarizes the second-order rate constants (k₂) for the reaction of various tetrazine and TCO derivatives. This data, compiled from multiple sources, highlights the significant impact of structural modifications on reaction kinetics.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-Cyclooctene (TCO) | ~2,000 | Not Specified | [1] |
| 3,6-di-(2-pyridyl)-s-tetrazine | axial-5-hydroxy-trans-cyclooctene (a-TCO) | ~150,000 | Not Specified | [1] |
| 3-methyl-6-phenyl-tetrazine | sTCO | 420 ± 49 | ACN/PBS | [5] |
| Me4Pyr-Tz | TCO-PEG₄ | 69,400 | DPBS | [5] |
| Not Specified | TCO | up to 30,000 | Aqueous Media | [5] |
| 3,6-diphenyl-1,2,4,5-tetrazine | Various TCOs | (See original source for specific values) | Methanol | [6] |
| ATTO-dye labeled tetrazine | TCO | up to 1000 | Not Specified | [7] |
Note: Reaction rates are highly dependent on experimental conditions, including solvent, temperature, and pH. The values presented here are for comparative purposes.
The data clearly indicates that modifications to the TCO ring, such as the introduction of strain or specific stereochemistry, can dramatically increase the reaction rate.[8] For instance, the axial isomer of TCO derivatives generally exhibits faster kinetics than the equatorial isomer.[9][10] Similarly, electron-withdrawing substituents on the tetrazine ring and electron-donating groups on the TCO can accelerate the reaction.[4]
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing different tetrazine-TCO pairs and for optimizing conjugation strategies. The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Monitoring Tetrazine-TCO Ligation by UV-Vis Spectroscopy
This method is widely used due to its simplicity and the distinct absorbance of tetrazines in the visible spectrum.[5]
Materials:
-
Stock solutions of the tetrazine and TCO derivative in a suitable solvent (e.g., DMSO or DMF).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
UV-Vis spectrophotometer.
Procedure:
-
Prepare Stock Solutions: Accurately prepare stock solutions of the tetrazine and TCO.
-
Determine Molar Extinction Coefficient: Determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.[5]
-
Initiate the Reaction: In a cuvette, add the reaction buffer and the TCO solution. Place the cuvette in the spectrophotometer and start the measurement. To initiate the reaction, add the tetrazine solution and mix rapidly.
-
Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.
-
Calculate Reaction Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation.[5]
Protocol 2: Analysis of Tetrazine-TCO Reaction Kinetics by LC-MS
This method provides a more direct measurement of reactant consumption and product formation.[5]
Materials:
-
Stock solutions of the tetrazine and TCO derivative.
-
Reaction buffer.
-
Quenching solution (e.g., a scavenger for one of the reactants or rapid dilution with a suitable solvent).
-
LC-MS system.
Procedure:
-
Reaction Setup: Set up the reaction in a vial at a known temperature with defined concentrations of the tetrazine and TCO.
-
Time Points: At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop the reaction.[5]
-
LC-MS Analysis: Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.
-
Data Analysis: Plot the concentration of a reactant or product versus time and fit the data to the appropriate integrated rate law to determine the second-order rate constant.[5]
Protocol 3: Stopped-Flow Spectrophotometry
For extremely fast reactions, stopped-flow spectrophotometry is the preferred method to accurately measure kinetics.[3][11]
Materials:
-
Stock solutions of the tetrazine and TCO derivative.
-
Reaction buffer.
-
Stopped-flow spectrophotometer.
Procedure:
-
Instrument Setup: Load the reactant solutions into separate syringes of the stopped-flow instrument.
-
Rapid Mixing and Monitoring: The instrument rapidly mixes the reactants, and the change in absorbance is monitored in real-time with a high-speed detector.[11]
-
Data Analysis: The kinetic data is then fitted to the appropriate rate equation to determine the second-order rate constant.[11]
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: The two-step mechanism of the TCO-Tetrazine bioorthogonal ligation.
Caption: A generalized workflow for determining Tetrazine-TCO reaction rates.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 10. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of (S,E)-TCO2-PEG8-NHS Ester: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are paramount to ensuring both laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of (S,E)-TCO2-PEG8-NHS ester, a compound utilized in bioconjugation and click chemistry applications. Adherence to these procedures is critical for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to handle this compound with appropriate care. The Safety Data Sheet (SDS) for TCO-PEG8-NHS ester indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a dust mask or respirator should be used[2].
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. In-lab neutralization is not recommended for related tetrazine compounds due to the potential for unknown and possibly more hazardous decomposition products[3].
1. Waste Segregation and Collection:
-
All waste generated from the use of this compound must be considered chemical waste and segregated from regular trash[2].
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid[2][3].
2. Managing Different Waste Streams:
-
Unused or Expired Solid this compound: The solid powder should never be disposed of in the regular trash. The original vial containing the unused or expired product should be placed in the designated hazardous waste container[2].
-
Concentrated Solutions (e.g., in DMSO or DMF): Collect all concentrated stock solutions in a sealed, labeled hazardous waste container. Never dispose of concentrated solutions down the drain[2]. Organic solvents like DMSO and DMF are not suitable for sewer disposal[2].
-
Contaminated Labware and Debris: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container[2].
3. Labeling of Hazardous Waste:
-
Label the waste container with "Hazardous Waste"[4].
-
Clearly indicate the full chemical name: "this compound"[3].
-
Include any appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed") based on the SDS[1][4].
4. Spill Management:
-
In the event of a spill, ensure appropriate PPE is worn[4].
-
Absorb the spill with an inert material, such as sand or vermiculite[4].
-
Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container[3].
-
Clean the spill area with a suitable solvent (e.g., acetone (B3395972) or ethanol), and collect the cleaning materials as hazardous waste[3].
5. Final Disposal:
-
Once the hazardous waste container is full, ensure it is tightly sealed.
-
Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[2][3].
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste[3].
Data Presentation
The following table summarizes the key hazard information for TCO-PEG8-NHS ester, which should inform the disposal procedures.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
| Disposal | P501: Dispose of contents/container to in accordance with local regulation. |
Data sourced from the TCO-PEG8-NHS ester Safety Data Sheet[1].
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. For handling and use of this compound in experimental settings, refer to the manufacturer's product information and relevant scientific literature.
Mandatory Visualization
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for (S,E)-TCO2-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S,E)-TCO2-PEG8-NHS ester. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety Information
This compound is a chemical that requires careful handling due to its potential health effects. The Safety Data Sheet (SDS) for a similar compound, TCO-PEG8-NHS ester (CAS No.: 2353409-95-5), indicates the following hazards[1]:
-
Acute oral toxicity (Category 4): Harmful if swallowed.
-
Skin corrosion/irritation (Category 2): Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.
Emergency First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound to minimize exposure.
| PPE Category | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect before each use. | Protects against skin irritation and absorption. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against serious eye irritation from dust or splashes. |
| Body Protection | A lab coat that is fully buttoned. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | Prevents respiratory tract irritation. |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling and use of this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed to prevent moisture contamination, which can hydrolyze the NHS ester.
Preparation for Use
-
Bring the container to room temperature before opening to avoid condensation of moisture inside the vial.
-
Handle the solid powder in a chemical fume hood to minimize inhalation of dust.
-
Weigh the required amount of the ester in a clean, dry container.
Dissolution and Reaction
-
Dissolve the this compound in an appropriate anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use. Do not prepare stock solutions for long-term storage as NHS esters are susceptible to hydrolysis.[2]
-
When reacting with primary amines, maintain the pH of the reaction buffer between 7.2 and 8.5 for optimal conjugation and to minimize hydrolysis.[2]
-
Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.
Post-Reaction and Purification
-
After the reaction is complete, purify the conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or precipitation to remove unreacted ester and byproducts.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste should be considered chemical waste and segregated from regular trash.[3]
| Waste Stream | Disposal Procedure |
| Unused/Expired Solid | Collect in a designated, labeled hazardous waste container. Do not dispose of in regular trash. |
| Concentrated Solutions (in DMSO/DMF) | Collect in a sealed, labeled hazardous waste container. Never dispose of down the drain.[3] |
| Dilute Aqueous Solutions | Quench the reactive NHS ester by adjusting the pH to between 7 and 8.5 and allowing it to stand for several hours to ensure complete hydrolysis.[3] Then, collect in a designated aqueous hazardous waste container. |
| Contaminated Labware (pipette tips, tubes, etc.) | Collect in a designated solid hazardous waste container.[3] |
Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.[3]
Quantitative Data Summary
| Hazard Classification | Category | GHS Code | Precautionary Statement Codes |
| Acute toxicity, oral | 4 | H302 | P264, P270, P301+P312, P330, P501 |
| Skin corrosion/irritation | 2 | H315 | P264, P280, P302+P352, P321, P332+P313, P362 |
| Serious eye damage/eye irritation | 2A | H319 | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335 | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data sourced from the Safety Data Sheet for TCO-PEG8-NHS ester (HY-141169) from MedChemExpress.[1]
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
